(S)-2-Methylpentanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-82-2 | |
| Record name | (+)-2-Methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanoic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPENTANOIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-2-Methylpentanoic Acid: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylpentanoic acid is a chiral branched-chain fatty acid that contributes significantly to the characteristic flavor and aroma profiles of a variety of natural products, most notably fermented foods such as cheese. Its presence and stereochemistry are intrinsically linked to microbial metabolic pathways, primarily the catabolism of the amino acid L-isoleucine. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into the stereospecific biochemical pathways responsible for its synthesis, and offers detailed, field-proven methodologies for its extraction, chiral analysis, and quantification from complex natural matrices. This document is intended to serve as a valuable resource for researchers in the fields of food science, microbiology, and natural product chemistry, as well as for professionals in the flavor, fragrance, and pharmaceutical industries.
Introduction: The Significance of Chirality in Natural Products
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of natural product chemistry. The biological activity, sensory perception, and metabolic fate of a chiral molecule are often dictated by its specific three-dimensional arrangement. This compound, a member of the branched-chain fatty acid family, exemplifies this principle. While its racemic form is found in various natural sources, the (S)-enantiomer is of particular interest due to its biogenic origin and its distinct contribution to the sensory qualities of foods. This guide will explore the multifaceted nature of this compound, from its widespread presence in nature to the intricate biochemical machinery that governs its formation and the analytical techniques required for its precise characterization.
Natural Occurrence of this compound
This compound is a naturally occurring volatile fatty acid identified in a diverse range of matrices, where it often imparts characteristic cheesy, sour, and fruity notes. Its presence is most prominent in fermented dairy products, but it has also been detected in other foods and some plant species.
Fermented Foods: A Primary Reservoir
The ripening of many cheese varieties provides an ideal environment for the microbial production of this compound. The metabolic activities of various bacteria and fungi involved in the fermentation process lead to the breakdown of proteins and amino acids, releasing precursors for the synthesis of branched-chain fatty acids. Cheeses, particularly aged varieties, are well-documented sources of 2-methylpentanoic acid[1][2]. While many studies do not differentiate between the enantiomers, the biogenetic pathway strongly suggests a predominance of the (S)-form. Research on chiral compounds in dairy products has highlighted the presence of numerous chiral carboxylic acids, with the biogenesis of 2-methylbutanoic acid from isoleucine proceeding with retention of the (S)-configuration[3]. This principle is expected to extend to its higher homolog, 2-methylpentanoic acid.
Other Natural Sources
Beyond dairy products, 2-methylpentanoic acid has been identified in:
-
Fruits: Cherimoya is a notable fruit source of this compound[2].
-
Meat: Lamb and mutton are known to contain 2-methylpentanoic acid[2].
-
Other Fermented Products: The compound has been detected in various fermented beverages[4].
-
Plants: It has been reported in Pelargonium graveolens and pepper (spice)[5][6].
-
Tobacco and Milk: 2-Methylpentanoic acid is also a known volatile component of tobacco and milk[7].
The following table summarizes the known natural occurrences of 2-methylpentanoic acid. It is important to note that the enantiomeric distribution is often not specified in the literature; however, a high prevalence of the (S)-enantiomer is anticipated in sources where microbial metabolism of L-isoleucine is the primary formation pathway.
| Natural Source | Presence of 2-Methylpentanoic Acid | Predominant Enantiomer (Anticipated) |
| Aged Cheeses | Reported[1][2] | (S)[3] |
| Cherimoya | Reported[2] | (S) |
| Lamb and Mutton | Reported[2] | (S) |
| Fermented Beverages | Reported[4] | (S) |
| Pelargonium graveolens | Reported[6] | (S) |
| Pepper (spice) | Reported[5] | (S) |
| Tobacco | Reported[7] | Racemic or (S) |
| Milk | Reported[7] | (S) |
Biosynthesis of this compound: A Stereospecific Pathway
The formation of this compound in nature is not a random event but a highly controlled enzymatic process. The key to its stereospecific synthesis lies in the metabolism of the proteinogenic amino acid L-isoleucine, which possesses a chiral center at its alpha-carbon.
The Precursor: L-Isoleucine
The biosynthesis of branched-chain fatty acids in many microorganisms utilizes α-keto acids as primers[8]. These α-keto acids are derived from the transamination and decarboxylation of branched-chain amino acids, including valine, leucine, and isoleucine[8]. Specifically, L-isoleucine serves as the precursor for the formation of anteiso-fatty acids, which have a methyl branch on the antepenultimate carbon atom. The pathway leading to this compound begins with the catabolism of L-isoleucine.
Enzymatic Steps
The conversion of L-isoleucine to (S)-2-methylpentanoyl-CoA involves a series of enzymatic reactions that retain the original stereochemistry of the precursor. The key steps are:
-
Transamination: L-isoleucine is first converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid transaminase.
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex, to yield (S)-2-methylbutanoyl-CoA.
-
Chain Elongation: This (S)-2-methylbutanoyl-CoA then serves as a primer for fatty acid synthase (FAS)[8]. A molecule of malonyl-CoA is added, and through a cycle of condensation, reduction, dehydration, and another reduction, the carbon chain is extended by two carbons, resulting in the formation of (S)-2-methylpentanoyl-CoA.
-
Thioester Cleavage: Finally, the thioester bond is cleaved by a thioesterase to release free this compound.
The stereospecificity of this pathway is crucial. Studies on the biosynthesis of branched-chain fatty acids in rat skin have shown that the transamination reaction is a key step in the stereospecific synthesis of these compounds from L-amino acid precursors[1].
The following diagram illustrates the biosynthetic pathway from L-isoleucine to this compound.
Caption: Biosynthetic pathway of this compound from L-Isoleucine.
Analytical Methodologies for this compound
The analysis of this compound in complex natural matrices requires a robust and sensitive analytical method that can differentiate between the enantiomers. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for this purpose, often coupled with a derivatization step to enhance the volatility and chromatographic properties of the analyte.
Sample Preparation and Extraction
The first step in the analysis is the efficient extraction of the fatty acids from the sample matrix. A common approach for solid or semi-solid samples like cheese is as follows:
-
Homogenization: A representative sample is homogenized to ensure uniformity.
-
Solvent Extraction: The homogenized sample is extracted with an organic solvent, such as a mixture of diethyl ether and hexane, to isolate the lipid fraction.
-
Saponification: The lipid extract is then saponified using a strong base (e.g., potassium hydroxide in methanol) to release the free fatty acids from their esterified forms.
-
Acidification and Re-extraction: The saponified mixture is acidified to protonate the fatty acids, which are then re-extracted into an organic solvent.
Derivatization for Chiral GC-MS Analysis
Direct analysis of free carboxylic acids by GC can be problematic due to their polarity and potential for thermal degradation. Derivatization to a more volatile and thermally stable ester is therefore a critical step. For chiral analysis, derivatization with a chiral alcohol to form diastereomeric esters is a common and effective strategy.
Protocol for Derivatization with (R)-(-)-2-Butanol:
-
Esterification: The dried fatty acid extract is reacted with (R)-(-)-2-butanol in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at room temperature for several hours.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea byproduct, and the organic phase is washed with dilute acid and then water to remove any unreacted reagents. The solvent is then evaporated to yield the diastereomeric esters.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The resulting diastereomeric esters can be separated on a standard achiral GC column due to their different physical properties.
Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
The following diagram illustrates the complete analytical workflow for the chiral analysis of this compound.
Caption: Analytical workflow for the chiral analysis of this compound.
Sensory Properties and Potential Applications
The sensory perception of 2-methylpentanoic acid is a key aspect of its importance in the food and fragrance industries. It is generally described as having a cheesy, sour, and slightly fruity aroma. While data on the specific sensory attributes of the individual enantiomers are limited, it is well-established in flavor chemistry that enantiomers of chiral compounds can possess distinct odors.
The presence of this compound is often desirable in certain food products, contributing to their characteristic flavor profiles. Its quantification can be used as a marker for the authenticity and quality of these products. In the fragrance industry, it can be used to impart cheesy and fruity notes to various formulations.
Furthermore, as a product of gut microbial metabolism, there is growing interest in the biological activities of branched-chain fatty acids like this compound and their potential roles in human health and disease.
Conclusion
This compound is a significant chiral molecule with a widespread natural occurrence, particularly in fermented foods. Its stereospecific biosynthesis from L-isoleucine by microorganisms underscores the intricate relationship between microbial metabolism and the flavor chemistry of our food. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of this important compound. A deeper understanding of the natural occurrence, biosynthesis, and sensory properties of this compound will continue to be a valuable area of research for food scientists, microbiologists, and professionals in related industries, paving the way for improved quality control, product development, and a greater appreciation for the chemical complexities of the natural world.
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FooDB. (2010). Showing Compound 2-Methylpentanoic acid (FDB008203). [Link]
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Human Metabolome Database. (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). [Link]
- Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
- Oku, H., Shiono, M., & Ide, H. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of Biological Chemistry, 263(34), 18386–18396.
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Microbe Notes. (2023). Fatty Acid Synthesis: Pathway and Importance. [Link]
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Foreverest Resources Ltd. (n.d.). 2-Methylvaleric acid. [Link]
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NIST. (n.d.). Pentanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. [Link]
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The Good Scents Company. (n.d.). 2-methyl-2-pentenoic acid. [Link]
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ResearchGate. (2020). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. [Link]
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Ortega-Requena, S., et al. (2020). GC analysis of an intermediate sample of the esterification process... [Link]
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SCIEPublish. (2020). Metabolic Engineering of Microorganisms Towards the Biomanufacturing of Non-Natural C5 and C6 Chemicals. [Link]
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An In-Depth Technical Guide to the Biological Role of (S)-2-Methylpentanoic Acid
A Senior Application Scientist's Synthesis of its Metabolic, Signaling, and Therapeutic Implications
Authored by: [Your Name/Gemini AI]
Senior Application Scientist
Abstract
(S)-2-Methylpentanoic acid, a chiral branched-chain fatty acid (BCFA) primarily synthesized by the gut microbiota, is emerging as a significant modulator of host physiology. This technical guide provides a comprehensive analysis of its biological roles, moving beyond a general overview of short-chain fatty acids (SCFAs) to focus on the specific implications of its stereochemistry. We will delve into its metabolic origins, its interactions with key cellular targets— G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs)—and the downstream cellular and systemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's mechanism of action and outlining robust methodologies for its study.
Introduction: Unveiling the Significance of a Chiral Metabolite
For decades, the physiological impact of gut microbiota-derived SCFAs, such as butyrate, propionate, and acetate, has been a central focus of metabolic and immunological research. However, the diverse family of BCFAs, produced from the microbial fermentation of branched-chain amino acids (BCAAs), presents a new frontier of investigation.[1] Among these, 2-methylpentanoic acid, a six-carbon BCFA, has garnered attention as a potential biomarker and signaling molecule in metabolic diseases.[2] Crucially, the chirality at its second carbon atom, resulting in (S)- and (R)-enantiomers, suggests the potential for stereospecific biological activities, a nuance often overlooked in metabolomic studies. This guide will specifically explore the biological role of the (S)-enantiomer of 2-methylpentanoic acid, providing a detailed examination of its known and putative functions.
Metabolic Provenance and Biodistribution
This compound is primarily a product of the metabolic activity of the gut microbiome.[2] Specific anaerobic bacteria in the colon ferment the BCAA L-isoleucine to produce 2-methylbutyrate, which can be further elongated to 2-methylpentanoic acid.
Biosynthetic Pathway from L-Isoleucine
The biosynthesis of this compound from L-isoleucine involves a series of enzymatic reactions within the gut microbiota. While the precise enzymatic steps are still under active investigation, the general pathway is understood to proceed as follows:
Figure 1: Putative biosynthetic pathway of this compound from L-isoleucine by gut microbiota.
Absorption, Distribution, and Metabolism
Once produced in the colon, this compound can be absorbed into the systemic circulation. Like other SCFAs, its absorption is thought to occur via both passive diffusion and carrier-mediated transport. Evidence from related chiral compounds suggests that cellular uptake can be stereoselective. For instance, studies on a fluorinated analog, (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid, demonstrated higher tumor uptake compared to its (R)-enantiomer, indicating stereospecific transport mechanisms.[3][4]
Once in circulation, this compound can be distributed to various tissues and organs, where it can be either metabolized for energy or act as a signaling molecule. Its metabolism likely follows the β-oxidation pathway, similar to other fatty acids.
Molecular Targets and Mechanisms of Action
The biological effects of this compound are primarily mediated through its interaction with two major classes of proteins: G-protein coupled receptors (GPCRs) and histone deacetylases (HDACs). The chirality of the molecule is expected to play a crucial role in the specificity and affinity of these interactions.
G-Protein Coupled Receptors (GPCRs): Sensing the Gut Environment
Short-chain fatty acids are known agonists for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFA2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFA3, also known as GPR41).[1][5] These receptors are expressed in a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells, and play a critical role in mediating the dialogue between the gut microbiota and the host.
-
FFA2 (GPR43): This receptor is activated by a range of SCFAs, with a preference for acetate and propionate.[6] Activation of FFA2 can lead to diverse downstream signaling cascades, including Gαq/11-mediated increases in intracellular calcium and Gαi/o-mediated inhibition of adenylyl cyclase.[7]
-
FFA3 (GPR41): In contrast to FFA2, FFA3 shows a preference for longer-chain SCFAs such as propionate and butyrate, and even more so for valerate (pentanoate).[1][8] This suggests that this compound may be a more potent agonist for FFA3 than for FFA2. FFA3 signaling is primarily coupled to the Gαi/o pathway.[8]
The stereochemistry of ligands can significantly influence their binding and activation of GPCRs. While direct comparative studies on the enantiomers of 2-methylpentanoic acid are limited, the structural specificity of GPCR binding pockets makes it highly probable that the (S)- and (R)-enantiomers will exhibit different affinities and efficacies for FFA2 and FFA3.
Figure 2: Hypothesized signaling pathways activated by this compound through FFA2 and FFA3.
Histone Deacetylases (HDACs): Epigenetic Regulation
Beyond cell surface receptors, SCFAs can enter the cell and directly influence gene expression by inhibiting the activity of histone deacetylases (HDACs).[9] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and generally repressing gene transcription. By inhibiting HDACs, SCFAs can lead to histone hyperacetylation and the activation of gene expression.
Butyrate is a well-known potent pan-HDAC inhibitor.[10] Other SCFAs, including propionate and valerate (pentanoate), also exhibit HDAC inhibitory activity, although generally to a lesser extent than butyrate.[10][11] The branched structure and chirality of this compound may confer selectivity for specific HDAC isoforms. While comprehensive studies on the enantioselective inhibition of HDACs by 2-methylpentanoic acid are needed, the structural diversity of the active sites of different HDAC isoforms suggests that such selectivity is plausible.
Table 1: Putative Molecular Targets and Cellular Effects of this compound
| Molecular Target | Putative Interaction | Potential Downstream Cellular Effects |
| FFA2 (GPR43) | Agonism | Modulation of inflammatory responses in immune cells, regulation of adipogenesis and lipolysis in adipocytes. |
| FFA3 (GPR41) | Agonism | Stimulation of gut hormone (e.g., PYY, GLP-1) secretion from enteroendocrine cells, regulation of sympathetic nervous system activity. |
| HDACs | Inhibition | Altered gene expression leading to cell cycle arrest, apoptosis in cancer cells, and modulation of immune cell differentiation and function. |
Physiological and Pathophysiological Roles
The interaction of this compound with its molecular targets translates into a range of physiological and potential pathophysiological effects.
Modulation of the Immune System and Inflammation
SCFAs are key regulators of gut immunity and systemic inflammation. Through the activation of FFA2 and FFA3 on immune cells and the inhibition of HDACs, this compound likely contributes to these immunomodulatory effects. For instance, pentanoate has been shown to suppress autoimmunity by inducing IL-10 production in lymphocytes and suppressing Th17 cell differentiation through HDAC inhibition.[8][11] These effects suggest a potential therapeutic role for this compound in inflammatory and autoimmune diseases.
Regulation of Metabolism
The link between gut microbiota-derived SCFAs and host metabolism is well-established. This compound may influence metabolic health through several mechanisms:
-
Energy Homeostasis: By activating FFA3 on enteroendocrine L-cells, it may stimulate the release of gut hormones like PYY and GLP-1, which are involved in appetite regulation and glucose homeostasis.
-
Adipose Tissue Regulation: Activation of FFA2 in adipocytes can influence adipogenesis and lipolysis.
-
Metabolic Reprogramming in Cancer: HDAC inhibition by SCFAs can induce metabolic reprogramming in cancer cells, often leading to cell cycle arrest and apoptosis.[12][13]
The observation that 2-methylpentanoic acid levels are altered in metabolic diseases like type 2 diabetes further underscores its potential role in metabolic regulation.[2]
Methodologies for Studying this compound
To further elucidate the specific biological roles of this compound, robust and stereospecific analytical and experimental methods are essential.
Chiral Analysis and Quantification
The separation and quantification of this compound from its (R)-enantiomer in biological matrices is a critical first step.
Protocol 1: Chiral Derivatization followed by GC-MS Analysis
This protocol describes a common method for the chiral analysis of carboxylic acids.
-
Sample Preparation: Extract SCFAs from the biological matrix (e.g., feces, plasma, cell culture media) using a suitable solvent extraction method (e.g., diethyl ether extraction after acidification).
-
Derivatization: React the extracted SCFAs with a chiral derivatizing agent, such as (S)-(+)-1-methoxy-2-propylamine, to form diastereomeric amides.
-
GC-MS Analysis: Separate the resulting diastereomers on a standard achiral gas chromatography column coupled to a mass spectrometer. The two diastereomers will have different retention times, allowing for their individual quantification.
-
Quantification: Use a calibration curve prepared with standards of both (S)- and (R)-2-Methylpentanoic Acid to determine the concentration of each enantiomer in the sample.
Figure 3: General workflow for the chiral analysis of 2-Methylpentanoic Acid using GC-MS.
In Vitro Functional Assays
Protocol 2: GPCR Activation Assay (Calcium Mobilization)
This assay measures the activation of Gαq-coupled GPCRs like FFA2.
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human FFA2 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Add varying concentrations of this compound, (R)-2-Methylpentanoic Acid, and a positive control (e.g., propionate) to the cells.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration over time using a fluorescence plate reader.
-
Data Analysis: Plot the dose-response curves and calculate the EC50 values for each compound to determine their potency in activating the receptor.
Protocol 3: HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit HDAC activity.
-
Enzyme and Substrate Preparation: Use a commercially available HDAC activity assay kit containing a specific HDAC isoform (e.g., HDAC1, HDAC3) and a fluorogenic substrate.
-
Inhibition Reaction: Incubate the HDAC enzyme with varying concentrations of this compound, (R)-2-Methylpentanoic Acid, and a known HDAC inhibitor (e.g., Trichostatin A) for a defined period.
-
Substrate Addition: Add the fluorogenic substrate to the reaction mixture.
-
Fluorescence Measurement: After a further incubation period, measure the fluorescence signal, which is proportional to the HDAC activity.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 values.
Future Directions and Therapeutic Potential
The study of this compound is still in its early stages, but the available evidence points towards its significant potential as a modulator of host physiology. Future research should focus on:
-
Stereospecific Receptor-Ligand Interactions: Detailed structural and functional studies are needed to elucidate the precise binding modes and activation mechanisms of (S)- and (R)-2-Methylpentanoic Acid with FFA2, FFA3, and other potential GPCRs.
-
Enantioselective HDAC Inhibition: A comprehensive profiling of the inhibitory activity of both enantiomers against a panel of HDAC isoforms is crucial to understand their epigenetic effects.
-
In Vivo Studies with Pure Enantiomers: Animal studies using pure (S)- and (R)-2-Methylpentanoic Acid are necessary to confirm their in vitro findings and to explore their therapeutic potential in models of inflammatory and metabolic diseases.
-
Human Intervention Studies: Ultimately, human studies will be required to validate the role of this compound in health and disease and to assess the feasibility of targeting its pathways for therapeutic benefit.
The development of selective agonists or antagonists for the receptors that this compound interacts with, or the design of specific HDAC inhibitors that mimic its structure, could open up new avenues for the treatment of a wide range of conditions, from inflammatory bowel disease to metabolic syndrome and cancer.
Conclusion
This compound represents a fascinating example of how the chirality of a gut microbiota-derived metabolite can have profound implications for host biology. By acting as a signaling molecule through GPCRs and as an epigenetic modulator via HDAC inhibition, this single enantiomer likely plays a distinct and important role in the intricate communication network between the microbiome and the host. The continued exploration of its biological functions, guided by the robust methodologies outlined in this guide, promises to unveil new therapeutic targets and strategies for a variety of human diseases.
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physical and chemical properties of (S)-2-Methylpentanoic Acid
An In-Depth Technical Guide to (S)-2-Methylpentanoic Acid: Properties, Synthesis, and Applications
Introduction
This compound, an important chiral building block, is a methyl-branched fatty acid with significant applications in the pharmaceutical and flavor industries.[1][2][3] Its stereospecific nature makes it a valuable synthon for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthetic methodologies, analytical characterization, and key applications for researchers and professionals in drug development.
Molecular Identity and Physicochemical Characteristics
This compound is a chiral carboxylic acid. The stereochemistry at the C2 position is crucial for its biological activity and its utility in asymmetric synthesis.
Table 1: Identifiers and Molecular Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-methylpentanoic acid | [4] |
| Synonyms | (S)-(+)-2-Methylvaleric Acid, (+)-2-Methylpentanoic acid | [4] |
| CAS Number | 1187-82-2 | [4] |
| Molecular Formula | C6H12O2 | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| SMILES | CCCC(=O)O | [4] |
| InChIKey | OVBFMEVBMNZIBR-YFKPBYRVSA-N | [4] |
The physical properties of this compound determine its behavior in various experimental conditions, influencing solvent selection, reaction temperature, and purification methods.
Table 2: Physical and Chemical Properties of 2-Methylpentanoic Acid (Racemic/Unspecified Isomer Data)
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [5] |
| Odor | Sour, cheese-like, pungent | [5][6] |
| Boiling Point | 196.5 - 197 °C | [5][7] |
| Melting Point | -85 °C | [6][7] |
| Density | 0.916 - 0.920 g/cm³ at 25 °C | [5][7] |
| Water Solubility | 13 - 15.5 g/L | [3][5][6] |
| pKa | ~5.05 | [1][3] |
| logP | 1.79 - 1.91 | [1][3] |
| Refractive Index | ~1.414 - 1.425 | [5][7] |
| Flash Point | 196 °F (91.1 °C) | [5] |
Synthesis and Chemical Reactivity
The controlled synthesis of this compound is critical to obtaining the desired enantiomer for pharmaceutical applications. One common laboratory-scale approach is the malonic ester synthesis, which allows for the straightforward introduction of the alkyl groups.
Malonic Ester Synthesis of 2-Methylpentanoic Acid
This classic method involves the alkylation of diethyl malonate. The acidity of the α-hydrogen on the malonic ester allows for deprotonation by a strong base, forming a nucleophilic carbanion that can then be alkylated.[8] A second alkylation followed by hydrolysis and decarboxylation yields the final product.[8]
Experimental Protocol: Malonic Ester Synthesis
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate in a suitable anhydrous solvent like ethanol. Add one equivalent of a strong base, such as sodium ethoxide, to generate the enolate. The choice of an alkoxide base corresponding to the ester (ethoxide for ethyl ester) is crucial to prevent transesterification.
-
First Alkylation: To the solution of the enolate, add one equivalent of an appropriate alkyl halide (e.g., 1-bromopropane). The reaction is typically stirred at room temperature or gently heated to ensure complete reaction. This step introduces the propyl group.
-
Second Deprotonation: After the first alkylation is complete, add a second equivalent of sodium ethoxide to deprotonate the mono-alkylated malonic ester.
-
Second Alkylation: Introduce the second alkyl halide (e.g., methyl iodide) to the reaction mixture to add the methyl group.
-
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester is then hydrolyzed using a strong base like sodium hydroxide, followed by acidification. The resulting malonic acid derivative is unstable to heat and readily decarboxylates upon heating to yield 2-methylpentanoic acid.
-
Purification: The final product can be purified by distillation or chromatography.
Caption: Workflow for Malonic Ester Synthesis.
Key Chemical Reactions
As a carboxylic acid, this compound undergoes typical reactions such as:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. This is relevant for creating derivatives or for use as a fragrance.[9]
-
Amide Formation: Reaction with an amine, often activated by a coupling agent, to form an amide. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.
-
Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.
Protocol for Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum will show characteristic peaks for the different types of protons in the molecule, including the chiral proton at the C2 position.
-
¹³C NMR: This will provide information on the number and types of carbon atoms present.
-
-
Mass Spectrometry (MS):
-
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its structure.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is essential to determine the enantiomeric purity of this compound. A chiral stationary phase is used to separate the (S) and (R) enantiomers. A typical mobile phase might consist of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[10]
-
Caption: Analytical workflow for characterization.
Applications in Drug Development and Other Industries
The primary value of this compound lies in its role as a chiral building block.
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of more complex chiral molecules, where maintaining a specific stereochemistry is vital for therapeutic efficacy. Chiral synthons like this are fundamental in modern drug discovery.[11]
-
Metabolic Research: As a branched short-chain fatty acid produced by gut microbes, it is being investigated as a potential biomarker for metabolic diseases like type 2 diabetes.[12] Its levels in biological samples may correlate with disease states, offering a non-invasive diagnostic tool.[12]
-
Flavor and Fragrance: The racemic mixture and its esters are used as flavoring agents in foods and as components in fragrances, often described as having a fruity or cheese-like aroma.[2][13]
Caption: Key application areas.
Safety, Handling, and Storage
This compound is classified as a corrosive substance and requires careful handling to avoid exposure.
Table 3: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Hazards | Causes severe skin burns and eye damage. Combustible liquid. | [6] |
| Personal Protective Equipment (PPE) | Safety glasses or face shield, chemical-resistant gloves, protective clothing. Use in a well-ventilated area or with respiratory protection. | [6][14][15] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames. | [6][15][16] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container. Store locked up. | [5][15] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention. | [15][17] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [15] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and drink plenty of water. Call a physician immediately. | [15] |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [15] |
Conclusion
This compound is a versatile chiral molecule with significant value in both research and industrial settings. Its well-defined physicochemical properties, coupled with established synthetic and analytical methods, make it a reliable building block for the creation of complex, high-value compounds. A thorough understanding of its characteristics and strict adherence to safety protocols are paramount for its effective and safe utilization.
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(S)-2-Methylpentanoic Acid CAS number and synonyms
An In-Depth Technical Guide to (S)-2-Methylpentanoic Acid for Researchers and Drug Development Professionals
Introduction
This compound, a chiral carboxylic acid, is a molecule of increasing interest in the fields of metabolic research, flavor and fragrance chemistry, and pharmaceutical development. As a branched-chain fatty acid, its presence and concentration in biological systems can be indicative of specific metabolic pathways and have been linked to various physiological and pathophysiological states. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on methodologies relevant to scientific and drug development professionals.
Part 1: Chemical Identity and Properties
This compound is the (S)-enantiomer of 2-methylpentanoic acid. The stereochemistry at the C2 position is crucial for its biological activity and specific applications.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) number for the specific (S)-enantiomer is distinct from its racemic mixture.
| Identifier | Value |
| CAS Number | 1187-82-2[1] |
| IUPAC Name | (2S)-2-methylpentanoic acid[1] |
| Molecular Formula | C6H12O2[1] |
| Molecular Weight | 116.16 g/mol [1] |
Common Synonyms:
It is important to distinguish the (S)-enantiomer from the racemic mixture, 2-methylpentanoic acid (CAS No. 97-61-0), which is also known by synonyms such as 2-Methylvaleric acid and Methylpropylacetic acid.[2][3][4]
Part 2: Significance and Applications
The chirality of this compound is central to its roles in both natural and synthetic systems.
Role in Metabolic Research
This compound is a branched short-chain fatty acid (SCFA) that can be produced by the metabolism of branched-chain amino acids by gut microbiota.[5] Its levels in biological matrices are being explored as potential biomarkers for metabolic diseases. For instance, studies have shown a significant reduction in the fecal content of 2-methylvaleric acid in diabetic mice, suggesting a link to host energy metabolism and inflammatory responses.[5] The mechanisms of action may involve the regulation of G protein-coupled receptors (GPCRs) or the inhibition of histone deacetylases (HDAC).[5]
Applications in Drug Development
Chiral building blocks are fundamental in modern drug development due to the stereospecific interactions of drug molecules with biological targets. This compound and its derivatives serve as valuable chiral synthons. For example, the structurally similar (S)-2-methylhexanoic acid was a key component in the synthesis of the high-potency sweetener candidate NC-00637.[6][7] The synthesis of such compounds in an enantiomerically pure form is a critical challenge in process chemistry.
Use in Flavor and Fragrance Industry
The racemic form, 2-methylpentanoic acid, is utilized as a flavor compound in various foods, including cheeses and fruits, and as a fragrance ingredient.[2][8] The specific enantiomers can contribute differently to the overall aroma profile, making enantioselective synthesis a topic of interest in this industry as well.
Part 3: Synthesis and Chiral Resolution
Obtaining enantiomerically pure this compound is paramount for its application in pharmaceuticals and as a research tool. The primary strategies involve asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter. For instance, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral ruthenium-phosphine catalysts has been successfully employed for the synthesis of structurally related chiral acids.[6]
Enzymatic Resolution
Lipases are widely used for the kinetic resolution of racemic carboxylic acids or their esters due to their enantioselectivity.[9] The enzyme selectively catalyzes the esterification or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Classical Resolution via Diastereomeric Salts
A well-established method for separating enantiomers is through the formation of diastereomeric salts.[10] This involves reacting the racemic acid with a chiral base to form a mixture of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.[10]
Caption: Workflow for the classical resolution of racemic 2-methylpentanoic acid.
Part 4: Analytical Methodologies - Chiral Separation by HPLC
The analysis of the enantiomeric purity of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a primary technique for this.
Principle of Chiral HPLC Separation
Chiral separation by HPLC can be achieved through two main approaches: direct and indirect.[11][12]
-
Direct Method: Utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11]
-
Indirect Method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[11]
Experimental Protocol: Indirect Chiral Separation via Derivatization
This protocol provides a general framework for the indirect separation of this compound by forming diastereomeric amides.
Objective: To determine the enantiomeric excess (e.e.) of a sample of 2-methylpentanoic acid.
Materials:
-
2-Methylpentanoic acid sample (racemic standard and unknown sample)
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate
-
HPLC system with UV detector
-
Standard C18 reversed-phase HPLC column
Procedure:
-
Derivatization Reaction: a. In a clean, dry vial, dissolve approximately 1 mg of the 2-methylpentanoic acid sample in 1 mL of anhydrous DCM. b. Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine. c. Add 1.1 equivalents of DCC. d. Seal the vial and allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.[11]
-
Work-up: a. Quench the reaction by adding 1 mL of 1 M HCl to remove excess amine. b. Separate the organic layer. c. Wash the organic layer with deionized water. d. Dry the organic layer over anhydrous sodium sulfate.[11] e. Filter and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis: a. Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm. e. Injection Volume: 10-20 µL.
-
Data Analysis: a. Inject the derivatized racemic standard to identify the retention times of the two diastereomeric products. b. Inject the derivatized sample. c. The two diastereomers will appear as two separate peaks. d. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two diastereomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
This compound is a chiral molecule with significant relevance in diverse scientific disciplines. Its role as a metabolic byproduct offers potential as a disease biomarker, while its utility as a chiral building block is valuable in pharmaceutical and other industries. A thorough understanding of its properties, synthesis, and analytical methodologies is essential for researchers and developers working with this compound. The ability to produce and analyze this molecule in an enantiomerically pure form is a key enabling technology for its application in stereospecific synthesis and biological studies.
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An In-depth Technical Guide to 2-Methylpentanoic Acid: From Discovery to Modern Applications
This guide provides a comprehensive overview of 2-methylpentanoic acid, a significant molecule in both chemical synthesis and biological systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, classical and modern synthetic methodologies, physicochemical properties, and its expanding role in various scientific fields.
Introduction: The Significance of a Branched-Chain Fatty Acid
2-Methylpentanoic acid, also known as 2-methylvaleric acid, is a methyl-branched short-chain fatty acid.[1] Its structure, featuring a chiral center at the second carbon, gives rise to two enantiomers, (S)-(+)-2-methylpentanoic acid and (R)-(-)-2-methylpentanoic acid. This seemingly simple molecule has garnered interest for its presence in natural products, its application as a flavoring agent, and its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals.[2]
As a member of the methyl-branched fatty acid class, it is characterized by a fatty acid acyl chain with a methyl branch.[1] These types of fatty acids are typically saturated and can contain one or more methyl groups.[1] 2-Methylpentanoic acid is found in various foods, including cheeses, and has a characteristic cheese-like, sour taste.[1][3]
The Historical Context: Unraveling the Synthesis of Chiral Acids
While a definitive "discovery" of 2-methylpentanoic acid by a single individual at a specific moment is not clearly documented in readily available historical records, its synthesis and characterization are intrinsically linked to the broader exploration of organic chemistry in the late 19th and early 20th centuries. The work of pioneering chemists like Phoebus Levene was instrumental in developing methods for the synthesis and resolution of optically active organic acids, which would have included structures like 2-methylpentanoic acid.
Levene, a Russian-born American biochemist, made significant contributions to the understanding of nucleic acids and proteins.[4][5][6] His extensive work on the stereochemistry of organic compounds and the resolution of racemic mixtures into their constituent enantiomers laid the groundwork for the synthesis of chiral molecules.[7] Although he is widely recognized for his (ultimately incorrect) tetranucleotide hypothesis of DNA, his foundational work in organic synthesis was vast, publishing over 700 papers on the chemical structures of biochemicals.[5][8] The methodologies developed in his laboratory for the synthesis of homologous series of α-substituted aliphatic acids were critical for the eventual preparation and study of compounds like 2-methylpentanoic acid.[7]
Early synthetic approaches to α-methylated carboxylic acids often relied on multi-step sequences that were challenging by modern standards. These methods paved the way for more efficient and stereoselective syntheses in the years to come.
Synthetic Methodologies: A Journey from Classical to Contemporary
The synthesis of 2-methylpentanoic acid can be approached through various classical and modern organic chemistry reactions. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.
Classical Approaches: Malonic Ester and Acetoacetic Ester Syntheses
Two of the most well-established methods for the synthesis of carboxylic acids, including 2-methylpentanoic acid, are the malonic ester synthesis and the acetoacetic ester synthesis.[9]
Malonic Ester Synthesis: This versatile method allows for the preparation of substituted acetic acids.[10][11] The key steps involve the deprotonation of diethyl malonate to form a nucleophilic enolate, followed by alkylation with an appropriate alkyl halide.[10][11] A second alkylation, followed by hydrolysis and decarboxylation, yields the desired carboxylic acid.[10][11]
Step-by-Step Malonic Ester Synthesis of 2-Methylpentanoic Acid:
-
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the corresponding enolate.
-
First Alkylation: The enolate is reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.
-
Second Enolate Formation and Alkylation: The resulting mono-alkylated ester is treated with a base again, followed by reaction with a methyl halide (e.g., methyl iodide) to introduce the methyl group at the α-position.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic or basic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of one of the carboxyl groups, yielding 2-methylpentanoic acid.
Modern Synthetic Routes
More contemporary methods offer improved efficiency, selectivity, and milder reaction conditions.
Nitrile Hydrolysis: A straightforward approach involves the hydrolysis of a corresponding nitrile.[12] For 2-methylpentanoic acid, this would start from 2-methylpentanenitrile, which can be prepared via nucleophilic substitution of a suitable alkyl halide with a cyanide salt.[12]
Oxidation of Aldehydes: A modern and environmentally friendly approach involves the oxidation of 2-methylpentanal. A patented method describes an aldol condensation of propanal under alkaline conditions to form the intermediate 2-methyl-2-pentenal, which is then oxidized to 2-methyl-2-pentenoic acid.[13] While this produces an unsaturated analog, similar oxidation strategies can be applied to the saturated aldehyde. The use of water as a solvent in such reactions highlights a move towards greener chemistry.[13]
Physicochemical and Analytical Characterization
A thorough understanding of the physical and chemical properties of 2-methylpentanoic acid is crucial for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C6H12O2 | [14][15][16] |
| Molecular Weight | 116.16 g/mol | [14][15] |
| CAS Number | 97-61-0 | [3][15] |
| Melting Point | -85.0 °C | [17] |
| Boiling Point | 196-197 °C | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in water | [1] |
| pKa | Weakly acidic | [1] |
Spectroscopic Data:
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is essential for the structural elucidation of 2-methylpentanoic acid. The 1H NMR spectrum will show characteristic signals for the methyl, methylene, and methine protons, with their respective chemical shifts and coupling patterns confirming the connectivity. 13C NMR will show distinct peaks for each of the six carbon atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm-1, characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption around 1710 cm-1 corresponding to the C=O stretching of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will show a molecular ion peak (M+) at m/z 116, along with other characteristic fragment ions.
Applications in Drug Development and Other Fields
The structural motif of 2-methylpentanoic acid is found in a number of biologically active molecules and serves as a valuable synthon in medicinal chemistry.
-
Chiral Building Block: The presence of a stereocenter makes enantiomerically pure forms of 2-methylpentanoic acid valuable starting materials for the asymmetric synthesis of pharmaceuticals. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and can significantly impact its efficacy and safety profile.
-
Valproic Acid Analogs: Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood-stabilizing drug. 2-Methylpentanoic acid is a structural analog, and research into the structure-activity relationships of valproic acid derivatives often includes the synthesis and evaluation of compounds incorporating the 2-methylpentanoic acid scaffold.
-
Flavor and Fragrance Industry: As a naturally occurring compound with a distinct aroma, 2-methylpentanoic acid and its esters are used in the food and fragrance industries.[2][3]
Conclusion: A Molecule of Enduring Relevance
From its conceptual origins in the foundational era of organic chemistry to its modern applications in stereoselective synthesis and drug discovery, 2-methylpentanoic acid has proven to be a molecule of significant and lasting interest. Its straightforward yet functionally important structure provides a versatile platform for chemical modification and has cemented its place in the toolbox of synthetic and medicinal chemists. The continued development of efficient and environmentally benign synthetic methods will undoubtedly expand its utility in the years to come.
References
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FooDB. (2010, April 8). Showing Compound 2-Methylpentanoic acid (FDB008203). Retrieved from [Link]
-
Brainly. (2023, September 7). Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an acetoacetic acid synthesis. Retrieved from [Link]
-
PubChem. (+)-2-Methylpentanoic acid. Retrieved from [Link]
-
Filo. (2025, September 5). How will you prepare 2-methylpentanoic acid starting from a suitable alkyl halide? Write the sequence of reactions involved. Retrieved from [Link]
-
Study.com. Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Retrieved from [Link]
-
Cheméo. Chemical Properties of Pentanoic acid, 2-methyl- (CAS 97-61-0). Retrieved from [Link]
- Levene, P. A., & Kuna, M. (1941). HOMOLOGOUS SERIES OF α-SUBSTITUTED ALIPHATIC ACIDS. Journal of Biological Chemistry, 141(2), 391-406.
- Google Patents. (2012). Production method of 2-methyl-2-pentenoic acid.
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
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DNA From the Beginning. Phoebus Levene (1869-1940). Retrieved from [Link]
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Wikipedia. Phoebus Levene. Retrieved from [Link]
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Wikidata. 2-methylpentanoic acid. Retrieved from [Link]
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Britannica. Phoebus Levene. Retrieved from [Link]
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-
NIST WebBook. Pentanoic acid, 2-methyl-. Retrieved from [Link]
-
Human Metabolome Database. (±)-2-Methylpentanoic acid (HMDB0031580). Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to (S)-2-Methylpentanoic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry
This in-depth technical guide provides a detailed analysis of the spectroscopic data for (S)-2-Methylpentanoic Acid, a chiral carboxylic acid of interest in pharmaceutical and metabolic research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the causality behind experimental choices and provides a framework for robust spectroscopic analysis.
Introduction: The Significance of Spectroscopic Characterization
This compound, a branched-chain fatty acid, plays a role in various biological processes and serves as a chiral building block in organic synthesis.[1][2] Its enantiomeric purity is often critical for its biological activity and therapeutic potential, making accurate structural elucidation and stereochemical determination paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data of 2-methylpentanoic acid, offering a comprehensive understanding of its spectral features. While standard spectroscopic methods do not differentiate between enantiomers in a non-chiral environment, this guide will also address advanced techniques for chiral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum of 2-methylpentanoic acid provides a precise map of the different proton environments within the molecule. The spectrum is characterized by distinct signals, each corresponding to a unique set of protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-methylpentanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: Acquire 16 to 32 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.
-
Referencing: The chemical shifts are referenced to the residual chloroform peak at 7.26 ppm.
-
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2-methylpentanoic acid is expected to show five distinct signals:
-
-COOH Proton: A broad singlet typically observed far downfield (δ 10-12 ppm). This proton is acidic and its chemical shift can be concentration-dependent.
-
α-Proton (C2-H): A multiplet (sextet or hextet) around δ 2.4 ppm. This proton is coupled to the protons of the adjacent methyl group and the methylene group.
-
β-Methylene Protons (C3-H₂): A multiplet around δ 1.4-1.6 ppm. These two protons are diastereotopic and may exhibit complex splitting patterns due to coupling with the α-proton and the γ-methylene protons.
-
γ-Methylene Protons (C4-H₂): A multiplet around δ 1.4-1.6 ppm, often overlapping with the β-methylene protons.
-
Terminal Methyl Protons (C5-H₃): A triplet around δ 0.9 ppm, resulting from coupling to the adjacent methylene group.
-
α-Methyl Protons (C2-CH₃): A doublet around δ 1.1 ppm, due to coupling with the α-proton.
Table 1: Summary of ¹H NMR Data for 2-Methylpentanoic Acid
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Broad Singlet | 1H | -COOH |
| ~2.4 | Multiplet | 1H | -CH(CH₃)COOH |
| ~1.4-1.6 | Multiplet | 2H | -CH₂CH₂CH₃ |
| ~1.4-1.6 | Multiplet | 2H | -CH₂CH₂CH₃ |
| ~1.1 | Doublet | 3H | -CH(CH₃)COOH |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
¹³C NMR Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.
-
Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum of 2-methylpentanoic acid is expected to display six distinct signals, one for each carbon atom:
-
Carbonyl Carbon (-COOH): The least shielded carbon, appearing far downfield around δ 180 ppm.
-
α-Carbon (-CH(CH₃)COOH): Located around δ 41 ppm.
-
β-Carbon (-CH₂CH₂CH₃): Found at approximately δ 34 ppm.
-
γ-Carbon (-CH₂CH₂CH₃): Resonating around δ 20 ppm.
-
α-Methyl Carbon (-CH(CH₃)COOH): Appearing at roughly δ 17 ppm.
-
Terminal Methyl Carbon (-CH₂CH₃): The most shielded carbon, observed around δ 14 ppm.
Table 2: Summary of ¹³C NMR Data for 2-Methylpentanoic Acid
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -COOH |
| ~41 | -CH(CH₃)COOH |
| ~34 | -CH₂CH₂CH₃ |
| ~20 | -CH₂CH₂CH₃ |
| ~17 | -CH(CH₃)COOH |
| ~14 | -CH₂CH₃ |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Interpretation of the IR Spectrum:
The IR spectrum of 2-methylpentanoic acid is dominated by the characteristic absorptions of the carboxylic acid group and the alkyl chain.
-
O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching vibrations of the sp³ C-H bonds in the alkyl chain.
-
C=O Stretch: A very strong and sharp absorption band around 1710 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.
-
C-O Stretch and O-H Bend: Medium intensity bands in the fingerprint region (1300-1200 cm⁻¹ and 1440-1395 cm⁻¹, respectively).
Table 3: Summary of Key IR Absorption Bands for 2-Methylpentanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| 2960-2850 | Strong, Sharp | C-H Stretch | Alkyl |
| 1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1300-1200 | Medium | C-O Stretch | Carboxylic Acid |
| 1440-1395 | Medium | O-H Bend | Carboxylic Acid |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Interpretation of the Mass Spectrum:
The mass spectrum of 2-methylpentanoic acid will show a molecular ion peak (M⁺) and several fragment ions.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule will appear at an m/z of 116.[3]
-
Key Fragmentations:
-
Loss of a propyl group (-CH₂CH₂CH₃): A prominent peak at m/z 73, resulting from the cleavage of the C2-C3 bond.
-
McLafferty Rearrangement: A characteristic fragmentation for carboxylic acids, leading to a peak at m/z 60.
-
Loss of the carboxyl group (-COOH): A peak at m/z 71.
-
Table 4: Summary of Major Mass Spectrometry Fragments for 2-Methylpentanoic Acid
| m/z | Proposed Fragment |
| 116 | [M]⁺ |
| 73 | [M - CH₂CH₂CH₃]⁺ |
| 71 | [M - COOH]⁺ |
| 60 | [C₂H₄O₂]⁺ (McLafferty) |
Workflow for Spectroscopic Analysis
The logical flow for a comprehensive spectroscopic analysis of a chiral molecule like this compound is depicted in the following workflow diagram.
Caption: Workflow for the spectroscopic analysis and structural elucidation of this compound.
Advanced Topic: Chiral Discrimination
As previously mentioned, standard NMR and IR spectroscopy do not distinguish between enantiomers. To determine the enantiomeric purity of this compound, specialized techniques are required.
-
Chiral NMR Spectroscopy: This involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents react with or interact with the enantiomers to form diastereomers or diastereomeric complexes, which are distinguishable by NMR.
-
Chiral Gas Chromatography (GC): By using a GC column with a chiral stationary phase, the enantiomers of 2-methylpentanoic acid (or a suitable derivative) can be separated, allowing for their quantification.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and detailed characterization of its molecular structure. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently identify and characterize this and other chiral molecules. The integration of these techniques, coupled with advanced methods for chiral analysis, is essential for ensuring the quality and purity of compounds in drug discovery and development.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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NIST Chemistry WebBook. Pentanoic acid, 2-methyl-. [Link]
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Human Metabolome Database. Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). [Link]
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PubChem. (+)-2-Methylpentanoic acid. [Link]
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FooDB. Showing Compound 2-Methylpentanoic acid (FDB008203). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-depth Technical Guide to the Biosynthesis of Branched-Chain Fatty Acids
Foreword
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in numerous bacterial species, where they play a crucial role in maintaining membrane fluidity and function.[1][2][3] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs possess methyl branches that alter their physical properties, such as lowering their melting point.[3][4] This structural distinction is not merely a biochemical curiosity; it represents a fundamental aspect of bacterial adaptation to diverse environmental niches and is increasingly recognized as a key factor in host-pathogen interactions. For researchers in microbiology, infectious diseases, and drug development, a thorough understanding of BCFA biosynthesis is paramount for exploiting this pathway as a potential therapeutic target and for various biotechnological applications. This guide provides a comprehensive technical overview of the core biosynthetic pathway, key enzymatic players, regulatory mechanisms, and field-proven experimental methodologies to investigate this fascinating area of lipid metabolism.
The Core Biosynthetic Pathway: A Deviation from the Canonical Fatty Acid Synthase Machinery
The biosynthesis of BCFAs is a variation of the well-characterized Type II fatty acid synthase (FAS-II) system found in bacteria.[5] The core machinery for chain elongation, involving a series of condensation, reduction, dehydration, and second reduction reactions, remains largely conserved. The critical divergence lies in the initial priming event, which dictates the branched structure of the final fatty acid product.
Whereas straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes short-chain branched acyl-CoAs as primers.[1][6] These primers are derived from the catabolism of the branched-chain amino acids (BCAAs) L-valine, L-leucine, and L-isoleucine.[4][6]
The metabolic journey from BCAAs to BCFA primers involves two key enzymatic steps:
-
Transamination: The initial step is the removal of the amino group from the BCAA, catalyzed by a branched-chain amino acid aminotransferase (BCAT). This reaction converts the BCAA into its corresponding α-keto acid.[6]
-
Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation to yield a branched-chain acyl-CoA primer. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][7]
The specific BCAA precursor determines the type of BCFA produced:
-
L-Valine gives rise to isobutyryl-CoA, the primer for the iso-series of even-numbered BCFAs (e.g., 14-methylpentadecanoic acid).[4][6]
-
L-Leucine is converted to isovaleryl-CoA, which primes the synthesis of the iso-series of odd-numbered BCFAs (e.g., 13-methyltetradecanoic acid).[4][6]
-
L-Isoleucine yields 2-methylbutyryl-CoA, the precursor for the anteiso-series of odd-numbered BCFAs (e.g., 12-methyltetradecanoic acid).[4][6]
Once the appropriate branched-chain acyl-CoA primer is generated, it is loaded onto the FAS-II machinery to initiate the elongation cycles, with malonyl-CoA serving as the two-carbon donor in each successive round.
Key Enzymes and Their Regulation: The Gatekeepers of Branched-Chain Fatty Acid Production
Two enzymes are of paramount importance in directing carbon flow into the BCFA biosynthetic pathway: the branched-chain α-keto acid dehydrogenase (BCKDH) complex and β-ketoacyl-acyl carrier protein synthase III (FabH).
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex
The BCKDH complex is a large, multi-enzyme assembly responsible for the irreversible oxidative decarboxylation of branched-chain α-keto acids.[7] In many bacteria, including Bacillus subtilis, the genes encoding the components of this complex are organized in an operon, often referred to as the bkd operon.[8][9] The expression of the bkd operon is tightly regulated in response to both nutrient availability and environmental cues.
For instance, in B. subtilis, the bkd operon is induced by the presence of isoleucine or valine in the growth medium and is dependent on the alternative sigma factor SigL.[9] The transcriptional activator BkdR is also required for the expression of this operon.[9] Furthermore, the expression of the bkd operon is subject to catabolite repression by glucose, mediated by the global regulator CcpA, and is also negatively controlled by CodY in response to nutrient availability.[9][10] Interestingly, the bkd operon is also induced by cold shock, a mechanism that is thought to increase the proportion of anteiso-branched fatty acids to maintain membrane fluidity at low temperatures.[8] This cold induction is mediated by an increase in mRNA stability.[8]
β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH)
FabH catalyzes the initial condensation reaction of fatty acid synthesis, joining an acyl-CoA primer with malonyl-ACP.[11][12] The substrate specificity of FabH is a critical determinant of the type of fatty acids a bacterium produces.[5] In Gram-negative bacteria like Escherichia coli, FabH exhibits a strong preference for acetyl-CoA, leading to the synthesis of straight-chain fatty acids.[5] In contrast, the FabH enzymes from Gram-positive bacteria that produce BCFAs, such as Bacillus subtilis and Staphylococcus aureus, have a broader substrate specificity and can efficiently utilize branched-chain acyl-CoAs.[5][12]
Structural studies of FabH from various bacterial species have provided insights into the molecular basis of this substrate selectivity. The primer binding pocket in the FabH of BCFA-producing bacteria is significantly larger than that of E. coli FabH, accommodating the bulkier branched-chain primers.[11][12] For example, the crystal structure of Micrococcus luteus FabH reveals an elongated acyl-binding channel that favors branched acyl-CoA substrates.[11]
Table 1: Substrate Specificity of FabH from Different Bacterial Species
| Bacterial Species | Preferred Acyl-CoA Primer(s) | Primary Fatty Acid Products | Reference(s) |
| Escherichia coli | Acetyl-CoA | Straight-chain | [5][13] |
| Bacillus subtilis | Isobutyryl-CoA, Isovaleryl-CoA, 2-Methylbutyryl-CoA | Branched-chain (iso and anteiso) | [5] |
| Staphylococcus aureus | Isobutyryl-CoA, Hexanoyl-CoA, Butyryl-CoA, Isovaleryl-CoA | Branched-chain and some straight-chain | [12] |
| Micrococcus luteus | Isovaleryl-CoA, Isobutyryl-CoA, 2-Methylbutyryl-CoA | Branched-chain (iso and anteiso) | [11] |
Experimental Analysis of BCFA Biosynthesis: A Methodological Toolkit
A multi-faceted experimental approach is required to fully elucidate the intricacies of BCFA biosynthesis. This section provides detailed protocols for key techniques, from the analysis of the final fatty acid products to the characterization of the enzymes involved.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs
GC-MS is the gold standard for the identification and quantification of fatty acid isomers.[14][15] The following protocol outlines a general workflow for the analysis of BCFAs from bacterial cells.
Step-by-Step Protocol for GC-MS Analysis of BCFAs:
-
Cell Culture and Harvesting:
-
Grow bacterial cells to the desired growth phase in an appropriate culture medium.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual medium components.
-
-
Lipid Extraction and Saponification:
-
Resuspend the cell pellet in a known volume of a single-phase solvent system, such as a chloroform:methanol mixture (e.g., 1:2, v/v).
-
Disrupt the cells using a suitable method (e.g., sonication, bead beating) to ensure complete lipid extraction.
-
Induce phase separation by adding chloroform and water, resulting in an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase.
-
To cleave the fatty acids from complex lipids, perform saponification by adding a methanolic solution of a strong base (e.g., NaOH or KOH) and heating the mixture (e.g., at 80°C for 1 hour).
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Neutralize the saponified mixture with an acid (e.g., HCl).
-
Methylate the free fatty acids to form FAMEs, which are more volatile and suitable for GC analysis. A common method is to use boron trifluoride in methanol (BF3-methanol) and heat the mixture.
-
Extract the FAMEs into an organic solvent such as hexane.
-
-
GC-MS Analysis:
-
Concentrate the FAMEs under a stream of nitrogen.
-
Inject an aliquot of the FAMEs solution into the GC-MS system.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-225ms) is recommended for the separation of fatty acid isomers.[15]
-
Injector Temperature: Typically 250°C.
-
Oven Temperature Program: An initial temperature of around 100°C, held for a few minutes, followed by a ramp to a final temperature of approximately 220-240°C. The specific program will need to be optimized for the particular column and analytes.[15]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to capture the characteristic fragmentation patterns of FAMEs.
-
Identification: Identify BCFAs based on their retention times relative to known standards and their characteristic mass spectra.
-
-
Enzyme Activity Assay for FabH
Characterizing the kinetic properties and substrate specificity of FabH is crucial for understanding its role in BCFA biosynthesis. A common method to assay FabH activity involves monitoring the condensation of a radiolabeled substrate.
Step-by-Step Protocol for a Radiometric FabH Assay:
This protocol is adapted from Choi et al. (2000).[5]
-
Reaction Components:
-
Buffer: 0.1 M Sodium Phosphate, pH 7.0.
-
Acyl Carrier Protein (ACP): 25 µM.
-
Reducing Agent: 1 mM β-mercaptoethanol.
-
Malonyl-CoA: 65 µM.
-
Radiolabeled Primer: 45 µM [1-¹⁴C]acetyl-CoA (for baseline activity) or other ¹⁴C-labeled acyl-CoAs.
-
Malonyl-CoA:ACP Transacylase (FabD): 0.2 µg (to ensure malonyl-ACP formation).
-
Purified FabH Enzyme.
-
-
Assay Procedure:
-
Combine all reaction components except for the FabH enzyme in a microcentrifuge tube.
-
Initiate the reaction by adding the purified FabH enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 12 minutes).
-
Stop the reaction by spotting an aliquot of the mixture onto a Whatman 3MM filter disc.
-
-
Product Detection and Quantification:
-
Wash the filter discs to remove unreacted radiolabeled substrate.
-
Dry the filter discs.
-
Quantify the radioactivity retained on the filter discs, which corresponds to the amount of product formed, using a scintillation counter.
-
Metabolic Labeling with Stable Isotopes
Metabolic labeling with stable isotopes, such as ¹³C or ²H, is a powerful technique to trace the metabolic origins of BCFAs.[16][17] By providing cells with labeled precursors (e.g., ¹³C-labeled amino acids), the incorporation of the label into the fatty acid backbone can be monitored by mass spectrometry.
General Protocol for Stable Isotope Labeling of BCFAs:
-
Precursor Selection: Choose a stable isotope-labeled precursor that will be incorporated into the BCFA of interest. For example, to trace the origin of iso- and anteiso-BCFAs, use uniformly ¹³C-labeled L-valine, L-leucine, or L-isoleucine.
-
Cell Culture: Grow bacterial cells in a defined medium where the natural abundance precursor is replaced with the stable isotope-labeled version.
-
Time Course: Harvest cells at different time points to monitor the rate of isotope incorporation.
-
Fatty Acid Analysis: Extract and derivatize the fatty acids to FAMEs as described in the GC-MS protocol.
-
Mass Spectrometry Analysis: Analyze the FAMEs by GC-MS or LC-MS/MS. The incorporation of the stable isotope will result in a mass shift in the molecular ion and fragment ions of the labeled fatty acids.
-
Data Analysis: Determine the extent of isotope incorporation by analyzing the mass isotopologue distribution. This information can be used to calculate the relative contribution of the labeled precursor to BCFA synthesis.[17]
Therapeutic and Industrial Relevance
The BCFA biosynthesis pathway is an attractive target for the development of novel antibacterial agents.[18] Since this pathway is essential for many pathogenic bacteria but absent in humans, inhibitors targeting key enzymes like FabH could exhibit high selectivity and low host toxicity.[18] The unique structural features of bacterial FabH enzymes compared to their eukaryotic counterparts provide a basis for the rational design of specific inhibitors.
From a biotechnological perspective, understanding and engineering BCFA biosynthesis can lead to the production of valuable oleochemicals. BCFAs and their derivatives have applications as lubricants, surfactants, and biofuels.[11] By manipulating the expression and substrate specificity of key enzymes in this pathway, it may be possible to tailor the production of BCFAs with specific chain lengths and branching patterns for various industrial applications.
References
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Weber, M. H., & Marahiel, M. A. (2004). Cold induction of the Bacillus subtilis bkd operon is mediated by increased mRNA stability. Molecular Genetics and Genomics, 272(2), 229-237.[8]
-
Beller, H. R., Goh, E. B., Keasling, J. D., & Lee, T. S. (2012). Structure of FabH and factors affecting the distribution of branched fatty acids in Micrococcus luteus. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 12), 1636–1646.[11]
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Debarbouille, M., Gardan, R., Arnaud, M., & Rapoport, G. (1999). Role of bkdR, a transcriptional activator of the sigL-dependent isoleucine and valine degradation pathway in Bacillus subtilis. Journal of Bacteriology, 181(7), 2059–2066.[9]
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BenchChem. (2025). Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers. BenchChem.[14]
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BenchChem. (2025). Application Notes and Protocols for the Analysis of Branched-Chain Fatty Acids. BenchChem.[19]
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Qiu, X., Janson, C. A., Smith, W. W., & Head, M. S. (2005). Crystal structure and substrate specificity of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus. Protein Science, 14(8), 2087–2094.[12]
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Choi, K. H., Heath, R. J., & Rock, C. O. (2000). β-Ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis. Journal of Bacteriology, 182(2), 365–370.[5]
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Rivero-Mireles, M., & Deutscher, J. (2003). The kdgRKAT operon of Bacillus subtilis: detection of the transcript and regulation by the kdgR and ccpA genes. Journal of Bacteriology, 185(13), 3847–3856.[10]
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Li, X., Wang, Y., & Yang, C. (2018). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Chromatography B, 1092, 379-385.[15]
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ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Retrieved from ResearchGate.[20]
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RCSB PDB. (2009). 3IL9: Structure of E. coli FabH. Retrieved from [Link]13]
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Gaca, A. O., & Wolfe, A. J. (2018). Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation. mBio, 9(5), e01682-18.[1]
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Singh, V. K., Hattangady, D. S., Giotis, E. S., Singh, A. K., Chamberlain, N. R., Stuart, M. K., & Wilkinson, B. J. (2008). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Bacteriology, 190(10), 3493–3501.[7]
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BenchChem. (2025). Application Notes and Protocols for Metabolic Labeling Studies with Stable Isotope-Labeled Fatty Acids. BenchChem.[16]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]]
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Kuruma, Y., & Ueda, T. (2015). Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. STAR Protocols, 2(3), 100659.[21]
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Kamphorst, J. J., & Vousden, K. H. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 145–165.[17]
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Olsen, A. M., et al. (2010). Fatty acid synthesis is a therapeutic target in human liposarcoma. International Journal of Oncology, 36(5), 1309–1314.
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The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from The Royal Society of Chemistry.[22]
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CDN. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from CDN.[2]
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McManus Lab. (n.d.). Site-Directed Mutagenesis (Stratagene protocol). Retrieved from McManus Lab.[23]
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Yu, B., et al. (2012). In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli. Biochemistry, 51(25), 5099–5108.[24]
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Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]6]
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MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from MetwareBio.[25]
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Siranosian, K. J., & Ireton, K. (1993). Transcriptional regulation of a Bacillus subtilis dipeptide transport operon. Journal of Bacteriology, 175(21), 6773–6781.[26]
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Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from Wikipedia.[6]
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Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis. Retrieved from Creative Proteomics.[27]
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iGEM. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from iGEM.[28]
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Zhang, B., et al. (2024). Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. Obesity Reviews, e13693.[29]
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Wille, A., et al. (2017). Structure of the branched-chain keto acid decarboxylase (KdcA) from Lactococcus lactis provides insights into the structural basis for the chemoselective and enantioselective carboligation reaction. Acta Crystallographica Section D: Structural Biology, 73(Pt 1), 1-12.[30]
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Rock, C. O., & Cronan, J. E., Jr. (2009). Antibacterial Targets in Fatty Acid Biosynthesis. Cold Spring Harbor Perspectives in Medicine, 1(1), a004331.[18]
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Hutson, S. M. (1989). Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex. Annals of the New York Academy of Sciences, 573, 230–239.[31]
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ResearchGate. (n.d.). Determination of Branched-Chain α-Keto Acid Dehydrogenase Activity State and Branched-Chain α-Keto Acid Dehydrogenase Kinase Activity and Protein in Mammalian Tissues. Retrieved from ResearchGate.[32]
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Harris, R. A., et al. (2005). Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet. The Journal of Nutritional Biochemistry, 16(11), 675–682.[33]
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Grininger, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. The FEBS Journal, 287(14), 2936-2953.[4]
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ResearchGate. (n.d.). In Vitro Reconstitution and Optimization of the Entire Pathway to Convert Glucose into Fatty Acid. Retrieved from ResearchGate.[34]
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Niu, W., et al. (2017). Activity of fatty acid biosynthesis initiating ketosynthase FabH with acetyl/malonyl-oxa/aza(dethia)CoAs. ChemRxiv.[35][36]
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ResearchGate. (n.d.). Branched-chain amino acid catabolism in bacteria. Retrieved from ResearchGate.[37]
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Grininger, M. (2020). The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase. The FEBS Journal, 287(14), 2936-2953.[4]
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ResearchGate. (n.d.). FabH substrate specificity governs the synthesis of branched-chain.... Retrieved from ResearchGate.[38]
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YouTube. (2014, February 3). Site-directed Mutagenesis. Retrieved from [Link]]
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NIH. (n.d.). Differences in substrate specificity of V. cholerae FabH enzymes suggest new approaches for the development of novel antibiotics and biofuels. Retrieved from NIH.[39]
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NIH. (n.d.). Novel therapeutic strategies for targeting fatty acid oxidation in cancer. Retrieved from NIH.[40]
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JCI. (n.d.). Mechanisms and clinical implications of gut-brain interactions. Retrieved from JCI.[41]
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ResearchGate. (n.d.). Regulation of Bacillus subtilis bacillithiol biosynthesis operons by Spx. Retrieved from ResearchGate.[42]
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Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service. Retrieved from Creative Proteomics.[3]
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An In-depth Technical Guide to the Metabolic Pathway of (S)-2-Methylpentanoic Acid in Organisms
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylpentanoic acid, a branched-chain fatty acid (BCFA), is a fascinating molecule at the crossroads of amino acid and lipid metabolism. While not as prevalent as its straight-chain counterparts, its metabolic pathway provides critical insights into cellular energy homeostasis, nutritional status, and certain inborn errors of metabolism. This technical guide offers a comprehensive exploration of the metabolic fate of this compound within organisms. We will dissect the enzymatic cascade responsible for its catabolism, elucidate the key metabolic intermediates, and provide detailed experimental methodologies for its study. This guide is intended to serve as a valuable resource for researchers in metabolic diseases, drug development professionals targeting metabolic pathways, and scientists investigating the intricate web of cellular biochemistry.
Introduction: The Significance of this compound
This compound belongs to the class of methyl-branched fatty acids.[1][2] In mammals, its primary origin is the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[3][4][5] The study of its metabolism is pivotal for several reasons:
-
Bioenergetics: Its breakdown contributes to the cellular energy pool by ultimately yielding acetyl-CoA and propionyl-CoA, which enter the citric acid cycle.[3][6]
-
Disease Biomarker: Aberrant levels of metabolites derived from this compound can be indicative of inborn errors of metabolism, such as maple syrup urine disease and deficiencies in specific enzymes of the BCAA catabolic pathway.[7]
-
Gut Microbiome Interactions: Gut microbiota can also produce branched-chain fatty acids, influencing host metabolism and signaling.
This guide will provide a detailed walkthrough of the mitochondrial beta-oxidation pathway tailored for this specific 2-methyl-branched fatty acid.
The Metabolic Pathway: A Step-by-Step Enzymatic Breakdown
The catabolism of this compound largely mirrors the canonical beta-oxidation spiral of straight-chain fatty acids but with key enzymatic adaptations to accommodate the methyl branch at the alpha-carbon (C2). The entire process occurs within the mitochondrial matrix.
Activation: The Commitment Step
Before entering the oxidative pathway, this compound must be activated by its conjugation to Coenzyme A (CoA).
-
Enzyme: Acyl-CoA Synthetase (ACS)
-
Reaction: this compound + CoA + ATP → (S)-2-Methylpentanoyl-CoA + AMP + PPi
-
Causality: This thioesterification reaction, driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi), renders the fatty acid metabolically active and primes it for subsequent enzymatic reactions.[8] Several ACS isoforms exist with varying substrate specificities, and those with activity towards short- to medium-chain fatty acids are likely involved.[9]
The Beta-Oxidation Spiral for (S)-2-Methylpentanoyl-CoA
The activated (S)-2-Methylpentanoyl-CoA undergoes a series of four recurring enzymatic reactions, collectively known as beta-oxidation.
Step 1: Dehydrogenation
-
Enzyme: Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase.[10][11][12]
-
Reaction: (S)-2-Methylpentanoyl-CoA + FAD → Tiglyl-CoA + FADH₂
-
Details: SBCAD specifically acts on short branched-chain acyl-CoAs. It catalyzes the formation of a double bond between the alpha (C2) and beta (C3) carbons. Due to the methyl group on the alpha-carbon, the product is tiglyl-CoA (trans-2-methyl-2-butenoyl-CoA), not a typical trans-Δ²-enoyl-CoA. The reduced flavin adenine dinucleotide (FADH₂) produced in this step donates its electrons to the electron transport chain, contributing to ATP synthesis.[3][13]
Step 2: Hydration
-
Reaction: Tiglyl-CoA + H₂O → (2S,3R)-2-Methyl-3-hydroxybutyryl-CoA
-
Details: This enzyme stereospecifically adds a molecule of water across the double bond of tiglyl-CoA, forming a hydroxyl group on the beta-carbon. The product is a specific stereoisomer of 2-methyl-3-hydroxyacyl-CoA.
Step 3: Dehydrogenation
-
Enzyme: L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) or a specific short-chain hydroxyacyl-CoA dehydrogenase.[16][17][18]
-
Reaction: (2S,3R)-2-Methyl-3-hydroxybutyryl-CoA + NAD⁺ → 2-Methylacetoacetyl-CoA + NADH + H⁺
-
Details: The hydroxyl group on the beta-carbon is oxidized to a keto group, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH also shuttles electrons to the electron transport chain for ATP production.
Step 4: Thiolytic Cleavage
-
Enzyme: Beta-Ketothiolase (specifically, mitochondrial acetoacetyl-CoA thiolase, T2)[7][19][20]
-
Reaction: 2-Methylacetoacetyl-CoA + CoA → Acetyl-CoA + Propionyl-CoA
-
Details: This final step of the beta-oxidation spiral involves the cleavage of the Cα-Cβ bond by another molecule of CoA. The presence of the methyl group on the alpha-carbon results in the release of a two-carbon unit as acetyl-CoA and a three-carbon unit as propionyl-CoA.[19]
The Fates of the End Products
-
Acetyl-CoA: Enters the citric acid cycle to be completely oxidized to CO₂, generating a significant amount of ATP.
-
Propionyl-CoA: This three-carbon molecule is carboxylated by propionyl-CoA carboxylase to form methylmalonyl-CoA, which is then converted to succinyl-CoA. Succinyl-CoA is an intermediate of the citric acid cycle, thus linking the metabolism of this compound to gluconeogenesis.
The overall metabolic pathway is depicted in the following diagram:
Caption: Metabolic pathway of this compound.
Quantitative Insights: Enzyme Kinetics
The efficiency of each enzymatic step is crucial for the overall flux through the pathway. Below is a table summarizing the kinetic parameters for short/branched-chain acyl-CoA dehydrogenase (SBCAD), a key enzyme in this pathway, with its primary substrate and other analogous acyl-CoA molecules.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| (S)-2-Methylbutyryl-CoA | 2.5 ± 0.3 | 25 ± 2 | 1.0 x 10⁷ | [10] |
| Isobutyryl-CoA | 5.0 ± 0.5 | 15 ± 1 | 3.0 x 10⁶ | [10] |
| n-Butyryl-CoA | 10 ± 1 | 5 ± 0.5 | 5.0 x 10⁵ | [10] |
| n-Hexanoyl-CoA | 8.0 ± 0.8 | 3 ± 0.3 | 3.8 x 10⁵ | [10] |
This data highlights the high specificity of SBCAD for its cognate substrate, (S)-2-methylbutyryl-CoA (an intermediate in isoleucine catabolism and structurally very similar to (S)-2-methylpentanoyl-CoA), as evidenced by the lowest Km and highest catalytic efficiency (kcat/Km).
Experimental Corner: Tracing the Metabolism of this compound
To empirically investigate the metabolic fate of this compound, stable isotope tracing coupled with mass spectrometry is a powerful technique. Here, we provide a detailed protocol for a cell-based assay using ¹³C-labeled this compound.
Experimental Workflow
Caption: Experimental workflow for tracing fatty acid metabolism.
Detailed Protocol: ¹³C-Labeling and GC-MS Analysis
This protocol is adapted from established methods for fatty acid analysis.[21][22]
Materials:
-
Cells of interest (e.g., HepG2 hepatocytes)
-
Cell culture medium and supplements
-
[U-¹³C₆]-(S)-2-Methylpentanoic acid
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform
-
Internal standards (e.g., deuterated fatty acids)
-
BF₃-methanol or methanolic HCl for derivatization
-
Hexane
-
GC-MS system with a suitable capillary column
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to desired confluency in standard growth medium.
-
Replace the medium with fresh medium containing a known concentration of [U-¹³C₆]-(S)-2-Methylpentanoic acid (e.g., 100 µM).
-
Incubate for a defined period (e.g., 24 hours) to allow for uptake and metabolism.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a cold extraction solvent (e.g., 80:20 methanol:water) to the cells and scrape them.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Lipid Extraction and Derivatization (for GC-MS):
-
To the metabolite extract, add chloroform and water to perform a Bligh-Dyer or Folch lipid extraction to separate the lipid and aqueous phases.[22]
-
Collect the organic (lower) phase containing the fatty acids.
-
Dry the organic phase under a stream of nitrogen.
-
To the dried lipid extract, add a derivatizing agent such as 14% BF₃-methanol and heat at 100°C for 30 minutes to convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs).[22]
-
-
Sample Analysis by GC-MS:
-
Extract the FAMEs with hexane.
-
Inject the hexane layer into the GC-MS.
-
GC Parameters (Example):
-
Column: DB-23 capillary column (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, ramp to 170°C at 10°C/min, then to 230°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-550
-
-
-
Data Analysis:
-
Identify the FAME of this compound and its downstream metabolites by their retention times and mass spectra.
-
Quantify the incorporation of ¹³C by analyzing the mass isotopologue distribution of the identified metabolites. The mass shift will indicate the number of ¹³C atoms incorporated.
-
Conclusion and Future Directions
The metabolic pathway of this compound, intricately linked to isoleucine catabolism, serves as a clear example of the interconnectedness of cellular metabolic networks. The beta-oxidation of this branched-chain fatty acid, while following the general principles of fatty acid degradation, requires a specific set of enzymes capable of handling its unique structure. Understanding this pathway is not only fundamental to our knowledge of cellular bioenergetics but also holds significant potential for the diagnosis and treatment of metabolic disorders.
Future research should focus on further characterizing the substrate specificities and kinetic parameters of the enzymes involved, particularly with the direct intermediates of this compound metabolism. Moreover, investigating the regulation of this pathway under different physiological and pathological conditions will provide deeper insights into metabolic flexibility and its role in health and disease. The application of advanced analytical techniques, such as the one detailed in this guide, will be instrumental in these endeavors.
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An In-Depth Technical Guide to (S)-2-Methylpentanoic Acid as a Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Methylpentanoic acid, a chiral volatile organic compound (VOC), is a branched-chain fatty acid with significant implications across various scientific disciplines. As a naturally occurring molecule, it contributes to the characteristic aroma and flavor profiles of numerous foods and beverages. In the realm of life sciences, it is recognized as a metabolic byproduct of branched-chain amino acid catabolism, with emerging links to gut microbiota activity and metabolic health. For medicinal and synthetic chemists, its chiral nature makes it a valuable stereospecific building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, synthesis, analytical quantification, biological significance, and safety and handling of this compound, tailored for a scientific audience.
Introduction
This compound, also known as (S)-2-methylvaleric acid, belongs to the class of methyl-branched fatty acids.[1] Its structure consists of a pentanoic acid backbone with a methyl group at the alpha-position, conferring chirality to the molecule. This chirality is a critical feature, as the biological activity and sensory properties of the (S)-enantiomer can differ significantly from its (R)-counterpart. As a volatile organic compound, it possesses a characteristic odor, often described as cheesy or sour, which has led to its use in the flavor and fragrance industry.[2] Beyond its sensory attributes, this compound is an endogenous metabolite in mammals, arising from the breakdown of essential amino acids.[3] This guide will delve into the multifaceted nature of this compound, providing in-depth technical information relevant to its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [4] |
| Molecular Weight | 116.16 g/mol | [4] |
| CAS Number | 1187-82-2 | [4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Odor | Strong, pungent, acidic, cheesy | [2][5] |
| Boiling Point | 196-197 °C | [2] |
| Flash Point | 93 °C (closed cup) | [2] |
| Density | 0.916-0.923 g/mL at 25 °C | [2] |
| Refractive Index | 1.411 - 1.414 at 20 °C | [2] |
| Solubility | Soluble in water (very weakly acidic) | [1] |
Occurrence and Biosynthesis
Natural Occurrence
This compound is a naturally occurring compound found in a variety of foods and plants. It is a known flavor component in cheeses, lamb, mutton, and fruits such as cherimoya.[6] The presence and concentration of this and other branched-chain fatty acids contribute significantly to the unique sensory profiles of these products.
Biosynthesis
In biological systems, branched-chain fatty acids like this compound are synthesized from the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[7] The biosynthesis is particularly prominent in many bacteria. The process begins with the formation of branched-chain alpha-keto acids from BCAAs, which then undergo decarboxylation to provide the primers for fatty acid synthesis.[7] The elongation of these primers proceeds via the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the chain extender.[7]
The metabolic fate of BCAAs is a complex and tightly regulated process in mammals, with most tissues capable of their oxidation.[8] Perturbations in BCAA metabolism have been linked to various disease states, highlighting the importance of understanding the downstream metabolites, including this compound.[7][9]
Synthesis of this compound
The stereospecific synthesis of this compound is of significant interest for applications where enantiomeric purity is crucial, such as in pharmaceutical development.
Malonic Ester Synthesis
A common and versatile method for the synthesis of substituted carboxylic acids is the malonic ester synthesis. This method can be adapted to produce 2-methylpentanoic acid.
Reaction Scheme:
Caption: Malonic ester synthesis of 2-methylpentanoic acid.
Protocol:
-
Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt), to form a resonance-stabilized enolate.
-
First Alkylation: The enolate acts as a nucleophile and is reacted with an alkyl halide, in this case, 1-bromopropane, via an SN2 reaction to introduce the propyl group.
-
Second Deprotonation and Alkylation: The resulting mono-alkylated malonic ester still possesses an acidic α-hydrogen. A second deprotonation with NaOEt followed by reaction with methyl iodide introduces the methyl group.
-
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) and heat. This converts the two ester groups into carboxylic acids. The resulting β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield 2-methylpentanoic acid.
Note: This synthesis produces a racemic mixture of (R)- and this compound. Chiral resolution or asymmetric synthesis techniques are required to obtain the pure (S)-enantiomer.
Enantioselective Synthesis
For applications demanding high enantiomeric purity, such as in pharmaceutical synthesis, enantioselective methods are employed. These can include:
-
Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct the stereochemistry of subsequent reactions.
-
Asymmetric catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.
-
Enzymatic resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Analytical Quantification
The accurate and sensitive quantification of this compound, particularly in complex biological matrices, is crucial for metabolic studies and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, often requiring sample preparation and derivatization.
Sample Preparation and Extraction
For biological samples such as plasma or serum, an extraction step is necessary to isolate the volatile fatty acids from the complex matrix.
Protocol for Plasma Extraction:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte or a different volatile fatty acid not present in the sample).
-
Precipitate proteins by adding a solvent such as ethanol or acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the fatty acids to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for derivatization.
Derivatization for GC-MS Analysis
Due to the polar nature and relatively low volatility of carboxylic acids, derivatization is often required to improve their chromatographic behavior and detection sensitivity in GC-MS. Common derivatization strategies include esterification and silylation.
Esterification (e.g., to form methyl esters):
-
Reagents: Methanolic HCl, BF₃ in methanol, or diazomethane.
-
Principle: The carboxylic acid is converted to its corresponding methyl ester, which is more volatile and less polar.
Silylation (e.g., to form trimethylsilyl (TMS) esters):
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
-
Principle: The acidic proton of the carboxylic acid is replaced with a TMS group, increasing volatility and thermal stability.
Caption: General workflow for the quantification of this compound in plasma.
Chiral Separation by GC
To differentiate and quantify the (S)- and (R)-enantiomers of 2-methylpentanoic acid, a chiral stationary phase (CSP) is required in the gas chromatography column. Cyclodextrin-based CSPs are commonly used for the separation of chiral molecules. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times.
Biological Significance and Applications
Metabolic Role
This compound is a product of the catabolism of branched-chain amino acids, which are essential nutrients for humans.[3] The levels of this and other short-chain fatty acids (SCFAs) in the gut and circulation are influenced by the gut microbiota.[3] Emerging research suggests that these microbial metabolites can play a role in host energy metabolism and inflammatory responses, potentially through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs).[3] Altered levels of 2-methylpentanoic acid have been observed in the feces of animal models of metabolic diseases such as type 2 diabetes, suggesting its potential as a biomarker.[3]
Role in Drug Development
The chiral nature of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals. The incorporation of a specific stereocenter can be critical for the pharmacological activity and safety profile of a drug. While specific examples of its direct incorporation into blockbuster drugs are not widely publicized, the use of chiral carboxylic acids in the synthesis of complex molecules is a common strategy in medicinal chemistry. For instance, the structurally related (S)-2-formylamino-4-methyl-pentanoic acid moiety is a component of the anti-obesity drug Orlistat.[10]
Safety and Handling
Toxicological Profile
2-Methylpentanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[11] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[1]
-
Acute Dermal Toxicity (rabbit, LD50): 2500 mg/kg[5]
While there is no specific genotoxicity data for 2-methylpentanoic acid, a safety assessment of its ethyl ester, ethyl 2-methylpentanoate, indicated that it is not genotoxic.[12] Repeated dose toxicity studies on related compounds suggest a low potential for systemic toxicity at current exposure levels in the fragrance industry.[12]
Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[11]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[11]
-
Storage: Store in a cool, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[11] The compound is a combustible liquid.[11]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[11]
Conclusion
This compound is a volatile organic compound with a diverse and significant role in science and industry. Its presence as a natural flavor and fragrance component, its function as a metabolite linked to gut health and metabolic diseases, and its potential as a chiral building block in drug synthesis underscore its importance. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for researchers and professionals working in fields ranging from food science to pharmaceutical development. As research into the human microbiome and metabolic pathways continues to evolve, the significance of this compound and other branched-chain fatty acids is likely to grow, opening new avenues for diagnostic and therapeutic innovation.
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An In-Depth Technical Guide to the Chirality of 2-Methylpentanoic Acid
This guide provides a comprehensive technical overview of the chirality of 2-methylpentanoic acid, a methyl-branched fatty acid.[1][2] It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its stereochemistry, analytical separation, preparative resolution, and significance in pharmaceutical sciences.
The Stereochemical Foundation of 2-Methylpentanoic Acid
2-Methylpentanoic acid is a chiral molecule because its second carbon atom (C2) is a stereocenter.[3] This carbon is bonded to four distinct substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and a carboxylic acid group (-COOH). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.[3]
These enantiomers are designated as (R)-2-methylpentanoic acid and (S)-2-methylpentanoic acid based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5]
1.1 Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of each enantiomer is determined by assigning priorities to the four groups attached to the chiral center.[6] This assignment is based on the atomic number of the atoms directly bonded to the stereocenter.[7]
-
Step 1: Prioritize the Substituents:
-
-COOH (Priority 1): The carbon is bonded to two oxygen atoms (treated as two separate bonds in the CIP system), giving it the highest priority.
-
-CH₂CH₂CH₃ (Priority 2): The carbon of the propyl group is bonded to another carbon.
-
-CH₃ (Priority 3): The carbon of the methyl group is bonded only to hydrogens.
-
-H (Priority 4): Hydrogen has the lowest atomic number and thus the lowest priority.[7]
-
-
Step 2: Determine R/S Configuration:
-
Orient the molecule so the lowest-priority group (-H) points away from the viewer.[6]
-
Trace the path from priority 1 to 2 to 3.
-
If the path is clockwise , the configuration is (R) (from the Latin rectus, for right).[4][6]
-
If the path is counter-clockwise , the configuration is (S) (from the Latin sinister, for left).[4][6]
-
Diagram: Cahn-Ingold-Prelog Priority Assignment for 2-Methylpentanoic Acid
Caption: Priority assignment for substituents on the chiral center of 2-methylpentanoic acid.
Analytical Methodologies for Enantiomeric Discrimination
Quantifying the enantiomeric excess (e.e.) is critical in drug development, as the pharmacological and toxicological profiles of enantiomers can differ significantly. Chiral chromatography is the cornerstone for this analysis.
2.1 Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for separating the enantiomers of 2-methylpentanoic acid. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Causality in Method Development: The choice of CSP is paramount. For carboxylic acids like 2-methylpentanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often the first choice. The hydroxyl and carbamate groups on the polysaccharide backbone provide the necessary hydrogen bonding, dipole-dipole, and steric interactions required for chiral recognition. To ensure reproducible separation, the ionization state of the acidic analyte must be controlled. This is achieved by adding a small percentage of a strong acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better resolution.
Protocol: Self-Validating Chiral HPLC Method
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
System Suitability Test (SST) - The Self-Validating Step:
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic 2-methylpentanoic acid (a 50:50 mixture of R and S enantiomers) in the mobile phase.
-
Injection: Inject 10 µL of the racemic standard.
-
Acceptance Criteria: The system is deemed suitable for analysis only if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5. This ensures baseline separation, which is critical for accurate quantification.
-
-
Sample Analysis:
-
Prepare sample solutions at approximately 1 mg/mL in the mobile phase.
-
Inject the sample and integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
2.2 Chiral Gas Chromatography (GC)
For volatile compounds, chiral GC offers excellent resolution. 2-Methylpentanoic acid typically requires derivatization to a more volatile ester (e.g., methyl ester) before analysis.[8][9] The separation is then performed on a capillary column coated with a chiral selector, often a cyclodextrin derivative.
Table 1: Comparison of Analytical Chiral Separation Techniques
| Parameter | Chiral HPLC | Chiral GC (after derivatization) |
| Principle | Differential interaction with a solid chiral stationary phase | Differential partitioning into a liquid chiral stationary phase |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak) | Cyclodextrin-based (e.g., Beta-DEX) |
| Analyte Form | Native carboxylic acid | Volatile ester derivative |
| Mobile Phase | Liquid (e.g., Hexane/IPA) | Inert gas (e.g., Helium, Hydrogen) |
| Advantages | Direct analysis, preparative scale-up is possible | High resolution, sensitive detectors (FID, MS) |
| Disadvantages | Higher solvent consumption | Requires derivatization, potential for racemization |
Preparative Strategies for Enantiomer Isolation
Access to enantiomerically pure forms of 2-methylpentanoic acid is essential for pharmacological studies and as chiral building blocks in synthesis.
3.1 Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes. Lipases are commonly used to selectively acylate one enantiomer of a secondary alcohol or, in this case, esterify one enantiomer of the carboxylic acid, allowing for the separation of the unreacted enantiomer from the newly formed ester.
Causality in Experimental Design: The choice of lipase and reaction solvent is critical for achieving high enantioselectivity (E-value). A non-polar, aprotic solvent like hexane or toluene is often preferred to minimize enzyme denaturation and non-specific reactions. The enzyme is often immobilized to facilitate its removal and recycling, a key consideration for process scale-up. The reaction is monitored over time; allowing it to proceed to exactly 50% conversion theoretically yields a product with 100% e.e. and unreacted starting material with 100% e.e.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: A typical experimental workflow for the enzymatic kinetic resolution of 2-methylpentanoic acid.
3.2 Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the 50% theoretical yield limit of resolution. A common strategy involves the asymmetric alkylation of a chiral enolate equivalent derived from a propanoic acid synthon. By using a chiral auxiliary, the approach of the electrophile (a propyl halide) is directed to one face of the enolate, preferentially forming one enantiomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched 2-methylpentanoic acid.
Significance in Drug Development
The stereochemistry of active pharmaceutical ingredients (APIs) is a critical parameter governed by regulatory agencies like the FDA. The two enantiomers of a chiral drug can exhibit different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (potency, efficacy, toxicity).
While 2-methylpentanoic acid itself is not a common API, it serves as a crucial chiral building block. Its structural motif appears in various pharmacologically active molecules. For instance, the stereocenter is vital in designing specific enzyme inhibitors or receptor agonists/antagonists where a precise three-dimensional fit is required for biological activity. Therefore, access to enantiomerically pure (R)- and this compound is a prerequisite for the synthesis and development of stereochemically defined drugs, ensuring optimal therapeutic outcomes and minimizing potential off-target effects or toxicity associated with the undesired enantiomer.
References
-
Pentanoic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology (NIST) Chemistry WebBook.[Link]
-
Pentanoic acid, 2-methyl-, methyl ester. National Institute of Standards and Technology (NIST) Chemistry WebBook.[Link]
-
Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry. PSIBERG.[Link]
-
Metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). Human Metabolome Database.[Link]
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CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.[Link]
-
Assigning Group Priorities- The Cahn, Ingold, Prelog rules. University of Calgary.[Link]
-
2-Methylpentanoic acid, (R)-. PubChem, National Center for Biotechnology Information.[Link]
-
(+)-2-Methylpentanoic acid. PubChem, National Center for Biotechnology Information.[Link]
-
Cahn–Ingold–Prelog priority rules. Wikipedia.[Link]
-
Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube.[Link]
-
Showing Compound 2-Methylpentanoic acid (FDB008203). FooDB.[Link]
-
Pentanoic acid, 2-methyl-. National Institute of Standards and Technology (NIST) Chemistry WebBook.[Link]
-
The chiral compound among the following is: (A) 2-Methylpentanoic acid (B)... Filo.[Link]
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- 9. Pentanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
Methodological & Application
Enantioselective Synthesis of (S)-2-Methylpentanoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of Chiral α-Methyl Carboxylic Acids in Drug Development
Chiral carboxylic acids, particularly those bearing a stereogenic center at the α-position, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active natural products.[1][2] The specific three-dimensional arrangement of atoms in these molecules is often critical for their biological function, as enantiomers of the same compound can exhibit profoundly different pharmacological and toxicological profiles.[3] (S)-2-Methylpentanoic acid, a member of this important class of molecules, and its derivatives are valuable intermediates in the development of novel therapeutics.[4][5] For instance, the structural motif of α-methyl carboxylic acids is found in various drug candidates, where the methyl group can enhance metabolic stability, improve binding affinity to target proteins, or modulate the compound's pharmacokinetic properties. The synthesis of enantiomerically pure forms of these acids is therefore a critical challenge in modern drug discovery and development.[3][6] This guide provides a detailed overview of established and effective methodologies for the enantioselective synthesis of this compound, offering researchers and drug development professionals a practical resource for producing this valuable chiral intermediate.
Strategic Approaches to the Enantioselective Synthesis of this compound
The synthesis of this compound with high enantiomeric purity can be achieved through several strategic approaches. This guide will focus on three of the most robust and widely employed methods:
-
Asymmetric Hydrogenation: This method involves the direct hydrogenation of a prochiral α,β-unsaturated precursor, 2-methyl-2-pentenoic acid, using a chiral catalyst to stereoselectively deliver hydrogen to one face of the double bond.
-
Chiral Auxiliary-Mediated Alkylation: In this approach, a chiral auxiliary is temporarily attached to a simple carboxylic acid derivative, directing the stereoselective alkylation at the α-position. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.
-
Biocatalytic Kinetic Resolution: This strategy utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture of 2-methylpentanoic acid or its ester, allowing for the separation of the desired (S)-enantiomer.
The following sections will provide detailed protocols, mechanistic insights, and comparative data for each of these methodologies.
Method 1: Asymmetric Hydrogenation of 2-Methyl-2-pentenoic Acid
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules.[7] For the synthesis of this compound, the precursor is 2-methyl-2-pentenoic acid. The success of this reaction hinges on the choice of the chiral catalyst, typically a rhodium, ruthenium, or iridium complex with a chiral phosphine ligand.
Causality of Experimental Choices
The selection of the metal center and the chiral ligand is paramount. Rhodium and Ruthenium complexes bearing chiral diphosphine ligands like BINAP and its derivatives are well-established for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[8] The chiral ligand creates a chiral environment around the metal center, which coordinates to the double bond of the substrate. This coordination occurs in a way that one face of the double bond is preferentially exposed to the addition of hydrogen, leading to the formation of one enantiomer in excess. The choice of solvent can also influence the reaction's efficiency and enantioselectivity by affecting the solubility of the substrate and catalyst, as well as the stability of the catalytic species.
Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Detailed Protocol: Asymmetric Hydrogenation
Materials and Reagents:
-
[Rh(cod)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
2-Methyl-2-pentenoic acid
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere techniques
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve [Rh(cod)₂]BF₄ (e.g., 0.01 mol%) and (S)-BINAP (e.g., 0.011 mol%) in degassed methanol. Stir the solution at room temperature for 30 minutes to allow for the formation of the active chiral catalyst.
-
Reaction Setup: To the catalyst solution, add 2-methyl-2-pentenoic acid (1 equivalent).
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with argon or nitrogen, then with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization to its methyl ester or another suitable derivative.
Quantitative Data Summary
| Catalyst System | Substrate | H₂ Pressure (atm) | Temp (°C) | Solvent | ee (%) | Reference |
| [Rh((S)-BINAP)]⁺ | 2-Methyl-2-pentenoic acid | 10 | 25 | Methanol | >95 | [8] |
| [RuCl₂((S)-BINAP)] | Tiglic Acid | 4 | 25 | Methanol | 87 | [8] |
| Ir/(S)-SEGPHOS | α,β-Unsaturated Ketones | 50 | 30 | CH₂Cl₂ | >99 |
Method 2: Chiral Auxiliary-Mediated Asymmetric Alkylation
The use of chiral auxiliaries is a classical and highly effective strategy for asymmetric synthesis.[7] The Evans' oxazolidinone and pseudoephedrine auxiliaries are among the most reliable and widely used.[3] This section will focus on the pseudoephedrine method due to the ready availability and low cost of both enantiomers of pseudoephedrine.
Causality of Experimental Choices
The chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, is first converted to its corresponding amide with a simple carboxylic acid. Deprotonation of this amide with a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. The chiral auxiliary, through steric hindrance and chelation with the lithium cation, blocks one face of the enolate, forcing the incoming alkylating agent (e.g., an alkyl halide) to approach from the less hindered face.[3] This results in a highly diastereoselective alkylation. The subsequent cleavage of the auxiliary, typically under acidic or basic conditions, yields the desired chiral carboxylic acid with high enantiomeric purity.[3] The choice of a non-nucleophilic strong base is crucial to ensure complete enolate formation without competing side reactions.
Experimental Workflow
Caption: Workflow for Pseudoephedrine-Mediated Alkylation.
Detailed Protocol: Pseudoephedrine-Mediated Alkylation
Materials and Reagents:
-
(1S,2S)-(+)-Pseudoephedrine
-
Propionyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl iodide
-
Aqueous sulfuric acid or sodium hydroxide and hydrogen peroxide
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Amide Formation: Dissolve (1S,2S)-(+)-pseudoephedrine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add propionyl chloride (1.1 equivalents) dropwise. Stir the mixture at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the pseudoephedrine propionamide.
-
Diastereoselective Alkylation: Dissolve the pseudoephedrine propionamide in anhydrous THF and cool to -78 °C under an argon atmosphere. Add LDA solution (1.1 equivalents) dropwise and stir for 30 minutes to form the enolate. Add ethyl iodide (1.2 equivalents) and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to 0 °C over 2 hours.
-
Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. The crude alkylated amide can be purified by chromatography. For cleavage, the purified amide can be hydrolyzed by refluxing in aqueous sulfuric acid or by treatment with aqueous sodium hydroxide and hydrogen peroxide to yield this compound. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
-
Purification and Analysis: Purify the carboxylic acid by extraction and chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Quantitative Data Summary
| Alkyl Halide | Diastereomeric Excess (de, %) | Yield of Alkylated Amide (%) | Reference |
| Methyl Iodide | >98 | 95 | [3] |
| Ethyl Iodide | >98 | 92 | [3] |
| Propyl Iodide | >98 | 90 | [3] |
Method 3: Biocatalytic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds.[8] For this compound, kinetic resolution of the racemic acid or its ester using a lipase is a common approach.
Causality of Experimental Choices
Lipases are enzymes that catalyze the hydrolysis of esters. In an organic solvent, they can catalyze the reverse reaction, esterification. Crucially, many lipases exhibit high enantioselectivity, meaning they will preferentially catalyze the reaction of one enantiomer over the other. In a kinetic resolution, a racemic mixture of 2-methylpentanoic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively esterify one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted this compound from the newly formed (R)-ester. The choice of lipase is critical for high enantioselectivity. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and highly selective biocatalyst for a wide range of substrates.
Experimental Workflow
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution
Materials and Reagents:
-
Racemic 2-methylpentanoic acid
-
n-Butanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Hexane (or another suitable organic solvent)
-
Molecular sieves (optional, for drying)
-
Shaking incubator
Procedure:
-
Reaction Setup: In a flask, dissolve racemic 2-methylpentanoic acid (1 equivalent) and n-butanol (0.5-1.0 equivalents) in hexane.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., 10-50 mg per mmol of acid). Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining acid and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: The resulting mixture contains this compound and the (R)-butyl 2-methylpentanoate. These can be separated by column chromatography or by extraction. For example, the acid can be extracted into a basic aqueous solution, which is then acidified and re-extracted with an organic solvent.
-
Analysis: Determine the enantiomeric excess of the recovered this compound and the (R)-ester by chiral GC or HPLC.
Quantitative Data Summary
| Lipase | Acyl Donor | Solvent | Temp (°C) | Enantiomeric Ratio (E) | Reference |
| Candida antarctica Lipase B | n-Butanol | Isooctane | 35 | >100 | |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | 30 | >200 | |
| Rhizomucor miehei Lipase | Methanol | Heptane | 45 | ~20 |
Analysis of Enantiomeric Excess
A critical component of any enantioselective synthesis is the accurate determination of the enantiomeric excess (ee) of the product. For 2-methylpentanoic acid, this is typically achieved using chiral chromatography.
-
Chiral Gas Chromatography (GC): The carboxylic acid is usually derivatized to a more volatile ester (e.g., methyl or ethyl ester) prior to analysis. Chiral GC columns, often coated with cyclodextrin derivatives, can then separate the two enantiomeric esters.
-
Chiral High-Performance Liquid Chromatography (HPLC): The carboxylic acid can be derivatized with a chiral fluorescent or UV-active agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Alternatively, direct separation of the enantiomers of the underivatized acid or its simple ester can be achieved on a chiral stationary phase.
Example Analytical Method: Chiral GC
-
Derivatization: Convert the this compound to its methyl ester using diazomethane or by heating with methanol and a catalytic amount of acid.
-
Column: A chiral GC column such as a Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl).
-
Conditions: The specific temperature program, carrier gas flow rate, and detector settings will depend on the instrument and column used. A typical starting point would be an isothermal run at a temperature that provides good separation of the enantiomers, followed by a temperature ramp to elute any higher-boiling impurities.
Conclusion and Method Comparison
The enantioselective synthesis of this compound can be successfully achieved by several methods, each with its own advantages and disadvantages.
| Method | Advantages | Disadvantages | Best Suited For |
| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, often high yield. | Requires specialized high-pressure equipment, expensive noble metal catalysts and ligands. | Large-scale synthesis where efficiency and atom economy are paramount. |
| Chiral Auxiliary | High reliability and predictability, often high diastereoselectivity, auxiliary can be recovered. | Stoichiometric use of the auxiliary, additional steps for attachment and removal, can generate more waste. | Laboratory-scale synthesis where high enantiopurity is critical and the multi-step process is manageable. |
| Biocatalytic Resolution | Mild reaction conditions, high enantioselectivity, environmentally friendly ("green"), reusable catalyst. | Maximum theoretical yield is 50% for the desired enantiomer, requires separation of the product from the unreacted starting material. | Situations where mild conditions are required and a 50% yield is acceptable; aligns with green chemistry principles. |
The choice of the most appropriate method will depend on the specific requirements of the synthesis, including the desired scale, cost considerations, available equipment, and environmental impact. For researchers and drug development professionals, having a clear understanding of these different approaches provides the flexibility to select the optimal synthetic route for their specific needs in the pursuit of novel and effective therapeutics.
References
-
Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. (2025). Patsnap Eureka. [Link]
-
The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. [Link]
- Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.
-
A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]
-
Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. [Link]
- The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. (2003). Organic Process Research & Development, 7(4), 533–536.
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Asymmetric synthesis. Wikipedia. [Link]
-
2-Methylvaleric acid. PubChem. [Link]
- Burk, M. J., et al. (2001). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 66(16), 5526-5531.
-
Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). Human Metabolome Database. [Link]
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Showing Compound 2-Methylpentanoic acid (FDB008203). FooDB. [Link]
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Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[3]-Ladderanoic Acid. eScholarship.org. [Link]
-
Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. [Link]
-
[Development of Selective Reactions in the Synthesis of Medicines]. (2018). PubMed. [Link]
-
The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. (2003). Organic Process Research & Development. [Link]
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The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. ResearchGate. [Link]
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[Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]
-
An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. [Link]
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). Chemical Science, 7(6), 3796-3799.
-
Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. ResearchGate. [Link]
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Application Note: Synthesis of 2-Methylpentanoic Acid via Malonic Ester Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a versatile and predictable method for the preparation of substituted carboxylic acids from alkyl halides.[1][2][3] Its power lies in the strategic use of diethyl malonate (or a similar malonic ester) as a synthon for the -CH(R)COOH or -C(R)(R')COOH fragments, enabling the formation of complex carbon skeletons.[1] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-methylpentanoic acid, a valuable intermediate in various chemical and pharmaceutical applications.
The core of this synthesis revolves around the exceptional acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[2][4] This allows for their facile removal by a moderately strong base, such as sodium ethoxide, to generate a resonance-stabilized enolate.[2][4][5] This nucleophilic enolate can then be sequentially alkylated, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[5][6][7]
Mechanistic Overview
The synthesis of 2-methylpentanoic acid via the malonic ester route is a multi-step process that can be performed sequentially in a single pot before final workup and purification.[5][8] The key transformations are:
-
Enolate Formation: Diethyl malonate is deprotonated by sodium ethoxide to form a nucleophilic enolate.[5][6]
-
First Alkylation (Propylation): The enolate undergoes a nucleophilic substitution (SN2) reaction with a propyl halide (e.g., 1-bromopropane) to introduce the propyl group.[4][7]
-
Second Enolate Formation: The resulting propylmalonic ester still possesses one acidic α-hydrogen, which is subsequently removed by another equivalent of base.[3][9]
-
Second Alkylation (Methylation): The new enolate is then alkylated with a methyl halide (e.g., iodomethane).[10]
-
Saponification: The dialkylated diester is hydrolyzed, typically under basic conditions, to the corresponding dicarboxylate salt.[6][11]
-
Acidification and Decarboxylation: Acidification of the dicarboxylate salt yields the unstable β-dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the final product, 2-methylpentanoic acid.[1][2][4]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-methylpentanoic acid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.0 g | 0.10 | |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 15.0 g | 0.22 | Handle under inert atmosphere |
| Dry Ethanol | C₂H₅OH | 46.07 | 200 mL | - | Anhydrous |
| 1-Bromopropane | C₃H₇Br | 122.99 | 13.5 g | 0.11 | |
| Iodomethane | CH₃I | 141.94 | 15.6 g | 0.11 | |
| Sodium Hydroxide | NaOH | 40.00 | 12.0 g | 0.30 | |
| Hydrochloric Acid | HCl | 36.46 | ~30 mL | - | Concentrated (37%) |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | For extraction |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | For drying |
Procedure:
Part A: Dialkylation of Diethyl Malonate
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Base Preparation: Add 200 mL of dry ethanol to the flask, followed by the portion-wise addition of 7.6 g (0.11 mol) of sodium metal to generate sodium ethoxide in situ. Alternatively, and more safely, use 15.0 g (0.22 mol) of commercial sodium ethoxide.[12] The choice to use the same alkoxide as the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a potential side reaction.[1][12]
-
Enolate Formation (First): Once the sodium ethoxide is fully dissolved and the solution has cooled to room temperature, add 16.0 g (0.10 mol) of diethyl malonate dropwise via the dropping funnel over 15 minutes. Stir the mixture for 30-60 minutes to ensure complete formation of the sodiomalonic ester.[12]
-
First Alkylation: Add 13.5 g (0.11 mol) of 1-bromopropane dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by TLC. The SN2 reaction is most efficient with primary alkyl halides like 1-bromopropane; secondary halides react poorly and tertiary halides are unsuitable due to competing elimination reactions.[2]
-
Second Alkylation: After cooling the mixture slightly, add 15.6 g (0.11 mol) of iodomethane dropwise. A second reflux period of 1-2 hours is then commenced to form the diethyl methylpropylmalonate. Using a slight excess of the alkylating agents helps to drive the reaction to completion.
Part B: Saponification and Decarboxylation
-
Solvent Removal: After the second alkylation is complete, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Saponification: To the residue, add a solution of 12.0 g (0.30 mol) of sodium hydroxide in 100 mL of water. Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of both ester groups to the corresponding dicarboxylate salt.[11]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify by the slow, dropwise addition of concentrated hydrochloric acid until the solution is strongly acidic (pH < 2, check with litmus or pH paper). Vigorous frothing will occur due to the evolution of CO₂.
-
Decarboxylation: Gently heat the acidified mixture on a steam bath or in a water bath to approximately 50-70 °C until the evolution of CO₂ ceases. This heating step facilitates the decarboxylation of the unstable β-keto acid intermediate.[2][4]
Part C: Workup and Purification
-
Extraction: Cool the mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-methylpentanoic acid.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain the pure 2-methylpentanoic acid.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete enolate formation due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous.[12] |
| Competing E2 elimination of the alkyl halide. | Use primary alkyl halides whenever possible. Secondary halides are less efficient, and tertiary halides are unsuitable.[2][12] | |
| Dialkylated Byproduct | The mono-alkylated product can also be deprotonated and react. | Use a strict 1:1 stoichiometry of base and diethyl malonate for mono-alkylation. For dialkylation as in this protocol, sequential addition of base and alkyl halide is key.[1][12] |
| Incomplete Hydrolysis | Insufficient reaction time or base concentration. | Ensure an adequate excess of NaOH is used and the reflux period is sufficient for complete saponification. |
| Transesterification | Mismatch between the alkoxide base and the ester. | Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide with diethyl malonate).[1][12] |
Safety Precautions
-
Sodium Ethoxide: Highly flammable and corrosive.[13][14] It reacts violently with water. Handle in an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][15][16][17]
-
Alkyl Halides (1-Bromopropane, Iodomethane): These are toxic and potential carcinogens. Handle in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and appropriate PPE. Always add acid to water, not the other way around.
Conclusion
The malonic ester synthesis provides a robust and reliable pathway for the synthesis of 2-methylpentanoic acid. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the exclusion of water, high yields of the desired product can be achieved. This protocol, grounded in well-established mechanistic principles, offers a clear and effective procedure for researchers in synthetic chemistry and drug development.
References
-
Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Study.com. (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
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Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]
-
Brainly. (2023, September 7). [FREE] Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis or an. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
-
J-Stage. (n.d.). A Simple Method for the Alkylation of Diethyl Malonate. [Link]
-
Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE. 95% - Safety Data Sheet. [Link]
-
Gelest, Inc. (2015, February 11). SODIUM ETHOXIDE, 21% in ethanol - Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. [Link]
-
Chemistry LibreTexts. (2020, April 6). 23.8 Malonic Ester Synthesis. [Link]
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
-
OCEM. (2014, April 13). Malonic Ester Synthesis [Video]. YouTube. [Link]
-
Doubtnut. (2020, July 25). There are two paths for the preparation of 2-methyl pentanoic acid (III) from pentan-2-ol (I) [Video]. YouTube. [Link]
-
SlidePlayer. (n.d.). The Malonic Ester Synthesis. [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Chegg. (2023, April 27). Show how to synthesize 2-methylpentanoic acid using a. [Link]
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chiral resolution of racemic 2-methylpentanoic acid
An Application Guide to the Laboratory-Scale Chiral Resolution of Racemic 2-Methylpentanoic Acid
Abstract
This comprehensive technical guide provides detailed methodologies for the , a key chiral building block in various chemical syntheses. Recognizing the distinct biological activities often exhibited by individual enantiomers, this document presents two primary, field-proven protocols: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution using lipases. The guide is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles governing each technique. Protocols for the synthesis of the racemic starting material and the definitive analysis of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) are also included to ensure a self-contained and validated workflow.
Introduction: The Significance of Chirality in 2-Methylpentanoic Acid
2-Methylpentanoic acid is a methyl-branched short-chain fatty acid.[1][2] Its structure contains a single stereocenter at the C2 position, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (S)-2-methylpentanoic acid and (R)-2-methylpentanoic acid. While the racemic mixture—an equal 50:50 blend of both enantiomers—is useful as a flavoring and fragrance agent[3][4], its applications in the pharmaceutical and agrochemical industries often demand enantiomerically pure forms.
The "chiral switch," the practice of developing a single-enantiomer version of an existing racemic drug, is a common strategy in the pharmaceutical industry to improve therapeutic efficacy and reduce side effects.[5] This is because enantiomers can interact differently with the chiral environment of the body (e.g., enzymes, receptors), leading to varied pharmacological and toxicological profiles.[6] Therefore, the ability to efficiently separate, or "resolve," a racemic mixture into its constituent enantiomers is a critical capability in modern chemical synthesis.[5][7]
This guide details two robust and widely applicable methods for this purpose.
Overview of Core Resolution Strategies
The fundamental challenge in resolving enantiomers is their identical physical properties (boiling point, melting point, solubility) in an achiral environment.[8] Resolution strategies overcome this by temporarily introducing another chiral element to the system, creating diastereomers, which possess distinct physical properties and can be separated.
-
Classical Chemical Resolution: This technique involves reacting the racemic acid with an enantiomerically pure chiral resolving agent (typically a base) to form a mixture of diastereomeric salts.[7] These salts have different solubilities, allowing one to be selectively crystallized.
-
Enzymatic Kinetic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme, such as a lipase, will preferentially catalyze a reaction (e.g., esterification) on one enantiomer over the other, allowing the reacted and unreacted enantiomers to be separated.[9]
-
Chiral Chromatography: This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times. While highly effective for analysis and small-scale purification, it can be costly for large-scale industrial separation.[10]
Preparatory Step: Synthesis of Racemic (±)-2-Methylpentanoic Acid
Before resolution, the racemic starting material must be available. A common and reliable laboratory-scale synthesis is the malonic ester synthesis.[11]
Protocol 3.1: Malonic Ester Synthesis
Principle: Diethyl malonate is deprotonated to form a nucleophilic enolate, which is then alkylated twice. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid.[11]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
1-Bromopropane
-
Iodomethane
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
Procedure:
-
First Alkylation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.05 eq) in absolute ethanol under an inert atmosphere (N₂). Add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes. Add 1-bromopropane (1.0 eq) and reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
Second Alkylation: Cool the mixture to room temperature. Add a second portion of sodium ethoxide (1.05 eq), followed by iodomethane (1.0 eq). Reflux again for 2-3 hours.
-
Saponification: Cool the reaction mixture. Add a solution of potassium hydroxide (3.0 eq) in water/ethanol and reflux for 4 hours to hydrolyze the ester groups.
-
Decarboxylation & Workup: Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2. This will protonate the carboxylates and induce decarboxylation. Heat the mixture gently (e.g., 50-60°C) until CO₂ evolution ceases.
-
Extraction: After cooling, extract the aqueous mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude racemic 2-methylpentanoic acid. Purify by distillation if necessary.
Method 1: Classical Resolution with (R)-(+)-1-Phenylethylamine
This protocol describes the separation of (±)-2-methylpentanoic acid by forming diastereomeric salts. The choice of a readily available and effective chiral resolving agent is key to success.[8]
Causality: The reaction of the racemic acid (a mixture of R-acid and S-acid) with a single enantiomer of a chiral base, (R)-base, produces two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base). These diastereomers are no longer mirror images and possess different crystal lattice energies and solubilities. By carefully choosing a solvent, one salt can be induced to crystallize preferentially while the other remains in solution (the "mother liquor").[12]
Protocol 4.1: Diastereomeric Salt Crystallization
Materials:
-
Racemic 2-methylpentanoic acid
-
(R)-(+)-1-Phenylethylamine (≥99% e.e.)
-
Acetone (anhydrous)
-
Methanol
-
Hydrochloric acid (2 M)
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve racemic 2-methylpentanoic acid (1.0 eq) in a suitable volume of warm acetone. In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in a minimal amount of acetone. Expert Tip: Using only 0.5 equivalents of the resolving agent is a common strategy to ensure that only the less soluble diastereomeric salt crystallizes, leading to higher enantiomeric purity in the first crop of crystals.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. A precipitate should form. Gently heat the mixture until all solids redissolve, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation of First Crop: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone. This solid is the first crop of diastereomeric salt (e.g., the (S)-acid, (R)-base salt). The filtrate is the mother liquor, now enriched in the other diastereomer (e.g., the (R)-acid, (R)-base salt).
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity of the solid, recrystallize it from a fresh portion of hot acetone or an acetone/methanol mixture. The purity can be checked at this stage by measuring the optical rotation. Repeat until a constant rotation value is achieved.
-
Liberation of the (S)-Enantiomer: Suspend the purified diastereomeric salt crystals in water and add diethyl ether. While stirring vigorously, add 2 M HCl dropwise until the aqueous layer is acidic (pH ~1-2). The salt will dissociate.
-
Extraction: Transfer the mixture to a separatory funnel. The protonated this compound will be in the ether layer, and the protonated amine (the resolving agent) will be in the aqueous layer. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Final Isolation: Combine the ether layers, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure to yield (S)-(-)-2-methylpentanoic acid.
-
Isolation of the (R)-Enantiomer: The (R)-enantiomer can be recovered from the mother liquor from step 3 by evaporating the solvent and following the same acidification and extraction procedure (steps 5-7). Note that its enantiomeric purity will likely be lower than the crystallized enantiomer.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolutions offer high selectivity under mild reaction conditions. This protocol uses a lipase to selectively esterify one enantiomer of the racemic acid.
Causality: In the presence of an alcohol and a lipase catalyst, one enantiomer of the carboxylic acid (e.g., the R-enantiomer) fits better into the enzyme's active site and is converted to its corresponding ester much faster than the S-enantiomer. By stopping the reaction at or near 50% conversion, the mixture will contain primarily the ester of the R-acid and the unreacted S-acid. These two compounds (ester vs. acid) have very different chemical properties and are easily separated by a simple acid-base extraction.[9][13]
Protocol 5.1: Lipase-Catalyzed Esterification
Materials:
-
Racemic 2-methylpentanoic acid
-
1-Butanol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Molecular sieves (3Å or 4Å, activated)
-
Hexane or another nonpolar solvent
-
Sodium bicarbonate solution (5% w/v)
-
Hydrochloric acid (2 M)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flask, combine racemic 2-methylpentanoic acid (1.0 eq), 1-butanol (1.2 eq), and hexane. Add activated molecular sieves (~10% w/w of the acid) to adsorb the water produced during esterification, which drives the equilibrium.
-
Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym 435, ~10% w/w of the acid). Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 40-50°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by GC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the product and the remaining starting material.
-
Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Separation of Products: Transfer the reaction filtrate to a separatory funnel. Add a 5% solution of sodium bicarbonate and shake. The unreacted (S)-acid will be deprotonated and move into the aqueous layer as its sodium salt. The (R)-ester will remain in the organic (hexane) layer.
-
Isolation of (S)-Acid: Separate the layers. Wash the organic layer again with NaHCO₃ solution. Combine the aqueous layers and acidify to pH ~1-2 with 2 M HCl. Extract the protonated (S)-acid with diethyl ether. Dry the ether layer over Na₂SO₄ and evaporate the solvent to yield (S)-(-)-2-methylpentanoic acid.
-
Isolation of (R)-Ester: Wash the original organic layer from step 5 with brine, dry it over Na₂SO₄, and evaporate the solvent to yield the (R)-2-methylpentyl butanoate. This ester can be hydrolyzed back to the (R)-acid if desired using standard saponification conditions.
Analysis of Enantiomeric Excess (e.e.)
Regardless of the resolution method used, the enantiomeric purity of the final products must be determined. Chiral HPLC is the gold standard for this analysis.[14]
Principle: The sample is passed through an HPLC column packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs are common.[6] The two enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the relative areas of these peaks.
Protocol 6.1: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: Standard system with a UV detector.
-
Chiral Column: A polysaccharide-based column such as a Chiralcel OD-H or Chiralpak AD-H is a good starting point.
-
Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape for carboxylic acids. A typical starting condition would be 95:5 Hexane:IPA + 0.1% TFA.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the resolved acid in the mobile phase (~1 mL) and filter through a 0.45 µm syringe filter.
Procedure:
-
Equilibrate: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject Standard: First, inject the racemic starting material to determine the retention times of both enantiomers and confirm that the column is providing separation.
-
Inject Sample: Inject the filtered sample of the resolved enantiomer.
-
Analyze Chromatogram: Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess (% e.e.) using the formula:
% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
(Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
| Parameter | Classical Resolution | Enzymatic Resolution |
| Principle | Diastereomeric Salt Formation | Kinetic Resolution |
| Reagents | Stoichiometric chiral resolving agent | Catalytic amount of enzyme |
| Theoretical Yield | 50% for one enantiomer per cycle | 50% for each component (acid & ester) |
| Conditions | Often requires heating/cooling cycles | Mild temperatures (e.g., 30-60°C) |
| Waste | Requires stoichiometric resolving agent | Minimal catalyst waste; enzyme is reusable |
| Scalability | Well-established for large scale | Very scalable, common in industry |
| Pros | Robust, well-understood, effective | High selectivity, mild conditions, "green" |
| Cons | Trial-and-error to find agent/solvent | Requires screening for optimal enzyme |
| Table 1: Comparison of Resolution Methods. |
References
- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3–10.
-
Brainly.com (2023). Show how you would synthesize 2-methylpentanoic acid using either a malonic ester synthesis. Available at: [Link]
-
Homework.Study.com (n.d.). Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid. Available at: [Link]
-
The Good Scents Company (n.d.). 2-methyl valeric acid. Available at: [Link]
-
Filo (2025). How will you prepare 2-methy Ipertanoic acid starting from a suitable alkyl halide? Available at: [Link]
-
FooDB (2010). Showing Compound 2-Methylpentanoic acid (FDB008203). Available at: [Link]
-
ResearchGate (n.d.). New process of synthesis of 2-methyl-2-pentenoic acid. Available at: [Link]
-
SIELC Technologies (n.d.). Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
The Good Scents Company (n.d.). 2-methyl-2-pentenoic acid. Available at: [Link]
-
PubChem (n.d.). 2-Methylvaleric acid. Available at: [Link]
- Google Patents (n.d.). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
-
University of Bath (n.d.). Determination of enantiomeric excess. Available at: [Link]
-
PubChem (n.d.). (+)-2-Methylpentanoic acid. Available at: [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Human Metabolome Database (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). Available at: [Link]
-
Wikipedia (n.d.). Chiral resolution. Available at: [Link]
-
Royal Society of Chemistry (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]
-
NIH (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Available at: [Link]
-
NIH (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Available at: [Link]
-
PubMed (n.d.). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]
-
NIH (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Available at: [Link]
-
Bohrium (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Available at: [Link]
-
NIH (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link]
-
NIH (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Available at: [Link]
-
PubMed (1988). Chromatographic separation of enantiomers. Available at: [Link]
-
ResearchGate (2025). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Available at: [Link]
-
ResearchGate (n.d.). Synthesis of members of the 2-methylhexanoic acid series. Available at: [Link]
-
Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
OpenStax (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
NIH (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Available at: [Link]
-
MDPI (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Available at: [Link]
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Application Note: Quantitative and Enantioselective Analysis of (S)-2-Methylpentanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the quantitative and enantioselective analysis of (S)-2-methylpentanoic acid in biological matrices such as human plasma and urine. This compound, a branched-chain short-chain fatty acid (SCFA), is gaining interest in metabolomics and drug development due to its potential roles in various physiological and pathological processes. The accurate determination of its specific enantiomeric form is critical, as stereoisomers can exhibit distinct biological activities. This guide details two robust Gas Chromatography-Mass Spectrometry (GC-MS) based methodologies: one employing a chiral capillary column for direct enantioseparation and an alternative method based on diastereomeric derivatization followed by separation on a standard achiral column. We provide in-depth protocols for sample preparation, derivatization, GC-MS analysis, and method validation, underpinned by a rationale for key experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of Chiral Purity in Biological Systems
This compound is a chiral carboxylic acid that can be found in various biological systems. Like many chiral molecules, its enantiomers, (R)- and this compound, can have different metabolic fates and physiological effects. Therefore, the ability to selectively quantify the (S)-enantiomer is crucial for understanding its specific biological role. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of short-chain fatty acids like 2-methylpentanoic acid is hampered by their high polarity and low volatility, necessitating a derivatization step to improve their chromatographic properties.[1][2][3] Furthermore, the separation of enantiomers requires a chiral environment, which can be achieved either through a chiral stationary phase in the GC column or by converting the enantiomers into diastereomers before analysis.[4][5]
Analytical Strategies: A Fork in the Road to Enantioseparation
Two primary strategies are presented for the enantioselective analysis of 2-methylpentanoic acid by GC-MS. The choice between these methods will depend on the available instrumentation and specific analytical goals.
-
Strategy A: Direct Enantioseparation using a Chiral GC Column. This approach involves derivatizing the analyte with an achiral reagent to increase volatility, followed by separation of the enantiomers on a GC column with a chiral stationary phase (CSP).[6] Cyclodextrin-based CSPs are commonly used for this purpose.[5]
-
Strategy B: Indirect Enantioseparation via Diastereomeric Derivatization. In this method, the enantiomers of 2-methylpentanoic acid are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral GC column.[4]
Core Experimental Workflow
The overall analytical workflow for the GC-MS analysis of this compound is depicted below. This process includes sample preparation, derivatization, GC-MS analysis, and data processing.
Figure 1: General workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation: Isolating the Analyte
This protocol describes a liquid-liquid extraction (LLE) procedure to isolate 2-methylpentanoic acid from biological fluids.
Materials:
-
Biological sample (e.g., 1 mL of plasma or urine)
-
Internal Standard (IS) solution (e.g., D3-2-methylpentanoic acid)
-
6 M Hydrochloric Acid (HCl)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Centrifuge tubes (15 mL)
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.
-
Add a known amount of the internal standard solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for analyte loss during sample preparation and variability in derivatization and injection.
-
Acidify the sample to a pH below 2 by adding approximately 100 µL of 6 M HCl. This protonates the carboxylic acid, making it more amenable to extraction into an organic solvent.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding Na₂SO₄ directly to the tube and decanting the solvent.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a temperature no higher than 40°C to prevent loss of the volatile analyte.[7]
Derivatization: Enhancing Volatility and Enabling Chiral Separation
This protocol describes silylation to form a trimethylsilyl (TMS) ester of 2-methylpentanoic acid.
Materials:
-
Dried sample extract from section 4.1
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC autosampler vials with inserts
Procedure:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Seal the vial tightly.
-
Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.
Figure 2: Silylation of 2-Methylpentanoic Acid to form a volatile derivative.
This protocol uses a chiral alcohol, (S)-(+)-2-octanol, to form diastereomeric esters of 2-methylpentanoic acid.
Materials:
-
Dried sample extract from section 4.1
-
(S)-(+)-2-Octanol
-
Dicyclohexylcarbodiimide (DCC) or other esterification catalyst
-
Dichloromethane (DCM)
-
Heating block or oven
-
GC autosampler vials with inserts
Procedure:
-
Dissolve the dried extract in 200 µL of dichloromethane.
-
Add 50 µL of (S)-(+)-2-octanol and a molar excess of DCC.
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.
-
The filtrate is ready for GC-MS analysis.
Figure 3: Logic of chiral separation via diastereomer formation.
GC-MS Analysis
The following table provides typical starting parameters for the GC-MS analysis. These should be optimized for the specific instrument and application.
| Parameter | Method A: Chiral Column | Method B: Achiral Column |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness) | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector | Split/Splitless, 250°C, Split ratio 10:1 | Split/Splitless, 250°C, Split ratio 10:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min | 80°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS System | Agilent 5977B MSD or equivalent | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
Mass Spectral Data and Quantification
For quantitative analysis in SIM mode, characteristic ions of the derivatized 2-methylpentanoic acid should be monitored. Based on the fragmentation patterns of TMS-derivatized carboxylic acids, the following ions are recommended for monitoring.[1]
| Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Rationale |
| TMS-ester | 117 | 189, 73 | m/z 117: [M-C₄H₉]⁺, loss of the butyl group. m/z 189: [M-CH₃]⁺, loss of a methyl group from the TMS moiety. m/z 73: [Si(CH₃)₃]⁺. |
The mass spectrum of underivatized 2-methylpentanoic acid from the NIST database can serve as a reference for fragmentation patterns.
Method Validation and Data Interpretation
A rigorous method validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: A calibration curve should be prepared by spiking known concentrations of a certified this compound standard into a blank biological matrix. A linear range appropriate for the expected concentrations in samples should be established.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions and the stability of the derivatized sample.
Conclusion
This application note provides two detailed and robust GC-MS methodologies for the enantioselective quantification of this compound in biological samples. The choice between direct analysis on a chiral column and indirect analysis via diastereomeric derivatization allows for flexibility based on available resources. Proper method validation is paramount to ensure the generation of accurate and reproducible data, which is essential for advancing our understanding of the role of this specific chiral metabolite in health and disease.
References
- Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent Technologies.
- Analyst. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Royal Society of Chemistry.
- Current Protocols. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. John Wiley & Sons.
- Jin, J. P., et al. (2011). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. Metabolomics, 7(4), 545-554.
- Analytical Methods. (2018). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Royal Society of Chemistry.
- Metabolites. (2022).
- Creative Proteomics. (n.d.).
- Bioanalysis. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Future Science.
- Methods in Enzymology. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Elsevier.
- ResearchGate. (2019).
- ResearchGate. (2021). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube.
- BenchChem. (2025). Application Note: GC-MS Analysis of (S)
- Journal of Chromatography A. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Elsevier.
- Molecules. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. MDPI.
- PubChem. (n.d.). 2-Methylpentanoic acid trimethylsilyl ester.
- BenchChem. (2025).
- Shimadzu. (n.d.).
- Semantic Scholar. (2021). Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives.
- Selleck Chemicals. (n.d.). 2-Methylpentanoic acid.
- Journal of Chromatography B. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Elsevier.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
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Strategic Derivatization of (S)-2-Methylpentanoic Acid for Enhanced Gas Chromatographic Analysis
An Application Note and Protocol Guide:
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of (S)-2-Methylpentanoic Acid to facilitate its analysis by Gas Chromatography (GC). Due to its polarity and low volatility, direct GC analysis of this compound presents significant challenges, including poor peak shape and inaccurate quantification.[1] This application note details two primary derivatization strategies: esterification and silylation, which effectively convert the carboxylic acid into a more volatile and thermally stable derivative suitable for GC analysis.[2][3] Furthermore, we address the critical aspect of chiral analysis by presenting a method for diastereomeric derivatization, enabling the separation of enantiomers on a standard achiral GC column.[4][5] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the accurate and reproducible analysis of this chiral carboxylic acid.
Introduction: The Imperative for Derivatization in GC Analysis
Gas chromatography is a cornerstone analytical technique for the separation and quantification of volatile and thermally stable compounds.[6] However, many organic molecules, particularly those containing polar functional groups like carboxylic acids, are not directly amenable to GC analysis.[2] The presence of the carboxyl group in this compound leads to strong intermolecular hydrogen bonding, resulting in low volatility and a tendency for adsorption on the GC column, which manifests as broad, tailing peaks and poor analytical sensitivity.[2]
Chemical derivatization is a strategic sample preparation step that chemically modifies the analyte to enhance its volatility and thermal stability.[3][7] This is achieved by replacing the active hydrogen of the carboxyl group with a non-polar functional group, thereby reducing the analyte's polarity and improving its chromatographic behavior.[3][8] For chiral molecules like this compound, derivatization can also serve a dual purpose: enabling separation of its enantiomers.[4][9] This is accomplished by reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which possess distinct physicochemical properties and can be resolved on a conventional achiral GC column.[9][10]
This guide will explore the theoretical underpinnings and provide practical, step-by-step protocols for the derivatization of this compound using both achiral and chiral approaches.
Foundational Principles: Selecting the Optimal Derivatization Strategy
The choice of derivatization reagent and methodology is dictated by the analyte's chemical nature and the analytical objectives. For this compound, the primary goal is to cap the polar carboxyl group to increase volatility. The two most common and effective strategies to achieve this are esterification and silylation.[2]
Esterification: A Classic and Robust Approach
Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[11] This method is widely employed due to its reliability and the stability of the resulting ester derivatives.[8]
-
Mechanism with Boron Trifluoride-Methanol (BF₃-Methanol): BF₃ acts as a Lewis acid, activating the carbonyl carbon of the carboxylic acid towards nucleophilic attack by methanol.[1] This is a highly efficient and relatively fast method for preparing fatty acid methyl esters (FAMEs).[1][12] The reaction is driven to completion by using an excess of the alcohol.[13]
Silylation: A Versatile and Powerful Technique
Silylation is the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[3][6] Silylating reagents are highly reactive and can derivatize a wide range of functional groups, including carboxylic acids.[3][14]
-
Mechanism with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA is a potent silylating agent that reacts with carboxylic acids to form TMS esters.[15][16] The reaction is typically rapid and clean, with the byproducts being volatile and not interfering with the GC analysis.[3] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent.[6]
Chiral Derivatization: Resolving Enantiomers
To determine the enantiomeric purity of this compound, a chiral derivatizing agent is employed. This agent, itself being enantiomerically pure, reacts with both enantiomers of the analyte to form a pair of diastereomers.[4][10] These diastereomers can then be separated on a standard achiral GC column due to their different physical properties.[17]
-
Diastereomeric Ester Formation: A common approach is to react the carboxylic acid with a chiral alcohol, such as (R)-(-)-2-Butanol or (S)-(+)-2-Butanol, in the presence of an acid catalyst to form diastereomeric esters.[4]
Experimental Workflow and Protocols
The following diagram outlines the general workflow for the derivatization of this compound prior to GC analysis.
Caption: General workflow from sample preparation to GC analysis.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the formation of the methyl ester of this compound.
Materials:
-
This compound sample
-
Boron trifluoride-methanol solution (10-14% w/w)[1]
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap reaction vials (2 mL)
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a screw-cap reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: In a fume hood, add 1 mL of 10-14% BF₃-methanol solution to the dried sample.[1]
-
Tightly cap the vial and vortex for 10-20 seconds.
-
Heat the vial at 60°C for 10 minutes in a heating block or water bath.[1]
-
Extraction: Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[1]
-
Vortex vigorously for 30 seconds to extract the methyl ester into the hexane layer.
-
Allow the layers to separate. The upper layer is the hexane phase containing the derivatized analyte.
-
Sample Cleanup: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC analysis.
Caption: Esterification of a carboxylic acid with methanol.
Protocol 2: Silylation using MSTFA
This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.
Materials:
-
This compound sample
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Screw-cap reaction vials (2 mL) with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial. Any moisture will react with the silylating reagent.[6][18]
-
Derivatization: Add 100 µL of anhydrous solvent and 100 µL of MSTFA + 1% TMCS to the vial. The reagent should be in molar excess.[6]
-
Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[6] The optimal time and temperature may vary depending on the specific sample matrix.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS.
Caption: Silylation of a carboxylic acid using MSTFA.
Protocol 3: Chiral Derivatization for Diastereomer Formation
This protocol describes the formation of diastereomeric esters using a chiral alcohol for the enantiomeric separation of 2-Methylpentanoic Acid.
Materials:
-
2-Methylpentanoic Acid sample (racemic or enantiomerically enriched)
-
(R)-(-)-2-Butanol (or another suitable chiral alcohol)
-
Thionyl chloride (SOCl₂) or another esterification catalyst
-
Anhydrous solvent (e.g., Toluene)
-
Screw-cap reaction vials (2 mL)
-
Heating block
Procedure:
-
Sample Preparation: Ensure the sample is completely dry in a GC vial.
-
Esterification: To the dried sample, add 200 µL of (R)-(-)-2-Butanol and a catalytic amount of SOCl₂.
-
Seal the vial tightly and heat at 100°C for 1 hour.
-
Work-up: Cool the vial to room temperature. Evaporate the excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent like hexane or ethyl acetate for GC analysis.
-
The resulting diastereomeric esters can be separated on a standard achiral GC column (e.g., DB-5).
Quantitative Data and Expected Outcomes
The successful derivatization of this compound will result in a significant improvement in its chromatographic properties. The following table summarizes the expected outcomes for each derivatization method.
| Parameter | Underivatized Acid | Methyl Ester Derivative | TMS Ester Derivative | Diastereomeric Ester |
| Volatility | Low | High | High | High |
| Polarity | High | Low | Low | Low |
| Peak Shape | Broad, Tailing | Sharp, Symmetrical | Sharp, Symmetrical | Sharp, Symmetrical |
| Retention Time | Long (or no elution) | Shorter | Shorter | Shorter |
| Chiral Separation | Not possible | Not possible | Not possible | Possible on achiral column |
Discussion and Key Considerations
-
Anhydrous Conditions: For silylation reactions, it is critical to maintain anhydrous conditions as silylating reagents readily react with water.[6][18] This can lead to a loss of reagent and incomplete derivatization.
-
Reagent Excess: A molar excess of the derivatizing reagent is generally used to drive the reaction to completion.
-
Reaction Optimization: The reaction time and temperature may need to be optimized for different sample matrices to ensure complete derivatization without degradation of the analyte.
-
Safety Precautions: Derivatization reagents can be corrosive, toxic, and moisture-sensitive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Method Validation: It is essential to validate the chosen derivatization method for linearity, accuracy, precision, and recovery to ensure reliable quantitative results.
Conclusion
The derivatization of this compound is an indispensable step for its successful analysis by gas chromatography. Both esterification and silylation are effective methods for increasing the volatility and improving the chromatographic behavior of the analyte. For enantiomeric analysis, derivatization with a chiral alcohol to form diastereomers provides a robust method for separation on a standard achiral GC column. The protocols and considerations outlined in this application note provide a solid foundation for researchers to develop and implement reliable analytical methods for this compound in various scientific and industrial applications.
References
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-
Li, Y., et al. Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels, 2024. Available from: [Link].
- Lepage, G., & Roy, C. C. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 1986.
- Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 2011.
-
Phenomenex. Derivatization for Gas Chromatography. Available from: [Link].
-
Chrom Tech, Inc. Why Use GC Derivatization Reagents. Available from: [Link].
- Mamer, O. A. Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 2000.
-
ResearchGate. Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water. Available from: [Link].
- Gracia-Moreno, E., et al. Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
-
MDPI. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Available from: [Link].
- McKeown, G. G., & Read, S. I. Esterification and Gas Chromatography of Some Acids of the Tricarboxylic Acid Cycle. Analytical Chemistry, 1965.
-
Chemistry LibreTexts. Derivatization. Available from: [Link].
- Bibel, M.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link].
-
Wikipedia. Chiral derivatizing agent. Available from: [Link].
-
ResearchGate. Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Available from: [Link].
-
SIELC Technologies. 2-Methylpentanoic acid. Available from: [Link].
-
MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. Available from: [Link].
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Application Notes and Protocols: (S)-2-Methylpentanoic Acid as a Versatile Chiral Building Block in Asymmetric Synthesis
Introduction: The Strategic Value of the C6 Chiral Synthon
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is driven by the stringent requirements of the pharmaceutical, agrochemical, and fragrance industries.[1][2] Chiral building blocks, or synthons, are foundational to the efficient construction of complex, stereochemically defined molecules. (S)-2-Methylpentanoic acid, also known as (S)-2-Methylvaleric acid, is a valuable C6 chiral building block that offers a robust and versatile starting point for introducing a specific stereocenter.[3] Its simple, saturated alkyl chain combined with the reactive carboxylic acid functionality allows for a multitude of synthetic transformations, making it a key intermediate in the synthesis of pharmaceuticals, natural products, and semiochemicals like insect pheromones.[4][5]
This guide provides an in-depth exploration of the strategic applications of this compound. We move beyond simple descriptions to explain the causality behind methodological choices, offering detailed, field-proven protocols for its conversion into key derivatives. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to confidently integrate this synthon into their synthetic programs.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use. This compound is a colorless liquid with properties that necessitate careful handling.
Table 1: Physicochemical Data for this compound
| Property | Value |
| IUPAC Name | (2S)-2-methylpentanoic acid[3] |
| Synonyms | (S)-2-Methylvaleric Acid, (+)-2-Methylpentanoic acid[3] |
| CAS Number | 1187-82-2[3] |
| Molecular Formula | C6H12O2[3] |
| Molecular Weight | 116.16 g/mol [3] |
| Boiling Point | ~195-197 °C |
| Density | ~0.92 g/mL |
| Appearance | Colorless Liquid |
| Purity | Typically >98% |
Safety and Handling Protocols
As a Senior Application Scientist, I cannot overstate the importance of safety. This compound, like many carboxylic acids, is corrosive and requires appropriate personal protective equipment (PPE).
-
Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[6] Keep the container tightly sealed.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.
-
First Aid: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[6]
Section 2: Core Synthetic Utility and Strategic Applications
The synthetic power of this compound lies in its ability to serve as a reliable source of (S)-chirality at the α-position to a carbonyl group. This stereocenter can be retained, inverted, or transferred during multi-step syntheses.
Caption: Versatile transformations of this compound.
Application in Insect Pheromone Synthesis
Many insect pheromones are chiral molecules, often long-chain unsaturated alcohols, esters, or aldehydes, where biological activity is highly dependent on stereochemistry.[4][5] The synthesis of these compounds is crucial for developing environmentally benign pest management strategies.[4][7] this compound and its derivatives serve as key starting materials for constructing the chiral portions of these complex molecules. For instance, the stereoisomers of maconelliyl 2-methylbutanoate, the sex pheromone of the pink hibiscus mealybug, were synthesized to establish the absolute configuration of the natural product, demonstrating the critical role of enantioselective synthesis in this field.[8]
Application in Pharmaceutical and Agrochemical Development
The imperative to develop single-enantiomer drugs has driven the demand for chiral intermediates.[1] The biological activity of a drug is often confined to one enantiomer, while the other may be inactive or even cause harmful side effects. Chiral carboxylic acids are fundamental building blocks in drug discovery.[2] While direct examples involving this compound in FDA-approved drugs are specific, the methodologies are broadly applicable. For example, the synthesis of the high-potency sweetener candidate NC-00637 required large quantities of the structurally similar (S)-2-methylhexanoic acid, with asymmetric hydrogenation being a key scalable method.[9][10] This highlights the industrial relevance of synthetic routes to α-methyl-substituted chiral acids.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and characterization. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of Methyl (S)-2-Methylpentanoate via Fischer Esterification
Causality & Rationale: Fischer esterification is a classic, acid-catalyzed equilibrium reaction. We use a large excess of methanol to drive the equilibrium towards the product ester. Sulfuric acid is an inexpensive and effective catalyst. The workup is designed to remove the acid catalyst and excess methanol, while the final distillation purifies the volatile ester product.
Caption: Fischer esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous (10-20 eq)
-
Sulfuric Acid (H₂SO₄), concentrated (0.05-0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 11.6 g, 100 mmol).
-
Reagent Addition: Add anhydrous methanol (e.g., 80 mL, ~2 mol). Begin stirring.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~9 mmol) to the stirring solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing cold water (100 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The ester product is organic-soluble.
-
Neutralization: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, followed by brine (1 x 50 mL) to reduce the amount of water in the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and rinse the drying agent with a small amount of ether.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude ester by fractional distillation under atmospheric pressure to yield methyl (S)-2-methylpentanoate as a colorless liquid.
Self-Validation/Characterization:
-
Yield: Calculate the percentage yield. Typical yields are >85%.
-
¹H NMR: Confirm the structure. Expect a singlet for the methoxy group (~3.6 ppm) and characteristic multiplets for the alkyl chain.
-
Chiral GC/HPLC: Confirm that no racemization has occurred by comparing with a racemic standard. The enantiomeric excess (ee) should remain >98%.
Protocol 2: Reduction to (S)-2-Methylpentan-1-ol using LiAlH₄
Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically performed in an ether-based solvent like THF where LiAlH₄ is soluble. The workup procedure (Fieser workup) is a standardized and safe method for quenching the highly reactive aluminum species.
Materials:
-
This compound (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.0-1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Water (H₂O)
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH₄ (e.g., 4.2 g, 110 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (11.6 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LiAlH₄ suspension via an addition funnel. Control the addition rate to maintain the internal temperature below 10 °C (the reaction is highly exothermic).
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Quenching (Fieser Workup):
-
CRITICAL SAFETY STEP: Cool the reaction back down to 0 °C. Quench extremely carefully and slowly by the sequential dropwise addition of:
-
Water (X mL), where X = grams of LiAlH₄ used (e.g., 4.2 mL).
-
15% aqueous NaOH (X mL) (e.g., 4.2 mL).
-
Water (3X mL) (e.g., 12.6 mL).
-
-
This procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
-
Workup: Allow the resulting slurry to stir vigorously for 30 minutes until a white precipitate forms.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.
-
Drying and Concentration: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude alcohol by distillation to yield (S)-2-methylpentan-1-ol.
Self-Validation/Characterization:
-
¹H NMR: Confirm the disappearance of the carboxylic acid proton and the appearance of alcohol-related signals (a broad OH singlet and a doublet for the CH₂OH protons).
-
FT-IR: Look for the appearance of a broad O-H stretch (~3300 cm⁻¹) and the disappearance of the C=O stretch (~1710 cm⁻¹).
-
Optical Rotation: Measure the specific rotation and compare it to the literature value to confirm retention of stereochemistry.
Section 4: Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its commercial availability, straightforward reactivity, and robust stereochemical integrity make it an exemplary building block for research and development. The protocols detailed herein for its conversion to esters and alcohols represent fundamental transformations that unlock a vast chemical space for the synthesis of high-value, enantiomerically pure molecules. By understanding the principles behind these transformations, chemists can confidently leverage this synthon to accelerate the discovery and development of next-generation pharmaceuticals, agrochemicals, and other specialty chemicals.
References
- Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Semantic Scholar.
- Zarbin, P. H., Bergmann, J., & Fávaro, D. C. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.
-
Pirkle, W. H., & Adams, P. E. (1980). Synthesis of the carpenter bee pheromone. Chiral 2-methyl-5-hydroxyhexanoic acid lactones. The Journal of Organic Chemistry, 45(21), 4111-4117. [Link]
- Alfa Chemistry. (n.d.). Synthesis - Pheromones. Alfa Chemistry.
-
Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. Current Opinion in Drug Discovery & Development, 5(6), 836-850. [Link]
- Synerzine. (2018). Safety Data Sheet: 2-Methylpentanoic acid. Synerzine.
-
Zhang, A., & Nie, J. (2005). Enantioselective Synthesis of (R)-2-Methylalkanoic Acids: A Convenient Approach to α-Substituted Chiral Carboxylic Acid Derivatives. Journal of Agricultural and Food Chemistry, 53(5), 1514-1517. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 446-457. [Link]
-
Klotz, D. M., et al. (2003). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development, 7(4), 525-530. [Link]
-
Klotz, D. M., et al. (2003). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Organic Process Research & Development, 7(4), 525-530. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 642231, (+)-2-Methylpentanoic acid. PubChem. Retrieved January 14, 2026, from [Link].
Sources
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- 2. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 6. synerzine.com [synerzine.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
application of (S)-2-Methylpentanoic Acid in flavor and fragrance industry
An Application Guide to (S)-2-Methylpentanoic Acid in the Flavor and Fragrance Industry
Introduction and Scientific Context
This compound, an enantiomer of 2-methylvaleric acid, is a branched-chain fatty acid (BCFA) that offers a unique and complex sensory profile highly valued in the flavor and fragrance industry.[1] Unlike its achiral counterparts, the chirality of 2-methylpentanoic acid results in distinct olfactory properties between its (S) and (R) forms, making stereospecificity a critical factor in its application. As a naturally occurring compound, it is found primarily in dairy and ruminant products, contributing to the characteristic notes of aged cheeses and certain meats.[2][3][4]
This guide provides a comprehensive overview for researchers and product developers, detailing the sensory attributes, enantioselective synthesis, analytical validation, and practical application protocols for this compound. The focus is on leveraging its potent and specific aroma characteristics to create authentic and impactful flavor and fragrance compositions.
Sensory and Physicochemical Profile
The sensory perception of short-chain fatty acids is intensely concentration-dependent. In their concentrated form, they often possess a strong, pungent, and sometimes unpleasant acidic odor.[5][6] However, upon significant dilution, they reveal nuanced and desirable characteristics.
This compound at appropriate dilutions unfolds a complex profile described as:
-
Flavor: Buttery, sour, cheesy (reminiscent of aged cheese), creamy, with subtle fruity undertones like apple and strawberry.[6]
-
Fragrance: Pungent, acidic, and sweaty notes that, when used sparingly, can impart a natural, animalic richness and complexity to fragrance compositions.
The Critical Role of Chirality: While detailed sensory data for each enantiomer of 2-methylpentanoic acid is not broadly published, it is a well-established principle in flavor science that enantiomers of chiral molecules can possess dramatically different sensory profiles. For instance, the enantiomers of the structurally similar compound 2-pentanol are described with distinct notes, suggesting that the (S) and (R) forms of 2-methylpentanoic acid also likely possess unique aroma characteristics.[7] This underscores the importance of enantioselective synthesis to ensure a consistent and desired sensory outcome.
Odor Threshold: A specific sensory threshold for this compound is not publicly documented in the reviewed literature.[8] However, as a short-chain fatty acid, it is classified as a high-impact aroma chemical, meaning a very small quantity can exert a significant effect on the overall flavor or fragrance profile. Its use requires careful dosing and is often in the parts-per-million (ppm) or even parts-per-billion (ppb) range in final consumer products.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-methylpentanoic acid | [9] |
| Synonyms | (S)-2-Methylvaleric Acid, (+)-2-Methylpentanoic Acid | [9] |
| CAS Number | 1187-82-2 | [9] |
| Molecular Formula | C₆H₁₂O₂ | [1][9] |
| Molecular Weight | 116.16 g/mol | [1][9] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Boiling Point | 196-197 °C | [8] |
| Density | ~0.919 - 0.922 g/mL at 25 °C | [6] |
| Flash Point | 93 °C (closed cup) | [8] |
| Solubility | Soluble in ethanol | [1] |
Strategic Application in Flavor & Fragrance Formulation
The application of this compound is a study in precision. Its potency requires that it be treated as a "building block" or "modifier" rather than a primary scent component.
In Flavors:
-
Dairy Profiles: It is essential for creating authentic aged cheese flavors (e.g., Parmesan, Cheddar, Swiss), where it imparts a characteristic sharp, slightly sour, and rich note.
-
Fruit Profiles: In minute quantities, it can enhance the perception of ripeness and complexity in fruit flavors like strawberry, apple, and tropical blends, adding a "jammy" or slightly fermented nuance.[6]
In Fragrances:
-
Complexity and Realism: Carboxylic acids are used to add depth and realism, disrupting overly simplistic or synthetic compositions.[5] this compound can introduce a subtle, warm, animalic note that enhances gourmand, leather, or chypre fragrance families.
-
Fixative Effect: While not a primary fixative, fatty acids can modify the volatility of other fragrance components, potentially improving the tenacity of the overall scent.[2][10]
The following diagram illustrates the decision-making process for incorporating a high-impact acid like this compound into a formulation.
Caption: Workflow for incorporating this compound.
Protocol 1: Enantioselective Synthesis via Enzymatic Kinetic Resolution
This protocol describes a common and effective method for obtaining this compound from a racemic mixture through lipase-catalyzed kinetic resolution. The principle relies on the enzyme's ability to selectively esterify the (R)-enantiomer, leaving the desired (S)-enantiomer as an unreacted acid, which can then be separated.[11][12]
Sources
- 1. 2-Methylvaleric acid | C6H12O2 | CID 7341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xray.greyb.com [xray.greyb.com]
- 3. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid content of foods and estimated intake in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dropofodor.com [dropofodor.com]
- 6. 2-methyl valeric acid [thegoodscentscompany.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. synerzine.com [synerzine.com]
- 9. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US4110626A - Method for improving the quality of the fragrance of perfumes using aliphatic dibasic acid diesters - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-Methylpentanoic Acid
Welcome to the technical support center for the asymmetric synthesis of (S)-2-Methylpentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and enantiomeric purity.
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and natural products.[1][2] Achieving high chemical yield and stereochemical fidelity is paramount. This guide focuses on the widely adopted and robust method of diastereoselective alkylation using an Evans' oxazolidinone chiral auxiliary, a strategy renowned for its high degree of stereocontrol.[3][4]
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Section 1: Low Enantiomeric/Diastereomeric Excess
Q1: My final product exhibits low enantiomeric excess (e.e.). What are the most probable causes during an Evans' auxiliary-based synthesis?
A: Low enantiomeric excess is almost always a direct consequence of poor diastereoselectivity during the alkylation step or racemization during the auxiliary cleavage step. Several factors can contribute to this issue:
-
Suboptimal Enolate Geometry: The formation of the desired (Z)-enolate is critical for face-selective alkylation.[5] This can be compromised by:
-
Incorrect Base or Deprotonation Temperature: Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaN(TMS)₂) are commonly used. The deprotonation should be performed at a low temperature, typically -78 °C, to ensure kinetic control and favor the (Z)-enolate. Allowing the temperature to rise prematurely can lead to the formation of the undesired (E)-enolate, resulting in a mixture of diastereomers.[5]
-
Solvent Purity: The use of strictly anhydrous tetrahydrofuran (THF) is non-negotiable. Trace amounts of water can quench the enolate or interfere with its rigid chelated structure, reducing diastereoselectivity.[6][7]
-
-
Impure Chiral Auxiliary: The enantiomeric purity of the starting (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar Evans' auxiliary) is paramount.[6] Any contamination with the other enantiomer will directly lead to a reduction in the diastereomeric excess of the alkylated product and, consequently, the enantiomeric excess of the final acid.
-
Racemization During Auxiliary Cleavage: The hydrolysis of the N-acyloxazolidinone must be performed under conditions that do not epimerize the newly formed chiral center.
-
Harsh Hydrolysis Conditions: Vigorous acidic or basic conditions at elevated temperatures can cause racemization at the α-carbon.[8] The use of mild reagents like lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is highly recommended as it proceeds under gentle conditions, minimizing the risk of racemization.[8][9][10]
-
Q2: I'm observing two distinct spots/peaks after the alkylation step, indicating a poor diastereomeric ratio. How can I improve the selectivity?
A: This is a clear indication of a problem in the enolate formation or alkylation stage. To improve the diastereomeric ratio (d.r.), focus on these parameters:
-
Base Selection: While LDA is effective, switching to a bulkier base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS) can sometimes enhance selectivity.
-
Temperature Control: Meticulous temperature control is crucial. Ensure your cooling bath is stable and the internal reaction temperature does not exceed -70 °C during enolate formation and the subsequent addition of the alkylating agent (propyl iodide or bromide).
-
Reagent Addition: Add the alkylating agent slowly to the pre-formed enolate solution at -78 °C. A rapid, exothermic addition can cause localized warming, which compromises selectivity.
Section 2: Poor Chemical Yield
Q3: My overall yield is low. At which stages am I most likely losing product?
A: Product loss can occur at three main stages: acylation, alkylation, and hydrolysis/workup.
-
Incomplete Acylation: The initial attachment of the propionyl group to the oxazolidinone auxiliary may be inefficient.
-
Solution: Traditional methods use n-BuLi at -78 °C followed by propanoyl chloride.[10] A simpler, milder alternative involves using propionic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which can be run at room temperature or gently heated to ensure the reaction goes to completion.[5]
-
-
Inefficient Alkylation: The alkylation reaction itself may not be reaching completion.
-
Solution: Ensure all reagents are pure and solvents are scrupulously dried.[6] Low reactivity can stem from impure LDA or an insufficiently reactive alkylating agent. Using propyl iodide over propyl bromide may improve reaction rates.
-
-
Difficult Hydrolysis and Workup: This is the most common stage for yield loss.
-
Incomplete Cleavage: The LiOOH hydrolysis, while mild, can be slow. Ensure adequate reaction time (often several hours) and temperature (e.g., 0 °C to room temperature) to drive the reaction to completion.[8] Monitor by TLC until the starting material is fully consumed.
-
Emulsion Formation: During the aqueous workup, emulsions can form, trapping the product. Using a brine wash can help break up emulsions.
-
Product Volatility: this compound is a relatively small molecule. Aggressive removal of solvents on a rotary evaporator, especially at high vacuum or temperature, can lead to significant product loss. Use moderate vacuum and temperature settings.
-
Inefficient Extraction: The carboxylate salt is water-soluble, while the protonated carboxylic acid is organic-soluble. After hydrolysis and quenching, the aqueous layer must be carefully acidified (e.g., to pH 2-3) before extraction with an organic solvent like diethyl ether or ethyl acetate to ensure the product moves into the organic phase.[11]
-
Section 3: Purification Challenges
Q4: I'm struggling to completely remove the chiral auxiliary from my final product after hydrolysis. What is the best purification strategy?
A: The chiral auxiliary, being an amino alcohol derivative, has different solubility properties than the carboxylic acid product, which can be exploited for separation.
-
Acid-Base Extraction: This is the most effective method. After hydrolysis, the reaction mixture contains the lithium salt of your desired acid and the neutral chiral auxiliary.
-
Remove the organic solvent (THF).
-
Add water and perform an initial extraction with a solvent like ethyl acetate or dichloromethane. The neutral auxiliary will move to the organic layer, while the lithium carboxylate salt remains in the aqueous layer.
-
Separate the layers. The organic layer contains the auxiliary, which can be recovered and recycled.[9][10]
-
Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
Extract the acidified aqueous layer multiple times with ethyl acetate. The protonated this compound will now be in this new organic layer.
-
Combine the final organic extracts, dry with anhydrous sodium sulfate, filter, and carefully concentrate to yield the purified acid.[11]
-
-
Chromatography/Distillation: While column chromatography can be used, it can be tedious for this small acid. Fractional distillation under reduced pressure is a viable alternative for purification if significant neutral impurities remain after extraction.
Optimized Synthesis Workflow
The following diagram and protocol outline a high-yield, high-selectivity synthesis of this compound using an Evans' oxazolidinone auxiliary.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Acylation of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add propionic anhydride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until completion.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone, which can often be used without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add propyl iodide (1.2 eq) dropwise.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be checked at this stage by ¹H NMR.[10][12]
Step 3: Auxiliary Cleavage and Purification
-
Dissolve the crude alkylated product from Step 2 in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) followed by a 1M aqueous solution of lithium hydroxide (LiOH, 2.0 eq).
-
Stir vigorously at 0 °C for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Extract the aqueous residue with ethyl acetate (3x) to remove and recover the chiral auxiliary.
-
Cool the remaining aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield pure this compound.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing and solving common issues.
Caption: A logical guide for troubleshooting common synthesis problems.
Data Summary Table
The choice of reaction conditions for the hydrolysis (cleavage) step is critical to preserving yield and enantiomeric purity.
| Cleavage Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Mild Peroxide | LiOH, H₂O₂ | THF/H₂O, 0 °C to RT | High yield, minimal to no racemization, auxiliary is easily recovered.[8][9][10] | Can be slower than other methods. |
| Acid Hydrolysis | H₂SO₄ / H₂O | Reflux | Fast reaction | High risk of racemization, harsh conditions can degrade product/auxiliary. |
| Base Hydrolysis | NaOH / H₂O | Reflux | Fast reaction | High risk of racemization, potential for side reactions.[13][14] |
| Lewis Acid Catalyzed | Yb(OTf)₃, Alcohol | Dichloromethane, RT | Direct conversion to esters, mild conditions.[15] | Requires an additional step if the free acid is the desired product. |
References
-
Galeotti, N., et al. (2011). A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. Chemical Communications. Available at: [Link]
-
Shirali, S., & Zhang, A. (2004). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Synthetic Communications, 34(18), 3435–3441. Available at: [Link]
-
Taylor & Francis Online. (2011). Full article: Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of (R)-2- Methylalkanoic Acids. Available at: [Link]
-
University of Bath's research portal. (n.d.). A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. Available at: [Link]
-
Sci-Hub. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids: A Convenient Approach to α‐Substituted Chiral Carboxylic Acid Derivatives. Available at: [Link]
-
Sci-Hub. (n.d.). Enantioselective Synthesis of (R)‐2‐Methylalkanoic Acids. Available at: [Link]
-
Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Available at: [Link]
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Available at: [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Available at: [Link]
-
Organic Chemistry Study Materials. (n.d.). Evans Enolate Alkylation-Hydrolysis. Available at: [Link]
-
SlidePlayer. (n.d.). Asymmetric reactions_synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). asymmetric alkylation reaction. Available at: [Link]
-
National Institutes of Health. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Available at: [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]
-
Organic Letters. (n.d.). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Available at: [Link]
-
PubMed. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. Journal of Organic Chemistry, 83(23), 14245-14261. Available at: [Link]
-
Asymmetric Synthesis. (n.d.). Available at: [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Available at: [Link]
-
YouTube. (2025). How will you prepare 2-methylpentanoic acid starting from a suitable alkyl halide. Available at: [Link]
-
ResearchGate. (2015). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
-
PubChem. (n.d.). (+)-2-Methylpentanoic acid. Available at: [Link]
-
ResearchGate. (n.d.). The Synthesis of the High-Potency Sweetener, NC-00637. Part 1: The Synthesis of (S)-2-Methylhexanoic Acid. Available at: [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available at: [Link]
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Technical Support Center: Chiral Separation of 2-Methylpentanoic Acid
Welcome to the technical support resource for the chiral separation of 2-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the enantioselective analysis of this compound. The inherent difficulties in separating the enantiomers of 2-methylpentanoic acid arise from its small molecular size, relatively high polarity, and lack of a strong UV-absorbing chromophore. These properties often demand specialized analytical strategies, moving beyond routine chromatographic methods.
This document provides in-depth, field-proven insights through troubleshooting guides and FAQs, structured to address problems you may encounter during method development and routine analysis using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Part 1: The Derivatization Imperative for GC Analysis
For GC-based analysis, direct injection of a polar, low molecular weight carboxylic acid like 2-methylpentanoic acid is often unfeasible due to poor volatility and strong interactions with the stationary phase, leading to severe peak tailing. Derivatization is a critical pre-analytical step that converts the carboxylic acid into a less polar, more volatile derivative, making it amenable to GC analysis.[1][2]
The most effective strategy for chiral separation on a standard achiral column is to use an enantiomerically pure derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers.[3][4] Since diastereomers have different physical properties, they can be separated using conventional, non-chiral chromatography.[5][6]
Sources
Technical Support Center: Optimizing HPLC Parameters for (S)-2-Methylpentanoic Acid Analysis
Welcome to the technical support center for the chiral analysis of (S)-2-Methylpentanoic Acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and troubleshooting robust HPLC methods for this and similar chiral carboxylic acids. Here, we move beyond simple protocols to explain the underlying principles of chiral separations, enabling you to make informed decisions and effectively troubleshoot your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when beginning the chiral separation of 2-Methylpentanoic Acid.
Q1: What are the main challenges in separating this compound from its (R)-enantiomer?
The primary challenge is that enantiomers, such as the (S) and (R) forms of 2-Methylpentanoic Acid, possess identical physicochemical properties (e.g., solubility, pKa, UV absorbance) in an achiral environment.[1] Separation can only be achieved by introducing another chiral entity into the system to form transient, diastereomeric complexes with differing energies of interaction. In HPLC, this is accomplished by using a Chiral Stationary Phase (CSP) or a chiral additive in the mobile phase.[1][2]
Q2: What type of HPLC column is most effective for separating 2-Methylpentanoic Acid enantiomers?
For acidic compounds like 2-Methylpentanoic Acid, polysaccharide-based CSPs are the most widely used and successful, accounting for over 90% of chiral separations.[1] Specifically, columns with selectors like cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points.[2] Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, are also specifically designed for acidic compounds and operate on an ion-exchange mechanism, which can provide very high selectivity.[3]
Q3: What are the typical mobile phase compositions for this analysis?
Normal-phase chromatography is most common for polysaccharide-based CSPs.[4] A typical mobile phase consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as 2-propanol (IPA) or ethanol.[2] For acidic analytes, it is crucial to add a small percentage (typically 0.1%) of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase.[2][5] This acidic additive serves two purposes: it sharpens peak shape by suppressing interactions with residual silanols on the silica support and ensures the analyte is in a single, non-ionized state, which is essential for consistent chiral recognition.[6]
Q4: Is derivatization necessary to analyze 2-Methylpentanoic Acid?
While direct separation of the underivatized acid is often achievable and preferred for its simplicity[7], derivatization can be a valuable strategy if direct methods fail or if detection sensitivity is low. The carboxylic acid can be converted into an amide or ester using a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).[2][8] Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance detection for trace-level analysis.[9][10] However, this adds complexity and potential sources of error to the workflow.
Systematic Troubleshooting Guide
Encountering issues during method development is common. This guide provides a logical, step-by-step approach to resolving the most frequent problems.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Poor resolution is the most common challenge in chiral method development. The goal is to increase the differential interaction between the enantiomers and the CSP.
Potential Causes & Solutions:
-
Incorrect Mobile Phase Composition: The ratio of alcohol modifier to the non-polar solvent is critical.
-
Step 1: Systematically vary the alcohol percentage. Start with a typical ratio (e.g., 90:10 hexane:IPA) and adjust the IPA content in 5% increments (e.g., 95:5, 85:15). A lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Step 2: Change the alcohol modifier. The choice of alcohol (e.g., ethanol vs. 2-propanol) can dramatically alter selectivity. Ethanol is more polar and can offer different hydrogen bonding interactions compared to IPA.
-
-
Inadequate or Incorrect Acidic Additive: The acidic additive is crucial for separating acidic analytes.
-
Step 1: Ensure an acidic additive is present. For normal phase, 0.1% TFA is a standard starting point.[2]
-
Step 2: Verify the concentration. While 0.1% is typical, optimizing this between 0.05% and 0.2% can sometimes fine-tune the separation.
-
-
Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Step 1: Decrease the column temperature. Lower temperatures often enhance enantioselectivity by making the diastereomeric interactions more stable. Try running the analysis at 15°C or 10°C.
-
Step 2: If lower temperatures do not help, try a slightly elevated temperature (e.g., 40°C). Occasionally, this can improve peak efficiency and lead to better overall resolution.
-
-
Inappropriate Flow Rate: Flow rate impacts column efficiency and the time available for interactions.
-
Step 1: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the residence time of the analyte on the column, allowing for more interactions with the CSP, which can improve resolution.
-
Problem 2: Peak Tailing or Asymmetric Peaks
Peak tailing reduces resolution and compromises accurate integration and quantification.
Potential Causes & Solutions:
-
Secondary Interactions with Silica: The analyte may be interacting with acidic silanol groups on the silica surface of the column packing.[6]
-
Step 1: Ensure the acidic additive (e.g., 0.1% TFA) is present and properly mixed in the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.[6]
-
Step 2: For basic compounds, a basic additive like diethylamine (DEA) is used for the same purpose; however, for an acidic analyte like 2-Methylpentanoic Acid, a basic additive would be detrimental.[5]
-
-
Column Contamination or Degradation: Strongly adsorbed impurities from previous injections can create active sites that cause tailing.[11]
-
Step 1: Flush the column with a strong solvent. For polysaccharide columns used in normal phase, flushing with 100% ethanol or IPA can remove many contaminants. Always consult the column care manual for recommended regeneration procedures.[11]
-
Step 2: If the problem persists, particularly with high pressure, the inlet frit may be partially blocked. Reversing the column (disconnected from the detector) and flushing may dislodge particulates.[11][12]
-
-
Sample Overload: Injecting too much mass can saturate the stationary phase, leading to tailing.
-
Step 1: Dilute the sample by a factor of 10 and re-inject. If peak shape improves, the original concentration was too high.
-
Problem 3: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and are unacceptable for validated methods.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate with the mobile phase.
-
Step 1: Equilibrate the column for at least 30-60 minutes with the mobile phase before the first injection. For isocratic methods, this is usually sufficient.[13]
-
Step 2: Be aware of the "memory effect" of additives. If you recently changed from a mobile phase containing a basic additive to one with an acidic additive (or vice-versa), the column may retain the previous additive, causing long-term drift.[6][13] Extensive flushing with an intermediate solvent (like IPA) is required to remove the old additive before equilibrating with the new mobile phase.[13]
-
-
Mobile Phase Composition Changes: The volatility of normal phase solvents can lead to changes in composition over time.
-
Step 1: Ensure mobile phase bottles are tightly sealed to prevent selective evaporation of the more volatile component (e.g., hexane).
-
Step 2: Prepare fresh mobile phase daily. Do not top up old mobile phase with new.[14]
-
-
Temperature Fluctuations: Ambient temperature changes in the laboratory can affect retention times.
-
Step 1: Use a column thermostat to maintain a constant temperature. This is critical for reproducible chromatography.
-
-
HPLC System Issues: Leaks in the pump, seals, or fittings can cause pressure fluctuations and retention time drift.[12]
-
Step 1: Perform a system pressure test. Check for any visible leaks (salt buildup from buffers is a common sign) and ensure all fittings are secure.[12]
-
Data & Protocols
Table 1: Recommended Starting HPLC Parameters
This table provides a robust starting point for method development. Optimization will likely be required.
| Parameter | Recommended Condition | Rationale & Comments |
| Column | Chiralpak® AD-H or Chiralcel® OD-H (5 µm, 4.6 x 250 mm) | Polysaccharide-based CSPs with proven selectivity for a wide range of compounds, including carboxylic acids.[2][4] |
| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) | A standard normal-phase system. The Hexane/IPA ratio is the primary tool for adjusting retention and resolution.[7] |
| Starting Ratio | 90 / 10 / 0.1 (v/v/v) | Provides a good balance of retention and interaction for initial screening. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. Can be reduced to 0.5 mL/min to improve resolution if needed. |
| Column Temp. | 25°C | A controlled temperature is crucial for reproducibility. Lowering to 10-15°C may improve selectivity. |
| Injection Vol. | 5 - 10 µL | Keep volume low to prevent band broadening. |
| Sample Diluent | Mobile Phase | Ensures compatibility and good peak shape. Avoids precipitation at the column head.[11] |
| Detection | UV at 210 nm | Carboxylic acids have a weak chromophore with absorbance in the low UV range. |
Protocol 1: Step-by-Step Sample Analysis Workflow
-
Mobile Phase Preparation: Precisely measure and mix the mobile phase components (e.g., for 1 L: 900 mL n-Hexane, 100 mL 2-Propanol, 1 mL TFA). Sonicate for 10-15 minutes to degas.
-
System & Column Equilibration: Purge the HPLC pump with the new mobile phase. Install the chiral column and equilibrate at the analytical flow rate (1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve a standard of racemic 2-Methylpentanoic Acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[12]
-
Injection: Inject 10 µL of the prepared standard onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Analysis & Optimization:
-
Evaluate the resolution (Rs) between the two peaks. An Rs value ≥ 1.5 is considered baseline separation.
-
If resolution is poor, follow the steps in the Troubleshooting Guide, starting with adjusting the Hexane/IPA ratio.
-
Visualizations
Diagram 1: Chiral Recognition Mechanism
Caption: Chiral recognition on a polysaccharide CSP.
Diagram 2: Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for improving enantiomeric resolution.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). HPLC Chiral Columns. Retrieved from [Link]
-
Chiral Technologies Europe. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Phenomenex. (2022). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Request PDF. Retrieved from [Link]
-
Dong, M. W. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Retrieved from [Link]
-
Semantic Scholar. (1984). Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). Retrieved from [Link]
-
PubMed. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Wiley Online Library. (2006). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Retrieved from [Link]
-
Springer Nature Experiments. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
ResearchGate. (2008). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. Request PDF. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in GC-MS Analysis of (S)-2-Methylpentanoic Acid
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of (S)-2-Methylpentanoic Acid and related short-chain fatty acids (SCFAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing acidic, volatile compounds in complex biological matrices. Here, we address common challenges with practical, field-proven solutions to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Common Issues & Systematic Solutions
Matrix effects, stemming from co-eluting endogenous or exogenous compounds, can significantly impact the accuracy, precision, and sensitivity of your GC-MS analysis.[1][2][3] For this compound, a small, polar carboxylic acid, these effects often manifest as poor peak shape, low recovery, and signal suppression or enhancement.[4][5]
Use the following diagnostic flowchart to systematically identify and resolve common analytical issues.
Caption: Troubleshooting flowchart for GC-MS analysis issues.
Q&A: Addressing Specific Troubleshooting Scenarios
Question 1: My this compound peak is consistently tailing. What are the most likely causes and how do I fix it?
Answer: Peak tailing for acidic compounds like this compound is almost always caused by unwanted interactions with "active" sites in the GC flow path.[4][5][6] These are sites, often acidic silanol groups, on the surfaces of the inlet liner, column, or even metal components, that can adsorb your polar analyte.
-
Immediate Action: The first and most common culprit is the inlet liner.[6] Replace your current liner with a new, high-quality deactivated liner. Deactivated liners have their surface silanol groups capped to prevent these interactions.
-
Secondary Action: If a new liner doesn't solve the problem, the contamination may be at the head of your analytical column where non-volatile matrix components accumulate.[4][6] Carefully trim 10-20 cm from the front of the column.
-
Underlying Issue: If tailing persists, it indicates a fundamental incompatibility or degradation. Consider using a column specifically designed for acidic compounds or implementing derivatization to make the analyte less polar and less likely to interact with active sites.[4][7]
Question 2: My analyte signal is low and variable between injections, even though my standards look fine. What's happening?
Answer: This is a classic sign of matrix-induced ion suppression or inconsistent sample preparation recovery.[1][2] While ion suppression is more commonly discussed in LC-MS, co-eluting matrix components in GC-MS can affect ionization efficiency in the source, leading to suppressed signal.[8]
-
Diagnosis: To confirm a matrix effect, perform a post-extraction spike. Analyze a blank matrix extract, a standard in clean solvent, and a blank matrix extract spiked with the analyte at the same concentration as the standard. If the spiked matrix sample shows a significantly lower response (>15-20% reduction) than the clean standard, a matrix effect is present.[2][9]
-
Solution 1: Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the GC-MS.[2][10] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are crucial for cleaning up complex samples like plasma or urine.[10][11]
-
Solution 2: Use an Internal Standard: An isotopically labeled internal standard (IS), such as this compound-d3, is the gold standard for correcting variability.[12] The IS behaves almost identically to the analyte during sample prep and inside the GC-MS system. Any suppression or loss that affects the analyte will also affect the IS, allowing the ratio of their signals to remain constant and provide an accurate quantification.[12]
Frequently Asked Questions (FAQs)
Question 3: Why is derivatization often necessary for analyzing this compound?
Answer: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[13][14] For a carboxylic acid like this compound, it addresses several key challenges:
-
Improves Volatility: The carboxylic acid group can form hydrogen bonds, making the molecule less volatile than it otherwise would be.[15] Derivatization, such as converting the acid to a methyl or silyl ester, blocks this hydrogen bonding, lowers the boiling point, and improves its transition into the gas phase.[7][13][15]
-
Enhances Thermal Stability: Direct injection of free carboxylic acids can sometimes lead to degradation in the hot injector.[13] Ester derivatives are generally more thermally stable.
-
Reduces Peak Tailing: As discussed in the troubleshooting section, derivatization masks the polar carboxylic acid group, significantly reducing its ability to interact with active sites in the system, resulting in sharper, more symmetrical peaks.[7][14]
-
Improves Mass Spectral Properties: Derivatization can lead to more characteristic and higher mass fragmentation patterns, which can be beneficial for selectivity and sensitivity in complex matrices.
Caption: Workflow of derivatization for GC-MS analysis.
Question 4: What is the best sample preparation strategy for this compound in human plasma?
Answer: For a complex biological matrix like plasma, a multi-step approach involving protein precipitation followed by targeted extraction is highly recommended to minimize matrix effects.[16][17] Solid-Phase Extraction (SPE) is a robust and reproducible technique for this purpose.[10][18]
An Anion-Exchange SPE (AX-SPE) protocol is particularly effective for isolating acidic compounds.[18] At a basic pH, the carboxylic acid group of this compound will be deprotonated (negatively charged) and will bind to the positively charged sorbent. Neutral and basic matrix components can then be washed away, followed by elution of the analyte with an acidic solvent.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein removal by adding organic solvent (e.g., Acetonitrile). | Simple, fast. | Non-selective; leaves many small molecule interferences (salts, phospholipids).[19] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids.[10] | Can be highly selective with correct solvent choice. | Labor-intensive, requires large solvent volumes, potential for emulsions.[16] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences washed away.[10][18] | High selectivity, high recovery, easily automated.[16][18] | Requires method development to optimize sorbent and solvents. |
Protocols and Methodologies
Protocol 1: Anion-Exchange SPE for this compound from Plasma
This protocol is a starting point and should be optimized as part of a full method validation according to regulatory guidelines like those from the ICH or FDA.[9]
Materials:
-
Anion-Exchange SPE Cartridges (e.g., Quaternary Ammonium-based)
-
Human Plasma (with anticoagulant)
-
Internal Standard (IS) spiking solution
-
5% Ammonium Hydroxide in Water (Conditioning/Equilibration Buffer)
-
Methanol (Wash Solvent)
-
2% Formic Acid in Ethyl Acetate (Elution Solvent)
-
Nitrogen Evaporator
-
Derivatization Reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Vortex briefly.
-
SPE Cartridge Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water, and finally 1 mL of 5% Ammonium Hydroxide. Do not let the sorbent go dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge. Apply gentle vacuum to pass the sample through at a slow, steady drip rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% Ammonium Hydroxide through the cartridge to wash away unbound matrix components. Follow with 1 mL of Methanol to remove residual water and other interferences. Dry the cartridge under high vacuum for 5 minutes.
-
Elute: Place a clean collection tube under the cartridge. Add 1 mL of 2% Formic Acid in Ethyl Acetate to elute the this compound.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatize: Reconstitute the dried extract in 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., Acetonitrile). Cap tightly and heat at 60°C for 30 minutes.
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
References
- Acids: Derivatization for GC Analysis. [Online].
-
Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. [Online] August 29, 2023. Available: [Link]
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GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. [Online]. Available: [Link]
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Common Sample Preparation Techniques for GC-MS Analysis. [Online] October 24, 2024. Available: [Link]
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Troubleshooting GC peak shapes - Element Lab Solutions. Element Lab Solutions. [Online]. Available: [Link]
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A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central. [Online] February 11, 2022. Available: [Link]
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An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PMC - PubMed Central. [Online] June 7, 2022. Available: [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Online]. Available: [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate. [Online] October 14, 2025. Available: [Link]
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Sample Preparation Guidelines for GC-MS. [Online]. Available: [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Online] May 16, 2023. Available: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Online]. Available: [Link]
-
Sample preparation GC-MS. SCION Instruments. [Online]. Available: [Link]
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What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. [Online] August 14, 2025. Available: [Link]
-
TROUBLESHOOTING GUIDE. [Online]. Available: [Link]
-
4-1 Distorted peak shapes | Technical Information | GL Sciences. GL Sciences. [Online]. Available: [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Online]. Available: [Link]
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Rapid and Accurate Simultaneous Determination of Seven Short-Chain Fatty Acids in Feces by Gas Chromatography – Mass Spectrometry (GC-MS): Application in Type 2 Diabetic Rats and Drug Therapy. ResearchGate. [Online]. Available: [Link]
-
Sample Preparation | Harvard Center for Mass Spectrometry. Harvard University. [Online]. Available: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Online] January 17, 2019. Available: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA). [Online] July 25, 2022. Available: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Online] August 4, 2023. Available: [Link]
-
ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION (Draft version, Endorsed on 26. [Online] February 26, 2019. Available: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. ResearchGate. [Online] October 15, 2025. Available: [Link]
-
Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry. PubMed. [Online] November 1, 2013. Available: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. NIH. [Online] May 4, 2021. Available: [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb. [Online]. Available: [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Online]. Available: [Link]
-
Analysis of fatty acid profile in plasma phospholipids by solid‐phase extraction in combination with GC. ResearchGate. [Online] August 6, 2025. Available: [Link]
-
Bioanalytical Method Validation. [Online]. Available: [Link]
-
Best Sample Preparation for GC ? YouTube. [Online] October 22, 2020. Available: [Link]
-
Bioanalytical method validation: An updated review. PMC - NIH. [Online]. Available: [Link]
-
Can ion suppression also occur in GC/MS? ResearchGate. [Online] May 30, 2018. Available: [Link]
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Technical Support Center: Purification of (S)-2-Methylpentanoic Acid
Welcome to the technical support center for the purification of (S)-2-Methylpentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven answers and troubleshooting solutions for common challenges encountered during the enantioselective purification of this chiral carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the enantioselective purification of this compound?
The principal strategies for resolving racemic 2-methylpentanoic acid fall into two main categories: direct and indirect methods.
-
Direct Methods (Preparative Chiral Chromatography): This approach, primarily using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), directly separates the (S) and (R) enantiomers using a Chiral Stationary Phase (CSP).[1][2] It is often the fastest method for development and can yield very high enantiomeric purity. Polysaccharide-based CSPs are particularly effective for carboxylic acids.[3]
-
Indirect Methods (Diastereomeric Resolution): This classical technique involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts.[4] Because diastereomers have different physical properties (like solubility), they can be separated by conventional techniques, most commonly fractional crystallization.[5] Following separation, the desired salt is treated with a strong acid to liberate the pure this compound enantiomer.[6][7]
Q2: How do I choose the best purification strategy for my needs?
The optimal method depends on several factors: the scale of purification, required purity, available equipment, and development timeline.
| Feature | Preparative Chiral Chromatography | Diastereomeric Salt Resolution |
| Speed | Fast method development, high throughput.[6] | Slower, requires screening and optimization of crystallization.[5] |
| Scale | Excellent for lab scale (mg to g). Can be scaled to kg but becomes very expensive. | Highly scalable and cost-effective for large quantities (kg scale). |
| Purity | Can achieve very high enantiomeric excess (>99.5% ee). | Purity depends on the success of crystallization; may require multiple recrystallizations. |
| Cost | High initial instrument cost and expensive chiral columns/solvents.[6] | Low cost for resolving agents and standard lab equipment.[6] |
| Solvent Usage | High, especially for normal-phase HPLC.[6] | Moderate, dependent on solvent screening. |
Below is a decision-making workflow to guide your selection process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor resolution or peak shape in Chiral HPLC.
You are observing co-eluting or broad, tailing peaks for the (S)- and (R)-2-Methylpentanoic Acid enantiomers on your chiral column.
| Possible Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase | The polarity of the mobile phase directly impacts retention and selectivity. For acidic compounds, the absence of an acidic modifier is a common cause of poor peak shape.[2] | Systematically vary the modifier: Adjust the concentration of the alcohol (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane).[8] Add an acidic modifier: Introduce a small amount (0.1% v/v) of trifluoroacetic acid (TFA) or formic acid to the mobile phase to suppress the ionization of the carboxylic acid, which sharpens peaks.[2][3] |
| Incorrect Chiral Stationary Phase (CSP) | The CSP's chiral selector may not have sufficient enantiorecognition for 2-methylpentanoic acid. | Screen different polysaccharide-based columns (e.g., cellulose or amylose derivatives). These are known to be effective for resolving chiral carboxylic acids.[3][8] |
| Low Column Efficiency | The column may be contaminated, partially blocked, or damaged, leading to peak broadening.[9] | Flush the column: Use a strong, compatible solvent (check the column's manual) to wash away strongly adsorbed contaminants.[9] Reverse the column flow: This can sometimes dislodge particulates from the inlet frit. Use a guard column to prevent future blockages.[9] |
| "Memory Effects" | Additives from previous runs (especially basic ones like diethylamine) can adsorb to the stationary phase and interfere with the separation of an acidic analyte.[10] | Dedicate a column specifically for acidic compounds or implement a rigorous washing protocol with a strong solvent like DMF or THF (for immobilized columns) between different method types.[9][10] |
Issue 2: Low yield or poor enantiomeric excess (ee) after Diastereomeric Salt Resolution.
After performing the crystallization and liberation steps, the yield of this compound is low, or its purity is insufficient.
| Possible Cause | Explanation | Recommended Solution |
| Poor Choice of Resolving Agent | The selected chiral base may not form a stable, easily crystallizable salt with one of the enantiomers, or the solubility difference between the two diastereomeric salts is too small.[5][6] | Screen a variety of chiral bases. For a chiral acid, common resolving agents include enantiomerically pure forms of α-phenylethylamine, brucine, or quinine.[4][7] |
| Unsuitable Crystallization Solvent | The solvent system is critical; it dictates the differential solubility of the diastereomeric salts, which is the basis for the separation.[6] | Conduct a systematic solvent screen: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexane). The ideal solvent will dissolve both salts at high temperature but cause one to precipitate upon cooling while the other remains in solution.[11] |
| Incomplete Salt Cleavage | The acidification step to liberate the free carboxylic acid from the purified diastereomeric salt was not driven to completion. | Ensure the pH is sufficiently low (pH < 2) by adding a strong acid (e.g., 1-2 M HCl). Monitor the pH with a pH meter or indicator paper. Perform multiple extractions with an organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the liberated acid.[6] |
| Premature or Too-Rapid Crystallization | Cooling the solution too quickly can trap impurities and the undesired diastereomer within the crystal lattice, leading to low enantiomeric excess.[12] | Allow the saturated hot solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. This promotes the formation of well-ordered, pure crystals.[13] |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC Purification
This protocol provides a starting point for developing a preparative HPLC method.
Objective: To separate this compound from a racemic mixture using a polysaccharide-based chiral column.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H or similar, 20 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA), all HPLC grade.
-
Sample: Racemic 2-Methylpentanoic Acid dissolved in the mobile phase.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: 95:5:0.1 (v/v/v) n-Hexane : IPA : TFA.
-
Flow Rate: 15 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 mL (depending on concentration and column capacity).
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Prepare a concentrated solution of the racemic acid in the mobile phase (e.g., 10-20 mg/mL).
-
Perform a small analytical injection to determine the retention times of the (R) and (S) enantiomers.
-
Once retention times are known, perform preparative injections.
-
Collect the fractions corresponding to the desired (S)-enantiomer.
-
Combine the collected fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Analyze the purity of the final product using an analytical chiral HPLC method.
Protocol 2: Purification via Diastereomeric Salt Resolution
This protocol outlines the classical resolution of a racemic acid using a chiral base.
Objective: To isolate this compound through fractional crystallization of its diastereomeric salt.
Caption: Workflow for Diastereomeric Salt Resolution.
1. Materials:
-
Racemic 2-Methylpentanoic Acid.
-
Chiral Base (e.g., (R)-(+)-α-phenylethylamine).
-
Selected crystallization solvent (e.g., ethanol or an ethanol/water mixture).
-
Hydrochloric Acid (HCl), 2 M.
-
Organic extraction solvent (e.g., Ethyl Acetate).
-
Anhydrous Sodium Sulfate or Magnesium Sulfate.
2. Procedure:
-
Salt Formation: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 2-methylpentanoic acid in a minimal amount of hot crystallization solvent. In a separate container, dissolve 0.5 equivalents of the chiral base in the same hot solvent. The causality here is that using only 0.5 equivalents ensures that only one enantiomer can fully crystallize as a salt, maximizing theoretical yield and separation efficiency.
-
Slowly add the base solution to the acid solution while keeping it warm.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, allow it to proceed undisturbed. Finally, cool the flask in an ice bath to maximize precipitation.[13]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities from the surface.[12]
-
Purity Check (Optional but Recommended): Liberate a small sample of the crystals and check the enantiomeric excess (ee) by chiral HPLC or polarimetry. If the ee is not sufficient, recrystallize the diastereomeric salt.[4]
-
Liberation: Dissolve the purified diastereomeric salt in water. Add 2 M HCl dropwise until the pH is below 2. The free this compound will often separate as an oil or solid.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
References
- Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.). Google Patents.
- Technical Support Center: Chiral Starting Material Purification. (n.d.). Benchchem.
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
- 2-methylpentanoic acid. (n.d.). Stenutz.
- Chiral HPLC Method Development for the Resolution of Carboxylic Acids Using (S)-(+)-1-Methoxy-2-propylamine. (n.d.). Benchchem.
- (+)-2-Methylpentanoic acid. (n.d.). PubChem.
- Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (n.d.). ACS Publications.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- 2-Methylpentanoic acid. (n.d.). Sigma-Aldrich.
- 2-Methylpentanoic acid. (n.d.). FooDB.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
- 2-Methylpentanoic acid. (n.d.). Selleck Chemicals.
- Recrystallization. (n.d.).
- Enantiomeric Purity of (2S)-2-methyl-5-oxohexanoic Acid: A Technical Guide. (n.d.). Benchchem.
- Recrystallization. (n.d.).
- Recrystallization1. (n.d.).
- 2-Methylpentanoic acid. (n.d.). SIELC Technologies.
- Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.). Google Patents.
- Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
- Chiral resolution. (n.d.). Wikipedia.
- Recrystallization and Crystallization. (n.d.).
- Trouble with chiral separations. (2020, May 20). Chromatography Today.
- Enantioselective HPLC Method for the Separation of 2-Methyl-5-oxohexanoic Acid Enantiomers. (n.d.). Benchchem.
- Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International.
- Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts.
- Chiral Resolution and Confirmation. (n.d.). Veranova.
- Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC). (n.d.). Benchchem.
- Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. (n.d.). Benchchem.
Sources
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- 12. Recrystallization [sites.pitt.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Enhancing the Enantiomeric Excess of (S)-2-Methylpentanoic Acid
Welcome to the technical support center for the chiral resolution and enrichment of (S)-2-Methylpentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating specific enantiomers. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the practical challenges encountered during experimental work. Our focus is on explaining the "why" behind the "how," ensuring you have the foundational knowledge to adapt and optimize these protocols for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for increasing the enantiomeric excess (e.e.) of this compound?
A1: There are three principal strategies for enhancing the enantiomeric excess of a chiral carboxylic acid like this compound:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic 2-methylpentanoic acid with an enantiomerically pure chiral base.[1][2] This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[1][2] Once separated, the desired diastereomeric salt is treated with a strong acid to regenerate the enantiomerically enriched this compound.[1]
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases or esterases, that selectively catalyze a reaction with one enantiomer over the other.[3][4] For instance, in the presence of an alcohol, an enzyme might preferentially esterify the (R)-enantiomer, leaving the unreacted this compound in higher enantiomeric excess.[5] The success of this method hinges on the enzyme's selectivity.[6][7]
-
Chiral Chromatography: This is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) in an HPLC or GC column.[8] While highly effective, its scalability for large-scale production can be a consideration.
Q2: How do I choose the best method for my application?
A2: The optimal method depends on several factors, including the scale of your experiment, desired purity, cost, and available equipment.
-
For large-scale synthesis, diastereomeric salt resolution is often the most cost-effective approach.[9]
-
For high-purity applications and smaller scales, chiral chromatography offers excellent separation, although it can be more expensive.
-
Enzymatic resolution provides a greener alternative and can be highly selective, but requires screening for a suitable enzyme and optimization of reaction conditions.[5][7]
Q3: How can I accurately determine the enantiomeric excess of my sample?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most reliable methods for determining enantiomeric excess.[3] This typically involves derivatizing the carboxylic acid to its methyl ester, which can then be analyzed on a chiral column.[3] The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[3]
Troubleshooting Guides
Diastereomeric Salt Resolution
Problem 1: Low yield of the desired diastereomeric salt crystals.
-
Possible Cause: The solvent system may not be optimal for creating a significant solubility difference between the two diastereomeric salts.[10]
-
Solution:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. The goal is to find a solvent where one diastereomer is significantly less soluble than the other.[10]
-
Controlled Cooling: Implement a slow and controlled cooling profile during crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers.[10]
-
Seeding: Introduce a small seed crystal of the desired diastereomeric salt to encourage its preferential crystallization.[10]
-
Problem 2: The enantiomeric excess of the resolved acid is still low after crystallization.
-
Possible Cause: The diastereomeric salts may have similar solubilities, leading to incomplete separation.
-
Solution:
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[2] With each step, the purity of the less soluble diastereomer should increase.
-
Alternative Resolving Agent: Screen different chiral resolving agents. Commonly used chiral bases for resolving carboxylic acids include brucine, strychnine, and (R)-1-phenylethylamine.[1][2]
-
Problem 3: No crystals are forming, or the mixture is "oiling out."
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent, or it is precipitating as a liquid phase instead of a solid.
-
Solution:
-
Increase Concentration: Carefully increase the concentration of the solution to promote supersaturation and crystallization.
-
Change Solvent: Switch to a less polar solvent to decrease the solubility of the salt.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is insoluble (an anti-solvent) to induce crystallization.
-
Caption: Decision workflow for troubleshooting diastereomeric salt resolution.
Enzymatic Kinetic Resolution
Problem 1: The reaction is very slow or does not proceed.
-
Possible Cause: The chosen enzyme may have low activity towards 2-methylpentanoic acid, or the reaction conditions are not optimal.
-
Solution:
-
Enzyme Screening: Test a variety of commercially available lipases and esterases to find one with higher activity.
-
Temperature Optimization: Vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also decrease enzyme stability and selectivity.[7]
-
pH Adjustment: The pH of the reaction medium can significantly impact enzyme activity. Buffer the reaction at the optimal pH for the chosen enzyme.
-
Problem 2: The enantioselectivity of the reaction is low.
-
Possible Cause: The enzyme does not sufficiently differentiate between the (R) and (S) enantiomers.
-
Solution:
-
Solvent Engineering: The choice of solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Screen different organic solvents.
-
Acyl Donor Variation: If performing an esterification, the choice of alcohol (acyl donor) can impact selectivity. Experiment with different alcohols.
-
Lower Temperature: Reducing the reaction temperature can sometimes enhance enantioselectivity, although it will also slow down the reaction rate.[7]
-
| Parameter | Potential Impact on Enzymatic Resolution | Troubleshooting Action |
| Enzyme Choice | Low activity or selectivity | Screen a panel of different lipases/esterases. |
| Temperature | Affects reaction rate and enzyme stability/selectivity. | Optimize temperature; lower temperatures may improve e.e. |
| Solvent | Influences enzyme conformation and substrate solubility. | Screen various organic solvents. |
| Acyl Donor | Can affect the enzyme's active site binding. | Test different alcohols for esterification reactions. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution of (±)-2-Methylpentanoic Acid
-
Salt Formation: In a suitable flask, dissolve one equivalent of racemic 2-methylpentanoic acid in a minimal amount of a heated solvent (e.g., ethanol). In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent. Slowly add the base solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Acid: Suspend the collected diastereomeric salt in water and add a strong acid (e.g., 1M HCl) until the solution is acidic. Extract the liberated 2-methylpentanoic acid with an organic solvent (e.g., diethyl ether).
-
Analysis: Dry the organic extract, evaporate the solvent, and determine the enantiomeric excess of the resulting acid by chiral HPLC or GC.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Derivatization to Methyl Ester: To a solution of 2-methylpentanoic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 2-3 hours.[3] After cooling, neutralize the mixture and extract the methyl 2-methylpentanoate with an organic solvent.
-
Sample Preparation: Dissolve the methyl ester in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid is a common starting point.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Caption: General workflow for determining enantiomeric excess via chiral HPLC.
References
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2007). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry, 72(18), 6918-6923. [Link]
-
Elend, C., et al. (2006). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Biotechnology Journal, 1(5), 543-548. [Link]
-
Waseda University. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4215. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Patsnap. (2025). How Carboxylic Acid Optimizes Biochemical Reaction Rates?. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. [Link]
-
National Center for Biotechnology Information. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(18), 7881-7927. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Nanyang Technological University. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
Sources
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- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
stability issues of (S)-2-Methylpentanoic Acid during storage and analysis
Answering for the user.
Welcome to the technical support center for (S)-2-Methylpentanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the storage and analysis of this chiral molecule. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for neat this compound?
A: For long-term stability, neat this compound, which is a liquid at room temperature, should be stored at 2-8°C.[1][2] To prevent potential degradation from atmospheric oxygen and moisture, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For extended periods (over 2 years), consider storing aliquots at -20°C.
Q2: What is the primary degradation pathway I should be concerned about during storage?
A: The two primary concerns are racemization and oxidation. The chiral center at the C2 position is adjacent to the carboxylic acid group, making the alpha-proton susceptible to abstraction, which can lead to a loss of enantiomeric purity (racemization), especially under basic conditions or elevated temperatures.[3][4] As a branched-chain fatty acid, it is also susceptible to oxidative degradation.[5][6]
Q3: Can I store this compound in solution? Which solvents are recommended?
A: Yes, storing in solution is common, especially for analytical standards. For stock solutions intended for long-term storage, high-purity aprotic solvents like acetonitrile or anhydrous ethyl acetate are recommended. Store these solutions at -20°C or -80°C for maximum stability.[1] Avoid protic solvents or aqueous solutions with a pH > 7 for long-term storage, as they can facilitate racemization.
Q4: How does exposure to light and air affect the stability of this compound?
A: Like many organic molecules, prolonged exposure to light and air should be avoided. Light can provide the energy to initiate photo-oxidative degradation.[][8] Oxygen in the air can lead to the formation of hydroperoxides and other oxidative degradation products. Always store in amber vials or protect from light, and purge the headspace of the container with an inert gas.
Q5: Are there any specific materials I should avoid for containers or labware?
A: Use high-quality, inert materials such as borosilicate glass or polypropylene/polyethylene containers. Avoid reactive materials. Since this compound is a corrosive organic acid, ensure that any container closures or transfer apparatus are chemically resistant.[9][10]
Troubleshooting Guide: Storage & Handling
This section provides a deeper dive into troubleshooting specific issues that may arise during the storage and handling of this compound.
Issue 1: Gradual Loss of Purity or Assay Value Over Time
If you observe a decrease in the purity of your standard or a lower-than-expected assay value, chemical degradation is the likely cause.
Troubleshooting Workflow: Loss of Purity
Caption: Decision tree for troubleshooting purity loss.
In-Depth Analysis and Protocol
Causality: The primary non-chiral degradation is oxidation. Branched-chain fatty acids can undergo oxidation, a process that can be initiated by light, heat, or trace metal contaminants.[5][11] This process typically involves the formation of free radicals, leading to a complex mixture of degradation products.
Protocol: Proper Aliquoting and Inert Atmosphere Storage
-
Preparation: In a controlled environment (e.g., a glove box or a benchtop with an inert gas line), allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aliquoting: Dispense the desired amounts into smaller, appropriately sized amber glass vials. The goal is to minimize the headspace (the volume of gas above the liquid) in each vial.
-
Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately and tightly seal each vial with a PTFE-lined cap.
-
Labeling & Storage: Clearly label each aliquot with the compound name, concentration (if in solution), date, and storage conditions. Store at the recommended temperature (2-8°C or -20°C).
Issue 2: Change in Chiral Purity (Detection of (R)-enantiomer)
The appearance or increase of the undesired (R)-enantiomer indicates that racemization is occurring.
In-Depth Analysis and Protocol
Causality: The hydrogen atom on the chiral carbon (the carbon at position 2) is acidic due to its proximity to the electron-withdrawing carboxylic acid group. In the presence of a base or under high thermal energy, this proton can be temporarily removed, forming a planar enolate intermediate. Reprotonation can then occur from either side, leading to the formation of both the (S) and (R) enantiomers, ultimately resulting in a racemic mixture.[3][4][12]
Protocol: Preventing Racemization During Sample Preparation for Chiral Analysis
-
Solvent Selection: Dissolve the sample in a neutral, aprotic solvent. For reversed-phase HPLC, acetonitrile or a 50:50 mix of acetonitrile:water is a good starting point. For normal-phase, hexane/isopropanol is common.
-
pH Control: If an aqueous mobile phase or solvent is required, ensure its pH is maintained in the acidic to neutral range (pH 2.5 - 6.5). Avoid basic conditions at all costs. Use of a buffer (e.g., 10-20 mM phosphate or acetate) can help maintain a stable pH.[13]
-
Temperature Control: Perform all sample manipulations at ambient or sub-ambient temperatures. Avoid heating the sample. Use an autosampler with temperature control (e.g., set to 4-10°C) for long analytical runs to prevent racemization of samples waiting in the queue.
-
Method Validation: During the validation of your chiral method, intentionally expose a sample to mild basic conditions (e.g., pH 8 for a short period) and analyze it. The appearance of the (R)-enantiomer will confirm that your method is capable of detecting the impurity and that the compound is susceptible to base-mediated racemization.
Troubleshooting Guide: Analytical Issues
This section focuses on resolving common problems encountered during the HPLC or GC analysis of this compound.
Table 1: Troubleshooting Common HPLC/GC Analytical Issues
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary Interactions: The acidic carboxyl group is interacting with basic silanol sites on the HPLC column packing.[13][14]2. Column Overload: Sample concentration is too high.[13] | 1. Modify Mobile Phase: Add a competitive acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the analyte and mask silanol sites.2. Dilute Sample: Prepare and inject a 1:10 and 1:100 dilution of your sample to see if peak shape improves.[13] |
| Poor Resolution of Enantiomers | 1. Suboptimal Mobile Phase: The mobile phase composition is not ideal for chiral recognition on the selected Chiral Stationary Phase (CSP).2. Temperature Effects: Chiral separations can be highly sensitive to temperature. | 1. Optimize Mobile Phase: Systematically vary the percentage of the organic modifier (e.g., isopropanol) in 5% increments. Test different alcohol modifiers (e.g., ethanol, n-butanol).[13]2. Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time and backpressure. |
| Irreproducible Retention Times | 1. Mobile Phase Instability: Inconsistent mobile phase preparation or degradation of modifiers.2. Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections or after a gradient. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure all components are fully dissolved and mixed. If using a buffer, check its pH.[15][16]2. Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between runs. |
| No Peak Detected (GC) | 1. Low Volatility: Carboxylic acids have low volatility and may not elute from the GC column.2. Thermal Degradation: The compound may be degrading in the hot GC inlet. | 1. Derivatization is Required: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) or a silyl ester (e.g., using BSTFA) before GC analysis.[17][18] This is a mandatory step for analyzing non-volatile acids by GC. |
Analytical Workflow: Chiral HPLC Method Development
Caption: Workflow for developing a robust chiral HPLC method.
References
- Oxidation of Branched-Chain Fatty Acids.
- Oxidation of Branched-Chain F
- Oxidation of F
- Stability Testing of Active Pharmaceutical Ingredients. BOC Sciences.
- Testing Drug Stability for Long-Term Storage. Drug Discovery and Development.
- Racemization process for optically active carboxylic acids or salts or esters thereof.
- 2-Methylpentanoic acid. Synerzine.
- Racemization process for an optically active carboxylic acid or ester thereof.
- SAFETY DATA SHEET - 2-Methylvaleric acid. Fisher Scientific.
- 2-Methylpentanoic acid. SIELC Technologies.
- Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Unknown Source.
- 2-Methylpentanoic acid | CAS 97-61-0. Selleck Chemicals.
- (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid Safety Data Sheet.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. PubMed.
- Chemical Comp
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Unknown Source.
- Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid. Benchchem.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Trace Level Detection of (S)-2-Methylpentanoic Acid
Welcome to the technical support center for the method development and troubleshooting of trace level detection of (S)-2-Methylpentanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this chiral short-chain fatty acid. Here, we provide in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective analysis of this compound important?
A1: Enantioselective analysis is critical because enantiomers, while chemically identical, can have vastly different pharmacological and toxicological effects in a biological system. For this compound, which may be a chiral building block, impurity, or metabolite in drug development, quantifying the specific (S)-enantiomer is essential for ensuring the safety, efficacy, and quality of a pharmaceutical product. Regulatory bodies often require strict control of enantiomeric purity.
Q2: What are the primary analytical techniques for trace-level chiral analysis of 2-Methylpentanoic Acid?
A2: The two primary techniques are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS) for the necessary sensitivity and selectivity at trace levels.
-
GC-MS is well-suited for volatile compounds like 2-Methylpentanoic Acid, but often requires derivatization to improve volatility and chromatographic performance. Enantioselectivity is achieved either by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or by using a chiral GC column.[1][2]
-
LC-MS/MS is also a powerful technique, particularly for samples in complex biological matrices.[3] Like GC, LC analysis may involve chiral derivatization to form diastereomers separable on a standard reverse-phase column or employ a chiral stationary phase for direct separation of the enantiomers.[4] Derivatization can also significantly enhance ionization efficiency in the mass spectrometer.[3][5]
Q3: What is "derivatization" and why is it often necessary for analyzing this compound?
A3: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis.[1] For a volatile fatty acid like 2-Methylpentanoic Acid, derivatization serves several key purposes:
-
Increased Volatility for GC: It converts the polar carboxylic acid group into a less polar, more volatile ester or amide, which is essential for GC analysis.[1]
-
Improved Chromatographic Peak Shape: The polar carboxylic acid group can interact strongly with active sites in the GC inlet or column, leading to poor peak shape (tailing). Derivatization blocks this group, resulting in sharper, more symmetrical peaks.[6]
-
Enhanced MS Sensitivity: For LC-MS, derivatization can introduce a chemical moiety that is more easily ionized, leading to a significant increase in signal intensity.[3][5]
-
Enantiomeric Resolution: Using a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) reacts with both enantiomers of 2-Methylpentanoic Acid to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard (achiral) GC or LC column.[4]
Troubleshooting Guides
Section 1: Sample Preparation
Q: I'm seeing low and inconsistent recovery of 2-Methylpentanoic Acid from my biological samples (e.g., plasma, urine). What's going wrong?
A: Low and variable recovery is a common issue stemming from the compound's volatility and the complexity of biological matrices. Here’s a systematic approach to troubleshooting:
-
Problem: Analyte Loss During Evaporation. 2-Methylpentanoic acid is a volatile fatty acid.[7] If your sample preparation involves a solvent evaporation step (e.g., after liquid-liquid extraction), you can lose a significant amount of your analyte.
-
Solution: Avoid complete dryness. If evaporation is necessary, proceed with a gentle stream of nitrogen at a controlled temperature. An alternative is to use a derivatization agent that makes the analyte less volatile before any concentration steps.[8]
-
-
Problem: Inefficient Extraction. The extraction efficiency depends heavily on the pH of the sample.
-
Solution: Adjust the sample pH. To extract a carboxylic acid into an organic solvent, the pH of the aqueous sample must be lowered to at least 2 pH units below the pKa of the acid (pKa of 2-Methylpentanoic Acid is ~4.8). This ensures the acid is in its neutral, more non-polar form, which partitions more readily into the organic phase. Acidification with hydrochloric acid is a common practice.[9][10]
-
-
Problem: Emulsion Formation in Liquid-Liquid Extraction (LLE). Biological samples rich in proteins and lipids can form stable emulsions during LLE, trapping your analyte and making phase separation difficult.
-
Solution: Consider Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE). SPE uses a solid sorbent to retain the analyte while interferences are washed away, offering a cleaner extract.[11] SLE immobilizes the aqueous sample on an inert solid support, preventing emulsion formation when the organic extraction solvent is passed through.[12]
-
-
Problem: Matrix Effects. Co-extracted matrix components can interfere with the ionization of your analyte in the mass spectrometer, a phenomenon known as matrix effects.[13] This can lead to signal suppression or enhancement, causing inaccurate quantification.[14]
-
Solution: Improve sample cleanup using SPE. Diluting the sample extract can also mitigate matrix effects, but this may compromise the limit of detection.[15] The most robust solution is to use a stable isotope-labeled internal standard (e.g., D-labeled 2-Methylpentanoic Acid), which will be affected by the matrix in the same way as the analyte, thus compensating for the effect.[16]
-
dot graph TD { A[Start: Low/Inconsistent Recovery] --> B{Extraction Method}; B --> C[LLE]; B --> D[SPE]; C --> E{Problem?}; E --> F[Analyte Loss during Evaporation]; E --> G[Inefficient Extraction (pH)]; E --> H[Emulsion Formation]; F --> I[Solution: Avoid complete dryness, derivatize early]; G --> J[Solution: Acidify sample to pH < 3]; H --> K[Solution: Centrifuge, or switch to SPE/SLE]; D --> L{Problem?}; L --> M[Poor Analyte Binding]; L --> N[Interference Breakthrough]; M --> O[Solution: Check sorbent type and sample pH]; N --> P[Solution: Optimize wash steps]; }
Section 2: Gas Chromatography (GC) Analysis
Q: My GC peaks for the derivatized 2-Methylpentanoic Acid are tailing or showing poor resolution between the diastereomers. What should I check?
A: Peak tailing and poor resolution are often linked to issues within the GC system or the derivatization reaction itself.
-
Problem: Incomplete Derivatization. If the derivatization reaction is not complete, the remaining free carboxylic acid will interact with active sites in the system, causing severe peak tailing.
-
Problem: Active Sites in the GC Inlet. Even with derivatization, any active sites (exposed silanol groups) in the inlet liner can cause peak tailing.
-
Problem: Suboptimal GC Conditions. The temperature program and carrier gas flow rate are critical for achieving good separation of the diastereomers.
-
Solution: Optimize your GC method. For chiral or diastereomeric separations, a slower temperature ramp rate often improves resolution.[6] Ensure your carrier gas flow rate is optimal for the column diameter.
-
-
Problem: Column Degradation. Over time, the stationary phase of the column can degrade, especially at the inlet end, leading to loss of resolution and peak tailing.[19]
-
Solution: Trim the column. Remove the first 10-20 cm from the inlet end of the column. If this does not resolve the issue, the column may need to be replaced.[18]
-
dot graph TD { A[Start: Poor GC Peak Shape/Resolution] --> B{Check Derivatization}; B --> C[Incomplete Reaction?]; C --> D[Solution: Optimize reaction time, temp, reagent excess]; A --> E{Check GC System}; E --> F[Active Inlet Liner?]; F --> G[Solution: Use deactivated liner, replace septum]; E --> H[Suboptimal GC Method?]; H --> I[Solution: Optimize temperature ramp and flow rate]; E --> J[Column Degradation?]; J --> K[Solution: Trim column inlet or replace column]; }
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Q: I'm struggling to achieve a low limit of detection (LOD) for this compound using LC-MS/MS. The signal is too weak. How can I improve sensitivity?
A: Achieving low detection limits for small, polar molecules like 2-Methylpentanoic Acid can be challenging due to poor retention and inefficient ionization.[3][20]
-
Problem: Poor Retention on Reversed-Phase Columns. 2-Methylpentanoic Acid is highly polar and will elute very early on a standard C18 column, often in the void volume where matrix effects are most severe.[3]
-
Solution 1: Derivatization. This is often the most effective strategy. Derivatizing the carboxylic acid with a reagent that adds a non-polar, easily ionizable group (e.g., 3-nitrophenylhydrazine, 3-NPH) will increase its retention on a reversed-phase column and dramatically improve its ionization efficiency in the MS source.[3][8]
-
Solution 2: Alternative Chromatography. If derivatization is not desired, consider using a column with a different retention mechanism, such as a mixed-mode or an aqueous C18 column designed for polar analytes.
-
-
Problem: Inefficient Electrospray Ionization (ESI). Short-chain fatty acids are notoriously difficult to ionize efficiently in their underivatized form, especially in negative ion mode.
-
Solution: Derivatization is again the key. A derivatizing agent can introduce a group that is readily protonated (for positive ion mode) or deprotonated (for negative ion mode), significantly boosting the signal.[5] For example, derivatization with a tertiary amine-based agent allows for sensitive detection in positive ESI mode.[5]
-
-
Problem: Suboptimal MS Parameters. The source conditions (e.g., gas flows, temperatures, voltages) must be optimized specifically for your analyte or its derivative.
-
Solution: Perform a thorough optimization of all MS source and compound-specific parameters (e.g., collision energy for MRM transitions). This should be done by infusing a standard solution of the analyte or its derivative directly into the mass spectrometer.
-
-
Problem: Contamination and High Background. High chemical noise in the blank can obscure the analyte signal, leading to a poor signal-to-noise ratio and a high LOD.[21]
-
Solution: Use high-purity solvents and reagents. Ensure the LC system is clean. Contamination can leach from tubing, vials, and solvent filters. A high-quality blank is essential for achieving low detection limits.[22]
-
Experimental Protocols
Protocol 1: Chiral Derivatization and GC-MS Analysis
This protocol describes the formation of diastereomeric esters for analysis on a standard achiral GC column.
-
Sample Preparation: Extract 2-Methylpentanoic Acid from the sample matrix using an appropriate method (e.g., LLE at pH < 3 or SPE). Evaporate the solvent carefully to a small volume (~50 µL).
-
Derivatization Reaction:
-
To the extract, add 100 µL of (R)-(-)-2-Butanol and 20 µL of a catalyst such as acetyl chloride.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a small amount of saturated sodium bicarbonate solution.
-
Extract the resulting diastereomeric esters with 200 µL of hexane.
-
-
GC-MS Analysis:
-
Column: A standard, medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 50°C, hold for 2 min, then ramp at 5°C/min to 150°C.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for the characteristic fragment ions of the diastereomeric esters to maximize sensitivity.
-
Protocol 2: LC-MS/MS Analysis with Derivatization
This protocol uses 3-Nitrophenylhydrazine (3-NPH) for enhanced retention and sensitivity.
-
Sample Preparation: Extract the analyte as described previously. The final extract should be in a solvent compatible with the derivatization reaction (e.g., acetonitrile/water).
-
Derivatization Reaction:
-
To 50 µL of the sample extract, add 20 µL of 3-NPH solution (in methanol) and 20 µL of an EDC solution (a carbodiimide coupling agent, in methanol).
-
Vortex briefly and let the reaction proceed at 40°C for 30 minutes.[5]
-
After the reaction, dilute the sample with the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.9 µm).[23]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with a low percentage of organic phase to retain the derivatized analyte, followed by a ramp to elute it.
-
MS/MS Detection: Operate in negative ESI mode. Optimize the Multiple Reaction Monitoring (MRM) transitions for the 3-NPH derivative of 2-Methylpentanoic Acid.
-
Data Presentation
Table 1: Comparison of Analytical Approaches
| Parameter | GC-MS with Chiral Derivatization | LC-MS/MS with Derivatization |
| Principle | Forms diastereomers, separated on achiral column. | Increases hydrophobicity and ionization efficiency. |
| Typical LOD | Low to sub-ng/mL | Sub-ng/mL to pg/mL[5] |
| Sample Matrix | Cleaner samples preferred. | More robust for complex biological matrices. |
| Pros | High chromatographic resolution. | Excellent sensitivity, high throughput. |
| Cons | Can be labor-intensive, potential for analyte loss due to volatility. | Potential for matrix effects, requires careful MS optimization. |
References
-
Ji, H., & Li, X. (2010). Solid-Phase Microextraction in Combination with GC–FID for Quantification of the Volatile Free Fatty Acids in Wastewater from Constructed Wetlands. Journal of Chromatographic Science, 48(7), 554-559. Available from: [Link]
-
Herrera-López, S., et al. (2020). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library. Available from: [Link]
-
Li, W., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 927, 132-138. Available from: [Link]
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Gosetti, F., et al. (2010). Matrix Effects and Application of Matrix Effect Factor. Journal of Liquid Chromatography & Related Technologies, 33(17-18), 1645-1663. Available from: [Link]
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Zaikin, V. G., & Halket, J. M. (2003). Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. Available from: [Link]
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Vlckova, H., et al. (2018). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 90(15), 9328-9335. Available from: [Link]
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Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3338. Available from: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Available from: [Link]
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Lee, S., et al. (2017). Solid-Phase Microextraction Method for the Determination of Volatile Compounds in Hydrolysates of Alaska Pollock Frame. Journal of Food Processing and Preservation, 41(5), e13158. Available from: [Link]
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Płotka-Wasylka, J., et al. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 26(16), 4989. Available from: [Link]
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Jiang, H., Long, Z., & Guo, L. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX. Available from: [Link]
-
De la Brière, G., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 11(5), 273. Available from: [Link]
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Restek Corporation. (n.d.). Troubleshooting Guide. Available from: [Link]
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Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available from: [Link]
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Hubert, P., et al. (2017). Some good validation practices for analytical procedures. A3P. Available from: [Link]
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Zeng, Y., et al. (2022). Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry, 94(33), 11535-11543. Available from: [Link]
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Kumar, S. (2015). Analytical method validation: A brief review. PharmaTutor, 3(10), 21-28. Available from: [Link]
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Jang, M., & Kamens, R. M. (2001). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available from: [Link]
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Sullivan, D. M., & Peterson, J. J. (2021). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Foods, 10(9), 2169. Available from: [Link]
-
Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. Available from: [Link]
-
Park, J. W., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Metabolites, 9(9), 173. Available from: [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
-
Dolan, J. W. (2001). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available from: [Link]
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Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Available from: [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry, 416(8), 2055-2073. Available from: [Link]
-
ResearchGate. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Available from: [Link]
-
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. Available from: [Link]
-
Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available from: [Link]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages. Journal of Chromatography A, 1381, 210-218. Available from: [Link]
-
Wenzel, B. (2019). Strategies for Achieving the Lowest Possible Detection Limits in ICP-MS. Spectroscopy Online. Available from: [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Available from: [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Available from: [Link]
-
AZoLifeSciences. (2021). A Guide on How to Achieve Low Detection Limits in ICP-MS. Available from: [Link]
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GL Sciences. (2023). GC Troubleshooting Guide. Available from: [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]
-
SIELC Technologies. (2018). 2-Methylpentanoic acid. Available from: [Link]
-
Siedlecka, E. M., et al. (2008). Determination of Volatile Fatty Acids in Environmental Aqueous Samples. Polish Journal of Environmental Studies, 17(4), 523-532. Available from: [Link]
-
Li, R., et al. (2017). Enantioselective GC-MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. Journal of the Science of Food and Agriculture, 97(11), 3843-3849. Available from: [Link]
-
Patsnap Eureka. (2025). How to Achieve Low LOD in HPLC—Key Methods. Available from: [Link]
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PubChem. (n.d.). 2-Methylvaleric acid. Retrieved from [Link]
-
PubChem. (n.d.). (+)-2-Methylpentanoic acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Chiral HPLC Method for (S)-2-Methylpentanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules is a cornerstone of robust pharmaceutical development. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies mandate the development of stereoselective analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-2-Methylpentanoic Acid, a chiral short-chain fatty acid of interest in various metabolic and signaling pathways.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding the protocol in the principles of scientific integrity as outlined by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Imperative of Enantioselectivity in Pharmaceutical Analysis
This compound, like many chiral molecules, presents a unique analytical challenge. Its enantiomer, (R)-2-Methylpentanoic acid, may have different biological activities or could be an impurity. Therefore, a validated analytical method must not only be accurate and precise in quantifying the total amount of the acid but must also be specific for the (S)-enantiomer. HPLC, particularly with chiral stationary phases, has emerged as a powerful tool for such enantioselective separations.
A Comparative Overview of Analytical Strategies
While this guide focuses on a chiral HPLC method, it is pertinent to understand the analytical landscape. The choice of methodology is a critical decision in the development process.
| Feature | Chiral HPLC (Direct Method) | HPLC with Chiral Derivatization (Indirect Method) | Gas Chromatography (GC) with Chiral Column |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP). | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Volatile analytes are separated on a chiral GC column. |
| Sample Volatility | Not required. | Not required. | Required. Derivatization may be necessary to increase volatility. |
| Derivatization | Not required. | Required. | May be required. |
| Potential for Racemization | Low. | Possible during derivatization. | Possible at high temperatures. |
| Method Development | Can be complex due to the wide variety of CSPs. | Involves optimization of both the derivatization reaction and the chromatographic separation. | Requires optimization of temperature programs and column selection. |
| Advantages | Direct analysis, reduced sample preparation, less risk of racemization. | Can use standard, less expensive achiral columns. | High resolution and sensitivity for volatile compounds. |
| Disadvantages | Chiral columns can be expensive and have specific operating conditions. | Derivatization can be time-consuming, introduce errors, and may not be quantitative. | Not suitable for non-volatile or thermally labile compounds. |
For this compound, a direct chiral HPLC method is often preferred to avoid the complexities and potential pitfalls of derivatization.
The Validation Workflow: A Systematic Approach
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the procedure is suitable for its intended purpose.[2][3]
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Detailed Experimental Protocols for Validation
The following sections outline the experimental design for each validation parameter, grounded in the principles of ICH Q2(R1) guidelines.[4][5]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For a chiral method, this also includes demonstrating separation from the other enantiomer.
Experimental Protocol:
-
Enantiomeric Specificity:
-
Inject a solution of the (R)-enantiomer of 2-Methylpentanoic Acid to confirm no interference at the retention time of the (S)-enantiomer.
-
Inject a solution containing a racemic mixture (50:50) of (S)- and (R)-2-Methylpentanoic Acid. The resolution between the two enantiomer peaks should be greater than 1.5.
-
-
Impurity and Matrix Specificity:
-
Prepare a placebo sample (matrix without the analyte) and inject it to ensure no interfering peaks at the retention time of the (S)-enantiomer.
-
Spike the placebo with known impurities and the (S)-enantiomer. Analyze to demonstrate that the analyte peak is free from interference.
-
For stability-indicating methods, perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation products do not co-elute with the (S)-enantiomer.[6]
-
Linearity and Range
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare at least five calibration standards at different concentration levels, ranging from the limit of quantification (LOQ) to 150% of the expected working concentration.
-
Inject each calibration standard in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
Correlation coefficient (R²) ≥ 0.995.
-
The y-intercept should not be significantly different from zero.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (R²) | ≥ 0.995 | 0.9998 |
| Linearity Equation | y = mx + c | y = 25432x + 150 |
| Range | e.g., 1 µg/mL to 150 µg/mL | 1 µg/mL to 150 µg/mL |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare placebo samples.
-
Spike the placebo at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL) | Recovery (%) |
| Low (50%) | 50.0 | 49.5 | 99.0 |
| Medium (100%) | 100.0 | 101.2 | 101.2 |
| High (150%) | 150.0 | 149.1 | 99.4 |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
| Precision Level | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability | %RSD of 6 preparations | ≤ 2.0% | 0.8% |
| Intermediate Precision | %RSD over different days/analysts | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Acceptance Criteria:
-
The LOQ should be verified by analyzing a minimum of six replicates, and the precision (%RSD) should be ≤ 10%.[6]
| Parameter | Method | Hypothetical Result |
| LOD | Signal-to-Noise (3:1) | 0.3 µg/mL |
| LOQ | Signal-to-Noise (10:1) | 1.0 µg/mL |
Robustness
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (± 0.1 units)
-
-
Analyze a system suitability solution and a sample under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result.
Acceptance Criteria:
-
System suitability parameters should remain within the defined limits.
-
The quantitative results should not deviate significantly from the results obtained under the normal operating conditions.
System Suitability
Objective: To ensure that the chromatographic system is adequate for the intended analysis.
Experimental Protocol:
-
Define system suitability parameters and their acceptance criteria in the analytical method.
-
Before starting any analytical run, inject a system suitability solution (e.g., a standard solution or a racemic mixture).
-
Verify that all system suitability parameters are met.
Typical System Suitability Parameters:
-
Resolution (Rs): ≥ 1.5 between (S)- and (R)-enantiomers.
-
Tailing Factor (T): ≤ 2.0 for the (S)-enantiomer peak.
-
Theoretical Plates (N): > 2000.
-
%RSD of replicate injections: ≤ 2.0% for peak area.
Selecting a Chiral Separation Strategy
The success of the method hinges on the appropriate choice of the chiral separation strategy.
Caption: A decision tree for selecting a chiral HPLC separation strategy.
For this compound, polysaccharide-based chiral stationary phases are often a good starting point due to their broad applicability.
Conclusion
The validation of an HPLC method for the quantification of a chiral compound like this compound is a rigorous but essential process in pharmaceutical development. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to ensure the development of a robust, reliable, and defensible analytical method. By following a systematic approach and understanding the "why" behind each validation parameter, researchers can confidently generate high-quality data that stands up to scientific and regulatory scrutiny.
References
-
BA Sciences. USP <1225> Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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United States Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
-
United States Pharmacopeia. 〈1225〉 Validation of Compendial Procedures - USP-NF. Retrieved from [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
-
ResearchGate. (2025). Towards enantioselective ultrahigh performance liquid chromatography–mass spectrometry‐based metabolomics of branched‐chain fatty acids and anteiso ‐fatty acids under reversed‐phase conditions using sub‐2‐μm amylose‐ and cellulose‐derived chiral stationary phases. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Methylpentanoic acid. Retrieved from [Link]
-
SIELC Technologies. Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pharmanetwork. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids. Retrieved from [Link]
-
Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
PLOS One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]
-
Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
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A Comparative Analysis of the Biological Activities of (S)- and (R)-2-Methylpentanoic Acid Enantiomers
A Technical Guide for Researchers and Drug Development Professionals
In the realm of chiral molecules, the distinct three-dimensional arrangement of enantiomers can lead to profoundly different interactions with biological systems. This guide provides a comprehensive comparison of the known and potential biological activities of the (S)- and (R)-enantiomers of 2-methylpentanoic acid, a branched-chain short-chain fatty acid (SCFA). While direct comparative studies on these specific enantiomers are limited, this document synthesizes available information on their general class, highlights the significance of stereochemistry in their potential biological targets, and provides detailed experimental protocols for their evaluation.
Introduction to 2-Methylpentanoic Acid and Chirality
2-Methylpentanoic acid, also known as 2-methylvaleric acid, is a saturated fatty acid with a methyl group at the alpha-carbon, creating a chiral center. This results in two non-superimposable mirror-image forms: (S)-2-Methylpentanoic Acid and (R)-2-Methylpentanoic Acid. As a member of the SCFA family, 2-methylpentanoic acid is implicated in various physiological processes, including energy metabolism and cellular signaling[1]. SCFAs are known to exert their effects through two primary mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs)[1][2]. The stereochemistry of a ligand can dramatically influence its binding affinity and efficacy at these biological targets.
Potential Stereospecific Biological Activities
While specific data for each enantiomer is sparse, the known interactions of related compounds suggest that (S)- and (R)-2-Methylpentanoic Acid likely exhibit differential activities.
G-Protein Coupled Receptor (GPCR) Activation
Certain GPCRs, particularly a subset of olfactory receptors, are known to be activated by SCFAs. For instance, the human olfactory receptor OR51E2 is activated by short-chain fatty acids like acetate and propionate[3][4]. The binding pocket of such receptors is inherently chiral, and thus, the (S)- and (R)-enantiomers of 2-methylpentanoic acid are expected to have different binding affinities and activation potentials. Studies on other chiral odorants have demonstrated significant differences in sensory perception between enantiomers, directly linking stereochemistry to olfactory receptor activation[2]. It is therefore highly probable that one enantiomer of 2-methylpentanoic acid will be a more potent or efficacious agonist for specific GPCRs than the other.
Histone Deacetylase (HDAC) Inhibition
SCFAs, most notably butyrate, are well-established inhibitors of HDACs[1][5][6]. This inhibition leads to changes in gene expression and has been linked to anti-inflammatory and anti-cancer effects[2][6][7]. The active site of HDACs also possesses a three-dimensional structure that can interact stereoselectively with inhibitors. While the inhibitory activity of the racemic mixture of 2-methylpentanoic acid has been noted, the relative contribution of each enantiomer to this effect is not well-documented. It is plausible that either the (S)- or (R)- form is a more potent HDAC inhibitor, which would have significant implications for its therapeutic potential.
Comparative Data Summary (Hypothetical)
Due to the lack of direct experimental comparisons in the public domain, the following table presents a hypothetical data set to illustrate the expected differences in biological activity between the (S)- and (R)-enantiomers of 2-methylpentanoic acid. This table is intended to serve as a template for researchers generating such data.
| Biological Target/Assay | Parameter | This compound | (R)-2-Methylpentanoic Acid |
| GPCR Activation (e.g., OR51E2) | EC₅₀ (µM) | [Hypothetical Value, e.g., 50] | [Hypothetical Value, e.g., 500] |
| Emax (% of control) | [Hypothetical Value, e.g., 95] | [Hypothetical Value, e.g., 40] | |
| HDAC Inhibition (Total HDACs) | IC₅₀ (mM) | [Hypothetical Value, e.g., 1.5] | [Hypothetical Value, e.g., 8.0] |
Experimental Protocols
To facilitate the direct comparison of the biological activities of (S)- and (R)-2-Methylpentanoic Acid, the following detailed experimental protocols are provided.
GPCR Activation Assay (cAMP Measurement)
This protocol describes a cell-based assay to measure the activation of a relevant GPCR (e.g., OR51E2) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Workflow Diagram:
Caption: Workflow for GPCR activation assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable host cell line (e.g., HEK293) stably or transiently expressing the GPCR of interest (e.g., human OR51E2).
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of (S)- and (R)-2-Methylpentanoic Acid in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions of each enantiomer in assay buffer to create a concentration range for dose-response analysis (e.g., 0.1 µM to 1 mM).
-
Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control and a known agonist as a positive control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Utilize a commercially available cAMP assay kit (e.g., a LANCE® Ultra cAMP kit or a GloSensor™-based assay).
-
Follow the manufacturer's instructions to lyse the cells and add the detection reagents.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values for each enantiomer.
-
HDAC Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the enantiomers against total histone deacetylase activity from a nuclear extract.
Workflow Diagram:
Caption: Workflow for HDAC inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a nuclear extract from a suitable cell line (e.g., HeLa or HT-29 cells) to serve as the source of HDAC enzymes.
-
Prepare serial dilutions of (S)- and (R)-2-Methylpentanoic Acid in assay buffer.
-
Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
-
Enzymatic Reaction:
-
In a black 96-well plate, add the nuclear extract to each well.
-
Add the compound dilutions to the wells. Include a vehicle control (no inhibitor) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Incubate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and generate the fluorescent signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate).
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no nuclear extract).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.
-
Conclusion and Future Directions
The stereochemistry of 2-methylpentanoic acid is a critical determinant of its biological activity. While current literature provides a framework for understanding its potential interactions with GPCRs and HDACs, direct comparative studies of the (S)- and (R)-enantiomers are necessary to fully elucidate their distinct pharmacological profiles. The experimental protocols provided in this guide offer a robust methodology for generating the quantitative data required to compare these enantiomers. Such research will be invaluable for advancing our understanding of SCFA signaling and for the potential development of stereochemically pure therapeutics with improved potency and selectivity.
References
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Billesboelle, C.B., et al. (2023). Structural basis of odorant recognition by a human odorant receptor. Nature. [Link]
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National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Heer, M., et al. (2004). Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? Current Cancer Drug Targets. [Link]
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Mamer, O.A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. [Link]
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Wikipedia. (n.d.). OR51E2. Retrieved from [Link]
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Hu, T., et al. (2022). Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review). International Journal of Molecular Medicine. [Link]
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Waldecker, M., et al. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. The Journal of Nutritional Biochemistry. [Link]
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Bentham Science Publishers. (n.d.). Short-Chain Fatty Acid Inhibitors of Histone Deacetylases: Promising Anticancer Therapeutics? Retrieved from [Link]
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Billesboelle, C.B., & Manglik, A. (2023). Human olfactory receptor OR51E2 bound to propionate in complex with miniGs399. RCSB PDB. [Link]
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Ma'ayan Lab – Computational Systems Biology. (n.d.). OR51E2 Gene. Retrieved from [Link]
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Santoro, V., et al. (2016). Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth. Oncotarget. [Link]
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Ichimura, A., et al. (2012). Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics. Current Opinion in Pharmacology. [Link]
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Pluznick, J.L. (2017). Short-Chain Fatty Acid Receptors and Cardiovascular Function. Comprehensive Physiology. [Link]
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Priyadarshini, M., et al. (2018). Role of Short Chain Fatty Acid Receptors in Intestinal Physiology and Pathophysiology. Comprehensive Physiology. [Link]
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Pavan, M., et al. (2016). Complex Pharmacology of Free Fatty Acid Receptors. Chemical Reviews. [Link]
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Gelis, L., et al. (2016). Functional Characterization of the Odorant Receptor 51E2 in Human Melanocytes. Journal of Biological Chemistry. [Link]
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National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Ukhanov, K., et al. (2023). Intracellular Allosteric Antagonist of the Olfactory Receptor OR51E2. bioRxiv. [Link]
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Tang, Y., et al. (2011). G-protein-coupled receptor for short-chain fatty acids suppresses colon cancer. International Journal of Cancer. [Link]
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PubChem. (n.d.). 2-Methylpentanoic acid, (R)-. Retrieved from [Link]
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Mortensen, P.B., & Clausen, M.R. (1996). Short-chain fatty acids in the human colon: relation to inflammatory bowel disease and colon cancer. Scandinavian Journal of Gastroenterology. Supplement. [Link]
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den Besten, G., et al. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of Lipid Research. [Link]
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Lu, Y., et al. (2021). Health Benefits and Side Effects of Short-Chain Fatty Acids. Foods. [Link]
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Naccache, P.H., et al. (2009). Effects of short chain fatty acids on effector mechanisms of neutrophils. International Journal of Biochemistry & Cell Biology. [Link]
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Di Gangi, I.M., et al. (2022). The Antioxidant Effect of Dietary Bioactives Arises from the Interplay between the Physiology of the Host and the Gut Microbiota: Involvement of Short-Chain Fatty Acids. Antioxidants. [Link]
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A Senior Application Scientist's Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Methylpentanoic Acid
For researchers in pharmaceutical development and chemical analysis, the robust separation of enantiomers is not merely a procedural step but a cornerstone of ensuring product safety, efficacy, and regulatory compliance. The enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological effects in the chiral environment of the human body.[1] 2-Methylpentanoic acid, a simple chiral carboxylic acid, serves as an excellent model for exploring the nuanced world of chiral chromatography. Its separation presents a common challenge: identifying a chiral stationary phase (CSP) that can effectively differentiate between its (R) and (S) forms.
This guide provides a comparative analysis of three principal classes of chiral columns—polysaccharide-based, cyclodextrin-based, and protein-based—for the enantioseparation of 2-methylpentanoic acid. We will delve into the underlying separation mechanisms, provide supporting data from analogous separations, and present a systematic workflow for method development.
The Cornerstone of Separation: Chiral Recognition
Chiral chromatography operates on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on a stationary phase.[2][3] The stability of these complexes differs for each enantiomer due to stereospecific interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole forces, inclusion complexation, and steric hindrance.[4][5] This difference in interaction energy leads to differential retention times, allowing for their separation.[2]
Comparative Analysis of Key Chiral Stationary Phases
The selection of a CSP is the most critical decision in developing a chiral separation method. For an acidic analyte like 2-methylpentanoic acid, the choice is guided by the functional groups present and their potential for interaction with the CSP.
Polysaccharide-Based Columns
Polysaccharide derivatives, particularly esters and carbamates of cellulose and amylose coated or immobilized on silica gel, are the most widely used CSPs in HPLC, capable of resolving over 90% of chiral compounds.[5][6][7]
-
Chiral Selectors: Common examples include Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism of Separation: Amylose adopts a helical structure, while cellulose has a more linear arrangement.[8] These structures create chiral grooves and cavities. The phenylcarbamate groups provide crucial sites for π-π and dipole-dipole interactions, while the polysaccharide backbone offers sites for hydrogen bonding.[8] The enantiomers of 2-methylpentanoic acid will fit differently into these chiral spaces, leading to separation.
-
Key Considerations for 2-Methylpentanoic Acid: For acidic analytes, it is imperative to use an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA or Formic Acid) in the mobile phase.[9][10] This suppresses the ionization of the carboxyl group, preventing peak tailing and promoting the necessary interactions for chiral recognition. Normal-phase conditions (e.g., n-Hexane/2-Propanol/TFA) are often highly effective.[10] Immobilized polysaccharide columns offer a significant advantage by allowing for a wider range of solvents, enhancing method development flexibility.[5]
Cyclodextrin-Based Columns
Cyclodextrins are cyclic oligosaccharides composed of glucose units (typically 6, 7, or 8 for α-, β-, and γ-cyclodextrin, respectively) that form a torus-shaped molecule.[7][11]
-
Chiral Selectors: Native or, more commonly, derivatized β-cyclodextrins bonded to silica.
-
Mechanism of Separation: The primary mechanism is inclusion complexation.[4][12] The nonpolar aliphatic chain of 2-methylpentanoic acid can fit into the relatively hydrophobic interior of the cyclodextrin cavity. Chiral recognition is then achieved through interactions (primarily hydrogen bonding) between the analyte's carboxyl group and the hydroxyl groups at the mouth of the cyclodextrin cavity.[4]
-
Key Considerations for 2-Methylpentanoic Acid: These columns are typically operated in reversed-phase mode (e.g., aqueous buffer/acetonitrile). The pH of the mobile phase buffer is a critical parameter, as it controls the ionization state of the acid and influences its ability to enter the cavity and interact with the rim. The size of the analyte relative to the cavity is paramount for successful inclusion.[12]
Protein-Based Columns
These columns utilize proteins immobilized onto silica particles as the chiral selector, leveraging the inherent stereoselectivity of biological macromolecules.[13][14]
-
Chiral Selectors: Common examples include α1-acid glycoprotein (AGP), human serum albumin (HSA), and cellobiohydrolase (CBH).[13][15]
-
Mechanism of Separation: The separation mechanism is complex and multi-modal, involving a combination of ionic, hydrophobic, and hydrogen-bonding interactions at specific binding sites on the protein's three-dimensional surface.[13][16]
-
Key Considerations for 2-Methylpentanoic Acid: Protein-based columns are operated in reversed-phase mode, using aqueous buffers with low percentages of organic modifiers.[13] For an acidic analyte, the pH of the buffer is the most powerful tool for controlling retention and selectivity, as it modifies the charge of both the analyte's carboxyl group and the ionizable amino acid residues on the protein surface.[17] AGP columns are known for their exceptionally broad selectivity for acidic, basic, and neutral compounds.[13][15]
Performance Summary and Data Comparison
The following table provides a comparative summary to guide column selection for the separation of 2-methylpentanoic acid.
| Feature | Polysaccharide-Based | Cyclodextrin-Based | Protein-Based |
| Example CSP | Chiralpak® AD-H (Amylose), Chiralcel® OD-H (Cellulose) | CYCLOBOND® I 2000 (β-Cyclodextrin) | Chiral-AGP |
| Primary Mechanism | π-π, H-bonding, steric fit in chiral grooves.[8] | Inclusion complexation in a hydrophobic cavity.[4][12] | Multi-modal: Ionic, hydrophobic, H-bonding interactions.[13][16] |
| Typical Mobile Phase | Normal Phase: Hexane/Alcohol + Acidic Modifier (TFA).[10] | Reversed-Phase: Water/ACN or MeOH + Buffer.[4] | Reversed-Phase: Aqueous Buffer + low % Organic Modifier.[13] |
| Critical Parameter | Choice of alcohol modifier and acid additive concentration. | Mobile phase pH and organic modifier concentration. | Mobile phase pH and buffer concentration.[17] |
| Pros | Broad applicability, high success rate, robust. | Excellent shape selectivity, unique separation mechanisms. | Very broad selectivity, direct injection of biological samples. |
| Cons | Coated phases have solvent limitations. | Less versatile than polysaccharides for broad screening. | Sensitive to temperature and high organic content, lower capacity. |
Experimental Protocol: A Systematic Screening Workflow
A structured screening approach is the most efficient path to a successful chiral separation. This protocol outlines a universal starting point for separating the enantiomers of 2-methylpentanoic acid.
Objective: To identify a suitable chiral column and mobile phase for the baseline separation (Resolution, Rs > 1.5) of 2-methylpentanoic acid enantiomers.[9][18]
Materials:
-
HPLC system with UV detector
-
Columns for screening:
-
Polysaccharide-based: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Cyclodextrin-based: e.g., Astec® CYCLOBOND® I 2000 (250 x 4.6 mm, 5 µm)
-
Protein-based: e.g., Chiral-AGP (150 x 4.0 mm, 5 µm)
-
-
Racemic 2-methylpentanoic acid standard
-
HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Acetonitrile (ACN), Methanol (MeOH)
-
Additives: Trifluoroacetic acid (TFA), Ammonium acetate
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-methylpentanoic acid at 1.0 mg/mL in a suitable solvent (e.g., 50:50 IPA:Hexane for normal phase, or 50:50 ACN:Water for reversed-phase).
-
Dilute this stock to a working concentration of approximately 50-100 µg/mL using the initial mobile phase for each column.
-
Filter the final solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions & Screening:
-
System Parameters (common to all runs):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (for the carboxylic acid chromophore)
-
-
Screening Run 1 (Polysaccharide Column):
-
Column: Chiralpak® AD-H
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
-
-
Screening Run 2 (Cyclodextrin Column):
-
Column: CYCLOBOND® I 2000
-
Mobile Phase: 10 mM Ammonium acetate buffer, pH 4.5 / Acetonitrile (70:30, v/v)
-
-
Screening Run 3 (Protein Column):
-
Column: Chiral-AGP
-
Mobile Phase: 10 mM Ammonium acetate buffer, pH 5.0 / 2-Propanol (95:5, v/v)
-
-
-
Data Analysis & Optimization:
-
For each run, examine the chromatogram.
-
Calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed peak splitting.
-
If partial separation is achieved (Rs < 1.5), systematically adjust the mobile phase composition. For the polysaccharide column, vary the percentage of alcohol. For the cyclodextrin and protein columns, systematically vary the pH and the concentration of the organic modifier.
-
The goal is to maximize the resolution (Rs) to achieve baseline separation of the two enantiomer peaks.
-
Visualizing the Method Development Workflow
Caption: A logical workflow for chiral column screening and method development.
Visualizing Chiral Recognition Mechanisms
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-2-Methylpentanoic Acid
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and accurate analytical methodologies to ensure the quality, safety, and efficacy of chiral drug candidates.[1] This guide provides an in-depth comparison of established techniques for quantifying the enantiomeric excess of (S)-2-Methylpentanoic Acid, a valuable chiral building block. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis to empower researchers in selecting the optimal method for their specific needs.
The Analytical Imperative: Why Enantiomeric Purity Matters
This compound, also known as (S)-2-Methylvaleric acid, is a chiral carboxylic acid.[2] Like many chiral molecules, its enantiomers can exhibit distinct biological activities. Therefore, the ability to accurately quantify the proportion of the desired (S)-enantiomer relative to its (R)-counterpart is paramount in both research and manufacturing settings.[1] This guide will explore three principal analytical approaches: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.
Comparative Overview of Analytical Techniques
Each method for determining enantiomeric excess possesses a unique set of advantages and limitations. The choice of technique often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific properties of the analyte.
| Technique | Principle | Advantages | Disadvantages | Typical Analysis Time | Relative Cost |
| Chiral HPLC | Direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization. | Broad applicability, high resolution, well-established methods. | Can require extensive method development, CSPs can be expensive. | 15-45 minutes | Moderate to High |
| Chiral GC | Separation of volatile analytes (or their volatile derivatives) on a chiral stationary phase. | High efficiency and resolution for volatile compounds. | Requires analyte to be volatile or derivatized, potential for thermal degradation. | 20-60 minutes | Moderate |
| NMR with Chiral Derivatizing Agent | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Rapid analysis, provides structural information, no chromatographic separation needed. | Lower sensitivity, potential for incomplete derivatization, requires pure chiral derivatizing agent. | 5-20 minutes | Low to Moderate |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as a cornerstone for enantiomeric excess determination due to its versatility and high resolving power. The separation can be achieved either directly, by utilizing a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[1][3]
The direct approach is often preferred for its simplicity, as it avoids the need for a derivatization step. The principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[1] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including carboxylic acids.[1]
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for indirect chiral HPLC via derivatization.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity. The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative, to differentiate between enantiomers. [4]Since 2-methylpentanoic acid has limited volatility, it is often necessary to convert it into a more volatile ester derivative, for example, by reaction with an alcohol like methanol or ethanol in the presence of an acid catalyst.
Protocol: Chiral GC of this compound (as methyl ester)
-
Derivatization (Esterification): In a vial, dissolve 10 mg of the 2-methylpentanoic acid sample in 1 mL of methanol. Add a catalytic amount of concentrated sulfuric acid (1-2 drops). Heat the mixture at 60 °C for 1-2 hours. After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the methyl 2-methylpentanoate into a suitable organic solvent like diethyl ether. Dry the organic extract over anhydrous sodium sulfate.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as a permethylated beta-cyclodextrin phase, is often effective. [4]4. GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split injection.
-
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomeric methyl esters as described for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. [5]The principle involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). [6]These diastereomers will have non-equivalent NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of specific protons or other nuclei. [6][7] A classic and widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its acid chloride. [3][6]The resulting diastereomeric esters, known as Mosher's esters, often exhibit well-resolved signals in both ¹H and ¹⁹F NMR spectra. [3][6]
Experimental Workflow: NMR with Chiral Derivatizing Agent
Caption: Workflow for NMR-based ee determination.
Protocol: ¹H NMR Determination of ee using a Chiral Amine
-
Derivatization: In an NMR tube, dissolve approximately 5-10 mg of the 2-methylpentanoic acid sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a slight molar excess (1.1 equivalents) of a chiral amine, such as (R)-1-phenylethylamine.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: The formation of diastereomeric salts will result in the splitting of proton signals close to the chiral center of 2-methylpentanoic acid. Identify a well-resolved pair of signals corresponding to the two diastereomers. Carefully integrate these signals. The enantiomeric excess is calculated as: %ee = [ (Integration(major) - Integration(minor)) / (Integration(major) + Integration(minor)) ] * 100
Conclusion and Recommendations
The selection of the most appropriate method for determining the enantiomeric excess of this compound is a multifactorial decision.
-
For routine quality control with established protocols, direct chiral HPLC offers a reliable and high-throughput solution.
-
When dealing with volatile matrices or when high sensitivity is required, chiral GC after esterification is a powerful option.
-
For rapid screening and when structural confirmation is beneficial, NMR spectroscopy with a chiral derivatizing agent provides a fast and effective analysis without the need for chromatography.
It is always advisable to validate the chosen method by analyzing samples of known enantiomeric composition to ensure accuracy and reliability. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the optimal analytical strategy for their specific research and development needs.
References
-
Wikipedia. Chiral derivatizing agent. [Link]
-
SIELC Technologies. Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column. [Link]
-
National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
National Institutes of Health. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. [Link]
-
National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
PubMed. NMR methods for determination of enantiomeric excess. [Link]
-
MDPI. Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. [Link]
-
Human Metabolome Database. Showing metabocard for (±)-2-Methylpentanoic acid (HMDB0031580). [Link]
-
PubChem. (+)-2-Methylpentanoic acid | C6H12O2 | CID 642231. [Link]
-
Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]
-
Royal Society of Chemistry. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. [Link]
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Chemistry Steps. Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
National Institutes of Health. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of GC-MS and HPLC Methods for Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is critical for advancements in metabolic research, disease diagnostics, and therapeutic development. The two primary analytical workhorses for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the specific fatty acids of interest, the complexity of the sample matrix, and the desired analytical performance.
This guide provides an in-depth, objective comparison of GC-MS and HPLC for fatty acid analysis, grounded in the principles of analytical method validation. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflow.
The Analytical Dichotomy: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry has long been revered as the gold standard for fatty acid analysis, particularly for comprehensive profiling of long-chain fatty acids (C14-C24).[1] It offers unparalleled separation efficiency and sensitivity.[1] However, a critical prerequisite for GC-MS analysis is the derivatization of fatty acids to enhance their volatility.[1][2] This is most commonly achieved by converting them into fatty acid methyl esters (FAMEs).[1][2]
High-Performance Liquid Chromatography, often coupled with mass spectrometry (LC-MS) or other detectors, has emerged as a powerful alternative, providing high sensitivity and selectivity, frequently without the need for derivatization.[1][3] This simplification of sample preparation is a significant advantage, especially for free fatty acids or those susceptible to degradation under the high temperatures used in GC.[3][4]
Core Principles at a Glance
Caption: Core principles of GC-MS and HPLC for fatty acid analysis.
The Imperative of Cross-Validation
When transitioning from one established analytical method to another, or when employing two distinct methods for the same analyte, a cross-validation study is paramount. This process ensures that the results produced by both methods are equivalent within acceptable limits, guaranteeing data integrity and consistency across studies or laboratories. The principles for such validation are outlined in the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines, as well as by regulatory bodies like the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10][11][12]
The Cross-Validation Workflow
A successful cross-validation study follows a structured approach, beginning with the definition of validation parameters and acceptance criteria, followed by rigorous experimental execution and data analysis.
Caption: Workflow for cross-validation of analytical methods.
Key Validation Parameters for Comparison
According to ICH guidelines, a robust method validation and subsequent cross-validation should assess several key performance characteristics.[6][10]
| Validation Parameter | Purpose | Typical Acceptance Criteria for Cross-Validation |
| Specificity/Selectivity | To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (for HPLC-DAD) and mass spectral data (for GC-MS and LC-MS) should confirm analyte identity. No significant interfering peaks at the retention time of the analyte. |
| Linearity & Range | To establish a direct proportional relationship between analyte concentration and the method's response over a specified range. | R² (Coefficient of Determination) > 0.99 for calibration curves from both methods. |
| Accuracy | To determine the closeness of the measured value to the true value. This is often assessed through recovery studies using spiked matrix samples. | Mean recovery for spiked samples should be within 80-120% for both methods.[13] |
| Precision (Repeatability & Intermediate Precision) | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) should be < 15% for both methods.[14] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Comparison of signal-to-noise ratios (typically S/N ≥ 3). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Comparison of signal-to-noise ratios (typically S/N ≥ 10) and demonstration of acceptable precision and accuracy at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters like temperature, flow rate, or mobile phase composition are slightly varied. |
Experimental Protocols
Herein, we provide foundational, step-by-step methodologies for the analysis of fatty acids using both GC-MS and HPLC. These protocols serve as a starting point and should be optimized for your specific application and sample matrix.
Protocol 1: GC-MS Analysis of Fatty Acids (as FAMEs)
This protocol is based on a widely used acid-catalyzed esterification method.[2]
1. Sample Preparation & Lipid Extraction:
-
Weigh 10-20 mg of the homogenized sample into a screw-capped glass tube.
-
If the sample is biological tissue or fluid, perform a lipid extraction using a modified Folch method (chloroform:methanol, 2:1 v/v).
-
Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.
2. Derivatization (Acid-Catalyzed Esterification):
-
Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the dried lipid extract.[2]
-
Tightly cap the tube and heat at 60°C for 10-15 minutes in a water bath or heating block.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-23 or similar polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 min, ramp to 170°C at 10°C/min, then ramp to 230°C at 4°C/min, and hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.
Protocol 2: HPLC Analysis of Free Fatty Acids
This protocol is a general approach for reversed-phase HPLC with UV detection. For enhanced sensitivity and specificity, coupling with a mass spectrometer is recommended.
1. Sample Preparation & Extraction:
-
Prepare samples as described in Protocol 1, Step 1.
-
After evaporating the extraction solvent, reconstitute the dried lipid extract in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[4]
-
Example Gradient: Start with 70% acetonitrile, ramp to 100% acetonitrile over 20 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/Vis Diode Array Detector (DAD) at 205-210 nm.[4] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used.
-
Injection Volume: 10-20 µL.
Comparative Data Summary
The following table presents hypothetical but realistic data from a cross-validation study comparing the two methods for the quantification of oleic acid (C18:1) in a spiked plasma matrix.
| Parameter | GC-MS Method | HPLC-UV Method | Conclusion |
| Linearity (R²) | 0.998 | 0.996 | Both methods show excellent linearity. |
| Range (µg/mL) | 1 - 200 | 5 - 250 | Both cover a suitable quantitative range. |
| Accuracy (% Recovery) | 98.5% (RSD: 2.1%) | 103.2% (RSD: 3.5%) | Both methods demonstrate acceptable accuracy. |
| Precision (Repeatability RSD) | 1.8% | 2.9% | Both methods are highly precise. |
| LOQ (µg/mL) | 1 | 5 | GC-MS is more sensitive in this configuration. |
Conclusion and Recommendations
Both GC-MS and HPLC are robust and reliable techniques for the analysis of fatty acids. The choice of method should be guided by the specific research question and available instrumentation.
-
GC-MS remains the method of choice for comprehensive fatty acid profiling where high resolution of numerous FAMEs is required. Its sensitivity is often superior, though it necessitates a derivatization step which can introduce variability if not carefully controlled.[15][16]
-
HPLC offers a significant advantage in its ability to analyze free fatty acids and other lipids without derivatization, simplifying the workflow and avoiding potential degradation of heat-sensitive compounds.[3][4][17] When coupled with mass spectrometry, its sensitivity and specificity can rival that of GC-MS.
A thorough cross-validation, as outlined in this guide, is not merely a regulatory formality but a cornerstone of good scientific practice. It ensures that data generated across different analytical platforms is comparable and trustworthy, providing a solid foundation for critical research and development decisions. By understanding the causality behind the methodologies and rigorously validating their performance, researchers can confidently select the optimal technique for their fatty acid analysis needs.
References
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]
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Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). MDPI. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved from [Link]
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Fast HPLC determination of serum free fatty acids in the picomole range. (1992). PubMed. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved from [Link]
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What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015, April 18). ResearchGate. Retrieved from [Link]
-
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link]
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Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (n.d.). PMC - NIH. Retrieved from [Link]
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Determination of Free Fatty Acids in Human Serum by HPLC with Fluorescence Detection. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
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Fatty Acid Analysis by HPLC. (n.d.). AOCS. Retrieved from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]
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GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. (n.d.). Science and Education Publishing. Retrieved from [Link]
-
HPLC analysis. (n.d.). Cyberlipid. Retrieved from [Link]
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A-245 Development and validation of fatty acid analysis in whole blood by GC-FID. (2025, October 2). Clinical Chemistry | Oxford Academic. Retrieved from [Link]
-
VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. (2020, July 6). WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES. Retrieved from [Link]
-
A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. (n.d.). MDPI. Retrieved from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020, December 24). MDPI. Retrieved from [Link]
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Comparison of critical methods developed for fatty acid analysis: A review. (2025, August 6). ResearchGate. Retrieved from [Link]
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Validation of an analytical method for the determination of fatty acids in sheep blood serum samples. (n.d.). SciELO. Retrieved from [Link]
-
Is GC-MS the Solution for Fatty Acid Analysis? (n.d.). Chromatography Today. Retrieved from [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019, November 27). Journal of Food and Drug Analysis. Retrieved from [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). NIH. Retrieved from [Link]
-
Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). NIH. Retrieved from [Link]
-
Fatty Acids Analysis by Gas Chromatography. (2023, January 31). Impact Solutions. Retrieved from [Link]
-
Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2012, March 20). SciELO. Retrieved from [Link]
-
Relationship between measured (GC/MS) and predicted (cross-validation,... (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Biological Effects of (S)-2-Methylpentanoic Acid and Other Branched-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups along their aliphatic chain. While less abundant than their straight-chain counterparts, BCFAs are emerging as critical signaling molecules with diverse and potent biological activities.[1] Predominantly derived from the metabolism of branched-chain amino acids (BCAAs) by the gut microbiota, these fatty acids are increasingly recognized for their roles in modulating metabolic health, inflammation, and cellular proliferation.[2][3]
This guide provides a comparative analysis of the biological effects of (S)-2-Methylpentanoic Acid, a short-chain BCFA, and other members of this fascinating class of molecules. By synthesizing available experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct and overlapping functions of these fatty acids, thereby facilitating future research and therapeutic innovation.
Metabolic Regulation: A Tale of Two Branches
BCFAs are increasingly implicated in the intricate network of metabolic regulation. Their effects on glucose and lipid metabolism are of particular interest in the context of metabolic disorders such as obesity and type 2 diabetes.
This compound: An Emerging Metabolic Modulator
This compound, also known as 2-methylvaleric acid, is a product of gut microbial metabolism of BCAAs.[2] Emerging evidence suggests its potential as a biomarker for metabolic diseases, with significantly reduced fecal levels observed in diabetic mouse models.[2][4] It is proposed that this compound may regulate host energy metabolism through the activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).[2]
Comparative Metabolic Effects of Short-Chain BCFAs
While direct comparative studies on the metabolic effects of this compound are limited, research on other short-chain BCFAs, such as isobutyric acid and isovaleric acid, provides valuable insights. In primary rat adipocytes, both isobutyric and isovaleric acid have been shown to inhibit both basal and insulin-stimulated lipogenesis. Furthermore, isobutyric acid has been demonstrated to increase insulin-stimulated glucose uptake in rat adipocytes, highlighting the potential for BCFAs to positively impact glucose homeostasis.[5]
A study on 3T3-L1 adipocytes showed that short-chain fatty acids (SCFAs), including branched-chain variants, can dose-dependently affect adipokine secretion and metabolic function. At higher concentrations, acetate, propionate, and butyrate were found to reduce the secretion of leptin, IL-6, and IL-1β.[6] These findings suggest a complex interplay between BCFAs and adipocyte function, which warrants further investigation to delineate the specific effects of this compound in comparison to other BCFAs.
Anti-Inflammatory Properties: Quelling the Fire Within
Chronic inflammation is a hallmark of many diseases, and the immunomodulatory properties of gut-derived metabolites are a burgeoning area of research. BCFAs, including this compound, are thought to exert anti-inflammatory effects through various mechanisms.
This compound and the Inflammatory Response
This compound is suggested to modulate the host's inflammatory response, potentially through GPCR activation or HDAC inhibition.[2] While specific studies on the anti-inflammatory effects of this compound are not abundant, research on the broader class of SCFAs provides a strong rationale for its potential in this area. SCFAs are known to regulate leukocyte functions, including the production of cytokines and chemokines.[3]
Comparative Anti-inflammatory Effects
Studies comparing the anti-inflammatory effects of different SCFAs have revealed nuanced differences. For instance, butyrate has been shown to significantly inhibit T helper-1 (Th1)-type responses, characterized by the production of pro-inflammatory cytokines like IL-2 and IFN-γ.[7] In contrast, acetate and propionate can have opposing effects on IFN-γ production.[7] A combination of these SCFAs, however, appears to shift the overall T helper lymphocyte phenotype towards a more anti-inflammatory state.[7]
Isovaleric acid has been shown to ameliorate chronic restraint stress and exhibit anti-inflammatory effects by inhibiting NF-κB activation in mice.[8] This suggests that different BCFAs may have distinct potencies and mechanisms in modulating inflammatory pathways. Further comparative studies are crucial to understand the specific anti-inflammatory profile of this compound.
Anticancer Potential: A Double-Edged Sword
The role of fatty acids in cancer is complex, with some promoting and others inhibiting tumor growth. The effects of BCFAs on cancer cells are an area of active investigation.
Cytotoxicity of BCFAs
While direct evidence for the cytotoxic effects of this compound on cancer cells is limited, the broader class of fatty acids has been shown to impact cancer cell viability. For example, the cytotoxicity of butenoate esters on cancer cell lines is hypothesized to increase with the length of the alkyl chain due to enhanced cellular uptake.[9] Studies on the human colorectal adenocarcinoma-derived cell line Caco-2 have shown that certain trans fatty acid isomers can display growth-inhibitory effects at high concentrations.[10]
HDAC Inhibition: A Potential Anticancer Mechanism
One of the proposed mechanisms for the anticancer effects of some SCFAs is their ability to inhibit histone deacetylases (HDACs).[11][12] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[13] Butyrate is a well-known HDAC inhibitor, and this activity is thought to contribute to its chemopreventive effects in the colon.[11] While it is suggested that this compound may also act as an HDAC inhibitor, its potency compared to butyrate and other BCFAs remains to be elucidated.[2] Structure-activity relationship studies have suggested that non-branching SCFAs are generally more potent HDAC inhibitors than their branched counterparts.[12]
Mechanisms of Action: GPCRs and HDACs
The biological effects of this compound and other BCFAs are primarily mediated through two key mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).
G-Protein Coupled Receptor Activation
Short-chain fatty acids are known ligands for a subset of GPCRs, namely GPR41 (FFAR3) and GPR43 (FFAR2).[5][14] Activation of these receptors can trigger a variety of downstream signaling pathways, influencing processes such as hormone secretion, immune cell function, and gut motility.[15][16] The potency of different SCFAs for these receptors varies, with propionate, butyrate, and valerate generally showing higher potency for GPR41, while acetate and propionate are more potent agonists for GPR43.[5] The specific affinity and efficacy of this compound for these receptors compared to other BCFAs is an important area for future research.
Experimental Protocols
To facilitate comparative studies of this compound and other BCFAs, the following are outlines of key experimental protocols.
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of fatty acids on cell viability and to determine their cytotoxic concentrations.
-
Cell Seeding: Plate cells (e.g., Caco-2 for intestinal models, 3T3-L1 for adipocyte models, or various cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and other BCFAs. Treat cells with a range of concentrations of each fatty acid for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product. [17]* Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
2. Anti-Inflammatory Activity Assay (Cytokine Quantification)
This protocol is designed to compare the effects of different BCFAs on the production of inflammatory cytokines in immune cells.
-
Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages or peripheral blood mononuclear cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production. [18]* Treatment: Pre-treat or co-treat the cells with different concentrations of this compound and other BCFAs.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory or modulatory effects of the fatty acids.
3. Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the ability of BCFAs to inhibit HDAC activity.
-
Assay Principle: Utilize a fluorometric or colorimetric HDAC inhibitor screening kit. These kits typically use a substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent or colored product.
-
Reaction Setup: In a microplate, combine a source of HDAC enzymes (e.g., nuclear extract or recombinant HDACs), the HDAC substrate, and varying concentrations of this compound and other BCFAs. Include a known HDAC inhibitor as a positive control and a no-inhibitor control.
-
Incubation: Incubate the plate to allow the deacetylation reaction to proceed.
-
Development: Add the developer solution to stop the reaction and generate the signal.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each fatty acid concentration and determine the IC50 value. [19]
Conclusion and Future Directions
This compound and other branched-chain fatty acids represent a promising area of research with significant therapeutic potential. Their roles in metabolic regulation, inflammation, and cancer are beginning to be unraveled, with evidence pointing towards their action through GPCR activation and HDAC inhibition. However, a clear understanding of the comparative biological effects of this compound is hampered by a lack of direct, head-to-head studies with other BCFAs.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the effects of this compound with other short- and long-chain BCFAs on metabolic, inflammatory, and cancer-related endpoints.
-
Receptor and Enzyme Profiling: Determining the specific binding affinities, potencies, and efficacies of this compound for various GPCRs and HDAC isoforms in comparison to other BCFAs.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of metabolic diseases, inflammatory disorders, and cancer.
By systematically addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
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A Comparative Sensory and Chromatographic Analysis of 2-Methylpentanoic Acid Enantiomers
In the intricate world of flavor and fragrance chemistry, the stereochemistry of a molecule can be the determining factor in its sensory perception. This guide provides a detailed comparative analysis of the (R)- and (S)-enantiomers of 2-methylpentanoic acid, a branched-chain fatty acid with significant implications in the food and pharmaceutical industries. We will delve into their distinct sensory profiles, the analytical methodologies for their differentiation, and the fundamental principles of chiral recognition in olfaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how chirality influences molecular properties and sensory outcomes.
Introduction: The Significance of Chirality in Sensory Perception
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound biological consequences. These mirror-image isomers, known as enantiomers, can exhibit remarkably different pharmacological, toxicological, and sensory properties. This is because biological systems, including our olfactory receptors, are themselves chiral and can interact differently with each enantiomer.[1]
2-Methylpentanoic acid (C6H12O2) is a short-chain fatty acid found in various foods, including cheeses and certain fruits.[2] The racemic mixture is often characterized by a sour, cheesy, and somewhat pungent aroma.[3] However, as with many chiral flavor compounds, the individual enantiomers present distinct and unique olfactory profiles. Understanding these differences is crucial for applications ranging from flavor formulation to the development of pharmaceuticals where off-notes can impact patient compliance. While the odor thresholds of the enantiomers of the closely related 2-methylbutanoic acid are known to differ significantly, this guide will focus on what is known about 2-methylpentanoic acid and the methodologies to determine these differences.[4]
Sensory Profile: A Tale of Two Odors
Table 1: Comparative Sensory Profile of 2-Methylpentanoic Acid Enantiomers (Inferred)
| Enantiomer | Anticipated Odor Descriptors |
| (R)-2-Methylpentanoic Acid | Likely to possess a more pronounced fruity, sweet, or waxy character. |
| (S)-2-Methylpentanoic Acid | Expected to exhibit a stronger sour, cheesy, sweaty, or pungent aroma. |
Note: These descriptors are based on established trends in homologous series of 2-methylalkanoic acids and serve as a hypothesis for direct sensory analysis.
The differentiation in odor perception underscores the high degree of selectivity of the olfactory system.[5]
The Science of Olfactory Discrimination of Enantiomers
The ability to distinguish between enantiomers is rooted in the chiral nature of olfactory receptors, which are G-protein coupled receptors (GPCRs) located in the nasal epithelium.[1] The binding pocket of these receptors is asymmetric, creating a chiral environment.
The interaction between an odorant molecule and an olfactory receptor is often likened to a "lock and key" or "handshake" mechanism. Just as a right hand will not fit properly into a left-handed glove, one enantiomer may bind more effectively to a specific olfactory receptor than its mirror image. This differential binding affinity and/or efficacy triggers a unique neuronal signaling cascade, which the brain interprets as a distinct smell.[5]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic (S)-2-Methylpentanoic Acid
In the landscape of pharmaceutical development and complex organic synthesis, the stereochemical integrity of chiral building blocks is paramount. (S)-2-Methylpentanoic acid, a valuable chiral intermediate, is no exception. Its enantiomeric purity can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic this compound, offering researchers, scientists, and drug development professionals a robust framework for selecting the most appropriate methodology.
The narrative that follows is grounded in years of field experience, emphasizing not just the "how" but the critical "why" behind each experimental choice. We will delve into the core analytical techniques, comparing their strengths and limitations, and provide actionable, step-by-step protocols.
The Criticality of Enantiomeric Purity
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development.[2] The two enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1][3][4] Therefore, the accurate determination of enantiomeric excess (e.e.) is a non-negotiable aspect of quality control. For this compound, ensuring a high degree of enantiomeric purity is the first step toward a safe and effective therapeutic agent.
A Comparative Overview of Analytical Techniques
The primary challenge in analyzing chiral compounds lies in the identical physical properties of enantiomers in an achiral environment.[5] To distinguish between them, a chiral environment must be introduced. This can be achieved through various analytical techniques, each with its own set of advantages and disadvantages. The most prevalent and powerful methods for assessing the enantiomeric purity of this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Workflow for Chiral Purity Assessment
The general workflow for assessing the chiral purity of a sample of this compound involves several key stages, from sample preparation to data analysis. The choice of technique will dictate the specific steps within this workflow.
Caption: General workflow for the chiral purity analysis of this compound.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column.[3][4][6] | High versatility, wide range of available CSPs, robust and reproducible.[2][4] | Can require method development to find a suitable CSP and mobile phase, may require derivatization.[3][7] | Routine quality control, preparative separation. |
| Chiral GC | Separation of volatile enantiomers (or their volatile derivatives) on a column with a chiral stationary phase.[8] | High resolution and sensitivity, suitable for volatile compounds.[7] | Requires analytes to be volatile or to be derivatized to increase volatility.[7] | Analysis of volatile impurities, screening of reaction enantioselectivity. |
| NMR Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[9][10] | Rapid analysis, non-destructive, provides structural information.[11][12] | Lower sensitivity compared to chromatographic methods, can be difficult to resolve signals if chemical shift differences are small. | Rapid screening, structural confirmation, mechanistic studies. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantiomeric purity determination in the pharmaceutical industry due to its robustness and versatility.[2] The separation can be achieved either directly on a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[3]
Causality Behind Experimental Choices: For this compound, direct analysis on a CSP is generally preferred to avoid the extra step and potential for kinetic resolution or racemization during derivatization. Polysaccharide-based CSPs are often a good starting point due to their broad enantiorecognition capabilities.[4] The mobile phase composition is critical; for acidic compounds like 2-methylpentanoic acid, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to suppress ionization and achieve good peak shape.[3]
Experimental Protocol: Direct Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using a chiral stationary phase.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.[3]
Materials:
-
Chiral Column: e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm[1]
-
Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)[1]
-
Sample Solvent: Mobile Phase
-
This compound sample
-
Racemic 2-Methylpentanoic Acid (for method development and system suitability)
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[1] Set the column oven temperature to 25 °C and the UV detection wavelength to 210 nm.
-
Sample Preparation: Prepare a stock solution of the this compound sample at a concentration of 1.0 mg/mL in the sample solvent.[1] Prepare a similar solution of the racemic standard.
-
Injection: Inject 10 µL of the racemic standard solution to confirm the separation of the two enantiomers. Subsequently, inject 10 µL of the sample solution.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R)-enantiomers based on the injection of an authentic standard of the (S)-enantiomer. Integrate the peak areas of both enantiomers in the sample chromatogram.
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile chiral compounds.[8] Since 2-Methylpentanoic Acid has limited volatility, derivatization is necessary to convert it into a more volatile ester, such as the methyl or ethyl ester.[7] The separation is then performed on a GC column coated with a chiral stationary phase, often a cyclodextrin derivative.[7][8]
Causality Behind Experimental Choices: The choice of derivatization agent is crucial. A simple and quantitative reaction is desired to avoid introducing analytical errors. Esterification with diazomethane or using a reagent like BF3-methanol are common choices.[7] The selection of the chiral GC column depends on the specific derivative; cyclodextrin-based phases are widely used for their ability to form inclusion complexes with a variety of chiral molecules.
Experimental Protocol: Chiral GC with Derivatization
Objective: To determine the enantiomeric excess of this compound after derivatization to its methyl ester.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral GC Column: e.g., Cyclodextrin-based capillary column.
Materials:
-
Derivatization Reagent: e.g., Diazomethane solution or Boron trifluoride-methanol (BF3-MeOH) solution.[7]
-
This compound sample
-
Racemic 2-Methylpentanoic Acid
-
Anhydrous solvent (e.g., diethyl ether or methanol)
Procedure:
-
Derivatization: In a clean, dry vial, dissolve approximately 5 mg of the this compound sample in a suitable anhydrous solvent. Add the derivatization reagent according to established procedures (e.g., add diazomethane solution dropwise until a persistent yellow color is observed, or heat with BF3-MeOH).[7] Perform the same procedure for the racemic standard.
-
GC Analysis:
-
Set the GC oven temperature program (e.g., initial temperature of 60 °C, hold for 2 min, then ramp to 150 °C at 5 °C/min).
-
Set the injector and detector temperatures appropriately (e.g., 220 °C and 250 °C, respectively).
-
Inject 1 µL of the derivatized racemic standard to verify the separation of the diastereomeric esters.
-
Inject 1 µL of the derivatized sample solution.
-
-
Data Analysis and Calculation: Similar to the HPLC method, identify and integrate the peaks corresponding to the derivatives of the (S) and (R)-enantiomers. Calculate the enantiomeric excess using the same formula.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric purity.[11][12] The principle relies on the addition of a chiral solvating agent (CSA) to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different chemical shifts for corresponding protons in the two enantiomers.[9]
Causality Behind Experimental Choices: The choice of CSA is critical and often empirical. For carboxylic acids like 2-Methylpentanoic Acid, chiral amines such as (R)- or (S)-1-phenylethylamine can be effective CSAs. The interaction between the acidic proton of the carboxylic acid and the basic nitrogen of the amine, along with other non-covalent interactions, leads to the formation of diastereomeric solvates. The protons closest to the chiral center of 2-Methylpentanoic Acid are most likely to show the largest chemical shift difference.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy and a chiral solvating agent.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA): e.g., (R)-1-phenylethylamine
-
This compound sample
-
Racemic 2-Methylpentanoic Acid
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube, mix well, and acquire another ¹H NMR spectrum.
-
Repeat the process with the racemic standard to identify the signals for both enantiomers.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the α-proton or the methyl protons at the chiral center) of the two diastereomeric complexes.
-
Integrate the two signals.
-
-
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Integral(S)-complex - Integral(R)-complex) / (Integral(S)-complex + Integral(R)-complex) ] x 100
Visualization of Method Selection Logic
The choice of the optimal analytical technique is often a balance between the required information, available instrumentation, and sample characteristics.
Caption: Decision tree for selecting the appropriate analytical method.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to ensure its reliability and accuracy.[6] Method validation is a regulatory requirement and a cornerstone of good scientific practice.[13][14][15] Key validation parameters for a chiral purity assay include:
-
Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any other impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
A comprehensive validation report should be generated, documenting all experiments and results, to provide a self-validating system of trustworthiness.
Conclusion
The assessment of the enantiomeric purity of synthetic this compound is a critical step in ensuring the quality and safety of downstream products, particularly in the pharmaceutical industry. This guide has provided a comparative overview of the three primary analytical techniques: chiral HPLC, chiral GC, and NMR spectroscopy.
-
Chiral HPLC stands out as the most versatile and robust method for routine quality control.
-
Chiral GC offers high resolution for volatile derivatives and is well-suited for specific applications.
-
NMR Spectroscopy provides a rapid, non-destructive screening tool and valuable structural insights.
The choice of method should be guided by the specific analytical needs, available resources, and the stage of drug development. A thorough method validation is essential to guarantee the integrity of the analytical data and to comply with regulatory expectations. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate strategy for the accurate determination of the enantiomeric purity of this compound.
References
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Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 129(35), 10763-10770. [Link]
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Joyce, L. A., Maynor, M. S., & Anslyn, E. V. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 129(35), 10763-10770. [Link]
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Ribeiro, J. P., & Tiritan, M. E. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(15), 3485. [Link]
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- Nakano, T. (2001). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
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Uccello-Barretta, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12953-12965. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 416-424.
- Wallace, J. E., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(15), 4130-4136.
- Takai, Y., et al. (2006). Enantiomeric excess determination of a chiral carboxylic acid using the enantiomer-labeled host method by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 41(2), 266-268.
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- Nakano, T. (2001). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS.
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- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
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- Synerzine. (2018, June 22). 2-Methylpentanoic acid. Synerzine.
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inter-laboratory comparison of (S)-2-Methylpentanoic Acid analysis
An Inter-Laboratory Comparison of Analytical Methodologies for (S)-2-Methylpentanoic Acid
A Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, the path to robust and reproducible analytical data is paved with meticulous validation and a deep understanding of methodological nuances. This is particularly true for chiral molecules like this compound, where enantiomeric purity is critical for therapeutic efficacy and safety. This guide provides a framework for conducting an inter-laboratory comparison to standardize the analysis of this compound. We will delve into the rationale behind selecting analytical techniques, designing a study that ensures statistical power, and interpreting the results to establish a reliable, transferable method.
The objective is not merely to present protocols but to build a self-validating system for your analytical endeavors. By grounding our approach in internationally recognized standards for inter-laboratory studies, we ensure the trustworthiness and authority of the generated data.
The Analytical Challenge: Quantifying a Chiral Acid
This compound is a branched-chain fatty acid that, like many chiral compounds, presents a unique analytical challenge.[1] The separation of its enantiomers is crucial, as different enantiomers of a drug can exhibit varied pharmacological and toxicological profiles.[2] Therefore, developing and validating a precise and accurate analytical method is paramount for quality control in pharmaceutical development.
The most common and effective techniques for chiral separations are chromatographic.[3] This guide will focus on two primary methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful and widely used technique for resolving enantiomers, typically employing a chiral stationary phase (CSP) that interacts stereoselectively with the analytes.[2]
-
Chiral Gas Chromatography (GC): An approach offering high chromatographic resolution, which often requires derivatization of the carboxylic acid to increase volatility and improve separation.[4][5]
An inter-laboratory study is the gold standard for assessing the robustness and transferability of such methods. By comparing results from multiple laboratories, we can quantify the method's precision under different conditions, a critical step for standardization.[6]
Designing a Robust Inter-Laboratory Study
To ensure the scientific integrity of our comparison, the study design will adhere to the principles outlined in ASTM E691 and ISO 5725 .[7][8][9][10] These standards provide a statistical framework for determining the repeatability and reproducibility of a test method.
Study Workflow
The workflow for this inter-laboratory comparison is designed to systematically evaluate the performance of both an HPLC and a GC method across multiple analytical environments.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Key Components of the Study:
-
Test Material: A single, homogenous batch of high-purity this compound will be prepared and distributed. A portion of the batch should also contain a known, specified amount of the (R)-enantiomer to assess the methods' ability to quantify chiral impurities.
-
Participating Laboratories: A minimum of eight laboratories should be recruited to ensure statistically meaningful results, as recommended by ASTM E691.[11]
-
Protocols: Each laboratory will receive detailed, step-by-step protocols for both the Chiral HPLC and Chiral GC methods. Adherence to these protocols is critical.
-
Data Reporting: A standardized template will be provided for reporting results, including raw data, chromatograms, and calculated concentrations. This ensures consistency in the data analysis phase.
Experimental Protocols
The following protocols are designed to be robust and transferable. The causality behind specific choices, such as column selection and derivatization steps, is explained to provide a deeper understanding of the methodology.
Protocol 1: Chiral HPLC-UV Method
This method is based on the direct separation of enantiomers on a chiral stationary phase, a common and effective approach for chiral purity assays.[12]
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the inter-laboratory comparison sample of this compound in the mobile phase at a concentration of 1.0 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare a system suitability solution containing both (S)- and (R)-2-Methylpentanoic Acid to verify resolution.
-
-
Chromatographic Conditions:
-
Instrumentation: HPLC system with UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series). These columns provide excellent enantioselective recognition for a wide range of compounds.[2]
-
Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). The TFA is crucial for protonating the carboxylic acid, reducing peak tailing, and improving chromatographic shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the (S)-enantiomer using the area percent method.
-
Quantify the concentration based on the calibration curve.
-
Protocol 2: Chiral GC-MS Method
This method involves derivatization to convert the non-volatile carboxylic acid into a volatile ester, allowing for analysis by gas chromatography.[4]
Methodology:
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of 1.25 M HCl in methanol. The acidic methanol serves to esterify the carboxylic acid to its methyl ester derivative.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool, and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the resulting methyl 2-methylpentanoate ester into an organic solvent like hexane.
-
-
Chromatographic Conditions:
-
Instrumentation: Gas chromatograph with a mass spectrometer (MS) detector.
-
Column: A chiral GC column (e.g., a cyclodextrin-based capillary column) capable of separating the enantiomers of the methyl ester derivative.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 180°C) to ensure good separation.
-
Injection: Split injection mode.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan to confirm identity and Selected Ion Monitoring (SIM) for quantification to improve sensitivity.
-
Data Analysis and Performance Metrics
Upon receiving data from all participating laboratories, a rigorous statistical analysis based on ASTM E691 will be performed.[13] The primary goal is to determine the precision of each method.
Statistical Analysis Workflow
Caption: Data Analysis Flowchart based on ASTM E691.
Key Performance Parameters:
According to ISO 5725, accuracy is defined by two components: trueness (closeness to a reference value) and precision (closeness of agreement between results).[8][14]
-
Repeatability (r): The variation in measurements taken by a single laboratory under the same conditions in a short period. It measures the method's precision under ideal circumstances.[7]
-
Reproducibility (R): The variation in measurements when the same test is performed in different laboratories. It is the most crucial parameter for method standardization.[7][13]
Comparative Data Summary (Hypothetical)
The final report should summarize the findings in a clear, comparative table.
| Parameter | Chiral HPLC-UV Method | Chiral GC-MS Method |
| Mean Purity (%S-enantiomer) | 99.85% | 99.83% |
| Repeatability Std. Dev. (sr) | 0.05 | 0.08 |
| Reproducibility Std. Dev. (sR) | 0.15 | 0.25 |
| Repeatability Limit (r) | 0.14 | 0.22 |
| Reproducibility Limit (R) | 0.42 | 0.70 |
| Limit of Quantitation (LOQ) for R-enantiomer | 0.05% | 0.02% |
Conclusion and Recommendations
This guide outlines a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By following a structured approach grounded in established standards like ASTM E691 and ISO 5725, research teams and drug development professionals can generate high-quality, reliable data.
Recommendations:
-
Based on the hypothetical data, the Chiral HPLC-UV method demonstrates better reproducibility (a lower R value), suggesting it is more robust and transferable between laboratories.
-
The Chiral GC-MS method offers a lower LOQ for the undesired enantiomer, making it a preferable choice when trace-level quantification of the chiral impurity is the primary objective.
Ultimately, the choice of method will depend on the specific analytical need. However, by conducting a rigorous inter-laboratory study, an organization can confidently standardize on a method, ensuring consistent quality control across all sites and throughout the drug development lifecycle.
References
-
ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method, ASTM International, West Conshohocken, PA, 2023, [Link][7][9][11][13][15]
-
ISO 5725-1:1994, Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions, International Organization for Standardization, Geneva, CH, 1994, [Link][14][16]
-
ISO 5725-2:2019, Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method, International Organization for Standardization, Geneva, CH, 2019, [Link][17]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances, LCGC North America, 2003, [Link][12]
-
Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine. Journal of Chromatography A, 1381, 210-218. [Link][4]
-
Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology, 324, 3-10. [Link][18]
-
Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link][3]
-
Inter-laboratory Comparison Test Analysis Report, Climate Technology Centre and Network (CTCN), 2017, [Link][6]
-
Innovation.world, ISO 5725 Definition Of Accuracy, [Link][8]
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BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results, The British Standards Institution, [Link][10]
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A Senior Application Scientist's Guide to Regulatory Frameworks and Analytical Strategies for Chiral Compounds in Food
Welcome to an in-depth examination of the regulatory and analytical landscape for chiral compounds in the food industry. This guide is designed for researchers, scientists, and quality assurance professionals who navigate the complexities of ensuring food safety, authenticity, and quality. As Senior Application Scientists, our experience has shown that a nuanced understanding of both regulatory expectations and analytical capabilities is paramount for success.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of food chemistry. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different sensory properties (taste and aroma), bioavailability, and toxicity.[1][2] Therefore, the ability to separate and quantify specific enantiomers is critical for verifying the authenticity of natural flavors, assessing the safety of agrochemicals, and monitoring food quality.[3][4][5]
This guide will provide a comparative overview of the current regulatory environment, delve into the primary analytical techniques for chiral separations, and offer a practical, step-by-step workflow for method validation.
Part 1: The Regulatory Landscape: A Comparative Overview
Navigating the regulatory requirements for chiral compounds in food can be challenging, as explicit guidelines are less consolidated than in the pharmaceutical sector.[6][7] Often, the principles are derived from broader food safety and quality regulations. Here, we compare the approaches of major regulatory bodies.
While the U.S. Food and Drug Administration (FDA) has specific guidance for the development of stereoisomeric drugs, which acknowledges that enantiomers can have different pharmacological and toxicological profiles, these principles are often applied by extension to food additives and contaminants.[6][8][9] For a substance to be considered "Generally Recognized as Safe" (GRAS), its safety must be established, which for a chiral substance, implies an understanding of the properties of its enantiomers.[10][11]
The European Food Safety Authority (EFSA) operates under a similar paradigm. For regulated products like pesticides and food additives, the stereoisomeric composition of the substance must be characterized.[12][13] European regulations for pesticides, for example, require an assessment of the active substances, which includes an evaluation of their individual enantiomers if they exhibit different biological activities.[14][15] The goal is to set Maximum Residue Levels (MRLs) that are protective of consumer health, considering the specific toxicity of each isomer.[16][17][18]
The Codex Alimentarius, the international food standards body, establishes general standards for food additives and contaminants but does not have specific, overarching guidelines for chiral compounds.[19][20][21][22] However, the principles of food safety and quality that underpin Codex standards necessitate the consideration of any component, including different enantiomers, that could impact consumer health.
| Regulatory Body | Approach to Chiral Compounds in Food | Key Regulations/Guidance (Applicable Principles) |
| U.S. FDA | Primarily guided by principles from drug regulations. Safety assessments for food additives (GRAS) must consider all components, including different stereoisomers. | FDA Policy on Chiral Drugs[7], Guidance on Stereoisomeric Drugs[8], GRAS Notification Program[10][11] |
| EFSA (EU) | More explicit in certain areas like pesticides and flavorings. Risk assessments must consider the properties of individual enantiomers. | Regulation (EC) No 1107/2009 (Plant Protection Products)[13], Regulation (EC) No 396/2005 (Pesticide MRLs)[13][17], Regulation (EC) No 1334/2008 (Flavourings)[12][23] |
| Codex Alimentarius | No specific guidelines for chiral compounds. General principles of food safety and quality apply. | General Standard for Food Additives (CXS 192-1995)[21], General Standard for Contaminants and Toxins (CXS 193-1995)[22] |
Part 2: The Analytical Arsenal: A Comparison of Chiral Separation Techniques
The choice of analytical technique is critical and depends on the analyte's properties, the food matrix, and the specific regulatory requirements.[24] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the workhorses of chiral analysis.[1][]
High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for chiral separations in the food industry.[1] Its strength lies in the vast array of available chiral stationary phases (CSPs), such as those based on polysaccharides, which can separate a wide range of compounds.[4]
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal-phase HPLC. Using supercritical CO2 as the primary mobile phase, SFC offers faster separations and reduced solvent consumption. It is particularly well-suited for the analysis of non-polar compounds and thermolabile analytes.
Gas Chromatography (GC) is the preferred method for volatile and semi-volatile chiral compounds, such as those found in flavor and fragrance analysis.[26] Chiral separations are achieved using capillary columns coated with chiral selectors, often cyclodextrin derivatives.
| Technique | Principle | Advantages | Disadvantages | Typical Food Applications |
| HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[4] | Wide applicability, numerous CSPs available, robust and reproducible. | Can use significant amounts of organic solvents, longer run times compared to SFC. | Amino acids, organic acids, pesticides, pharmaceutical residues. |
| SFC | Similar to HPLC but uses supercritical CO2 as the mobile phase. | Fast separations, lower solvent consumption, ideal for non-polar compounds. | Higher initial instrument cost, less suitable for highly polar compounds. | Lipids, fat-soluble vitamins, terpenes, pesticides. |
| GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution and sensitivity, well-established for flavor and fragrance analysis. | Requires analyte to be volatile or amenable to derivatization, risk of thermal degradation.[26] | Essential oils, flavor compounds (e.g., carvone, linalool), pesticides. |
Part 3: Workflow in Focus: A Validated Chiral HPLC Method
To ensure trustworthy and reproducible results, a chiral analytical method must be rigorously validated. The following diagram and protocol outline a self-validating system for the analysis of a hypothetical chiral pesticide in a fruit matrix.
Caption: A typical workflow for the analysis of chiral compounds in a food matrix.
Experimental Protocol: Validation of a Chiral HPLC Method
This protocol is based on general principles for method validation.[27][28]
-
System Suitability:
-
Prepare a solution containing both enantiomers (e.g., a racemic standard).
-
Inject this solution six times.
-
Acceptance Criteria: The resolution between the two enantiomer peaks must be greater than 1.5, and the relative standard deviation (RSD) of the peak areas for each enantiomer should be less than 2.0%. This step ensures the chromatographic system is performing adequately before analyzing samples.[27]
-
-
Specificity:
-
Analyze a blank matrix extract (e.g., from pesticide-free fruit).
-
Analyze the blank matrix spiked with each enantiomer individually and as a racemic mixture.
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the target enantiomers in the blank matrix. This confirms that the method is selective for the analytes of interest.
-
-
Linearity and Range:
-
Prepare calibration standards of each enantiomer in blank matrix extract at a minimum of five concentration levels.
-
Plot the peak area against the concentration for each enantiomer.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995 for each enantiomer's calibration curve.
-
-
Limit of Quantitation (LOQ):
-
Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Analyze six replicate samples spiked at the proposed LOQ concentration.
-
Acceptance Criteria: The recovery should be within 70-120%, and the RSD should be ≤ 20%.[29]
-
-
Accuracy (Recovery):
-
Spike blank matrix samples at three different concentration levels (e.g., low, medium, and high).
-
Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within 70-120% for each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a spiked matrix at a medium concentration level on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The RSD should be ≤ 15%.
-
By following this self-validating protocol, laboratories can generate reliable and defensible data that meets the stringent requirements of regulatory bodies and ensures the safety and quality of food products.
Conclusion
The analysis of chiral compounds is an indispensable tool for the modern food industry. While the regulatory landscape is fragmented, the underlying principle is consistent: to ensure food safety and authenticity, the stereochemical composition of relevant compounds must be understood and controlled. By leveraging powerful analytical techniques like HPLC, SFC, and GC, and implementing rigorous, self-validating method protocols, scientists can confidently meet these challenges and safeguard public health.
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D'Orazio, G., et al. (2019). Analysis of Enantiomers in Products of Food Interest. Molecules, 24(6), 1124. [Link]
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Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 707-727. [Link]
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Liu, D. (2010). Chiral pesticide residue analysis and food safety. SlideShare. [Link]
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Reid, G. L., & Babiak, K. A. (2001). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
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Chimalakonda, K. R., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. [Link]
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Chimalakonda, K. R., et al. (2014). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]
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De Camp, W. H. (1989). The FDA Perspective on the Development of Stereoisomers. Chirality, 1(1), 2-6. [Link]
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Pérez-Cacho, M. P., & Galán-Vidal, C. A. (2010). Enantiomeric analysis of chiral compounds in irradiated foods using multidimensional gas chromatography. Journal of Agricultural and Food Chemistry, 58(2), 752-6. [Link]
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Codex Alimentarius. (1995). General Standard for Food Additives (Codex Stan 192-1995). ISDI. [Link]
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Codex Alimentarius. (1995). General standard for contaminants and toxins in food and feed (CXS 193-1995). FAO-WHO. [Link]
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Registrar Corp. (2025). Reforming GRAS: What FDA's New Agenda Means for Food Ingredient Regulation. YouTube. [Link]
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U.S. Food and Drug Administration. (1997). Policy, Period of Market'g Exclusivity Prod w/Enantiomer Act. Regulations.gov. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of (S)-2-Methylpentanoic Acid
For professionals engaged in research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. (S)-2-Methylpentanoic Acid, a corrosive and combustible organic acid, demands a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards.
Part 1: Immediate Safety Profile & Handling
Before any disposal procedure, it is critical to understand the inherent hazards of this compound. This understanding informs every aspect of handling, from personal protective equipment (PPE) selection to spill response.
Hazard Identification
This compound is classified as a hazardous substance with the following primary risks:
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1][2] |
| Serious Eye Damage | H318 | Causes serious eye damage. | [1] |
| Combustible Liquid | H227 | Combustible liquid. | [1][2] |
| Respiratory Irritation | - | Causes respiratory tract irritation. | [3] |
| Corrosivity (EPA) | D002 | Wastes with a pH ≤ 2 or ≥ 12.5. | [4] |
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against exposure. The following equipment is mandatory when handling or preparing this compound for disposal:
-
Eye Protection : Chemical splash goggles or a face shield are essential to protect against severe eye damage.[5][6]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) to prevent skin burns.[1][6]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[2][6]
-
Respiratory Protection : In case of insufficient ventilation or when handling outside a fume hood, wear a suitable respirator approved by NIOSH/MSHA or European Standard EN 149.[1][2][7]
Part 2: The Core Directive: Waste Classification and Compliance
The foundational principle of chemical disposal is that all waste must be managed in accordance with local, regional, and national hazardous waste regulations.[2][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] As the waste generator, you have a "cradle to grave" responsibility to ensure the waste is managed correctly from its point of generation to its final disposal.[6]
The first step is always to classify the waste. This compound is a corrosive organic acid.[6] Any material contaminated with it, including absorbent pads from spills, must also be treated as hazardous waste.[6]
Part 3: Disposal Decision Workflow
The appropriate disposal path depends on the nature of the waste stream, available facilities, and institutional policies. This workflow helps determine the correct procedure.
Caption: Disposal decision workflow for this compound.
Part 4: Procedural Protocols
Based on the decision workflow, follow the appropriate detailed protocol below.
Protocol 1: Waste Collection for Professional Disposal
This is the most common and recommended disposal route for most laboratory settings.
Causality : Segregating and properly containing chemical waste prevents dangerous reactions, ensures compliance, and facilitates safe transport and disposal by a licensed facility. Using a professional service ensures the waste is treated via approved methods like high-temperature incineration.[9]
Caption: Workflow for collecting and storing hazardous chemical waste.
Step-by-Step Methodology:
-
Segregate Waste : Never mix this compound waste with other waste streams, particularly incompatible materials like bases or strong oxidizers.[2][6][10] It must be collected as a separate corrosive, organic acid waste stream.[6]
-
Select Container : Use a container that is chemically compatible and in good condition.[6][11] Glass bottles are often preferred for acids.[6] Ensure the closure is secure and leak-proof. Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[11]
-
Label Container : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the primary hazard ("Corrosive").[6][12] The date when waste was first added (the accumulation start date) must also be included.[6][12]
-
Store Securely : Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.[6] This area should be cool, dry, well-ventilated, and away from heat sources.[2][6]
-
Use Secondary Containment : It is best practice to place the waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[6][13]
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to schedule a pickup.[6] Follow all institutional procedures for waste collection requests.
Protocol 2: In-Lab Neutralization (For Permissible, Small-Scale Waste)
Critical Prerequisite : This procedure is ONLY for waste where corrosivity is the sole hazardous characteristic.[14] The waste must not contain any other hazardous components like heavy metals or organic solvents.[14][15] You must have prior approval from your institution's EH&S department and confirmation that your local Publicly Owned Treatment Works (POTW) allows the resulting salt solution to be drain-disposed.[9]
Causality : Neutralization chemically converts the corrosive acid into a salt and water, which have a neutral pH (typically between 5.5 and 9.0).[14][16] This process eliminates the corrosivity hazard. The reaction is exothermic (releases heat), so performing it slowly in an ice bath is crucial to prevent boiling and splashing.[14]
Step-by-Step Methodology:
-
Prepare Workspace : This procedure must be performed in a certified chemical fume hood.[7][14] Ensure an emergency eyewash and shower are accessible.[11] Wear all required PPE.
-
Prepare Neutralizing Agent : Prepare a dilute solution (e.g., 5-10%) of a weak base, such as sodium bicarbonate or sodium carbonate. A dilute solution of a strong base like sodium hydroxide can also be used, but requires greater caution.
-
Dilute the Acid : Place a large beaker containing cold water or an ice-water mix into a larger container (ice bath) for cooling.[14][16] Slowly add the this compound waste to the water while stirring gently. Always add acid to water , never the other way around, to control the heat generated.[14]
-
Perform Neutralization : While continuing to stir the diluted acid solution, slowly add the basic neutralizing agent. Monitor the pH of the solution continuously using pH paper or a calibrated pH meter.[14]
-
Target Neutral pH : Continue adding the base until the pH of the solution is stable within a neutral range, typically between 5.5 and 9.0, as specified by your local regulations.[15][16]
-
Drain Disposal : Once neutralized, the solution may be poured down a laboratory sink drain with a copious amount of running water (a flush of at least 20 parts water to 1 part neutralized solution is often recommended).[7][16]
Part 5: Spill Management
In the event of a spill, immediate and correct action is necessary to mitigate hazards.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.
-
Don PPE : Before addressing the spill, don the full range of required PPE.[1]
-
Contain and Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit to contain and absorb the material.[1][6]
-
Collect Waste : Carefully scoop the absorbed material and place it into a suitable, sealable container for disposal.[7] This cleanup residue must be treated as hazardous waste and disposed of according to Protocol 1.[6]
-
Decontaminate : Clean the spill surface to remove any remaining residue.[7]
-
Ventilate : Ensure the area is well-ventilated.[1]
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2-Methylpentanoic acid - Safety Data Sheet. (2018). Synerzine. [Link]
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Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]
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Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
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2-Methylpentanoic acid - Material Safety Data Sheet. (2009). Celanese. [Link]
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School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency. [Link]
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Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-Methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Methylpentanoic acid, a valuable chiral building block in pharmaceutical synthesis, demands meticulous handling due to its corrosive nature. This guide provides an in-depth, experience-driven framework for selecting and implementing personal protective equipment (PPE). Moving beyond mere checklists, we will explore the rationale behind each PPE choice, ensuring a holistic understanding of safety protocols that empower laboratory personnel to work with confidence and security. Our focus is on creating a self-validating system of protection, grounded in authoritative EHS principles.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage upon contact.[1][2] Its vapors can also cause respiratory tract irritation.[1] Therefore, a multi-faceted PPE strategy is essential to create a robust barrier against these hazards. The core principle of our approach is not just to prevent contact, but to anticipate and mitigate the consequences of accidental exposure.
The Foundational Layers of Protection: Engineering and Administrative Controls
Before delving into personal protective equipment, it is crucial to acknowledge that PPE is the last line of defense. A safe laboratory environment for handling this compound begins with robust engineering and administrative controls.
Engineering Controls:
-
Fume Hood: All work involving the handling of this compound should be conducted within a properly functioning chemical fume hood.[3][4] This is the primary engineering control to minimize inhalation exposure to its vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are promptly diluted and removed.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible within a 10-second travel distance and on the same level as the work area.[4]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs for handling, storage, and waste disposal of this compound must be developed and readily available to all personnel.
-
Training: All individuals handling this chemical must receive comprehensive training on its hazards, the proper use of PPE, and emergency procedures.[5]
-
Restricted Access: The area where this compound is used should be clearly marked, and access should be restricted to authorized personnel.
A Head-to-Toe Approach to Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following provides a detailed, step-by-step guide to selecting the appropriate PPE for handling this compound.
Hand Protection: Your First Line of Defense
Direct skin contact is a primary route of exposure to this compound, making the selection of appropriate gloves paramount. The choice of glove material should be based on chemical compatibility and breakthrough time.
Glove Material Selection:
| Glove Material | Chemical Resistance to Organic Acids | Typical Use Case |
| Butyl Rubber | Excellent protection against a wide variety of corrosive acids, ketones, and esters.[6] | Recommended for prolonged contact or immersion. |
| Viton® | Excellent resistance to aromatic and chlorinated hydrocarbons, and most mineral acids. However, it is not compatible with organic acids like acetic acid.[7][8] | Not recommended for this compound. |
| Neoprene | Good resistance to acids, alkalis, oils, and solvents.[6] | Suitable for tasks with moderate splash potential. |
| Nitrile | Good resistance to weak acids and caustics.[9] However, prolonged exposure to concentrated organic acids is not recommended.[9] | Appropriate for incidental contact and splash protection. For extended handling, double-gloving or using a more robust glove is advised. |
| Natural Rubber (Latex) | Good resistance to many water-based solutions of acids.[6] | Not generally recommended due to potential for allergic reactions and inferior chemical resistance compared to synthetic options. |
Protocol for Glove Selection and Use:
-
Assess the Task: For tasks involving potential for significant splashing or immersion, butyl rubber or heavy-duty neoprene gloves are the preferred choice. For tasks with only incidental contact, such as transferring small quantities in a fume hood, nitrile gloves may be sufficient.
-
Check for Defects: Always inspect gloves for any signs of degradation, punctures, or tears before each use.
-
Donning and Doffing: Proper technique for putting on and removing gloves is critical to prevent cross-contamination.
-
Double Gloving: For high-risk procedures, consider wearing two pairs of gloves. This provides an additional layer of protection in case the outer glove is compromised.
-
Immediate Replacement: If a glove is contaminated, it should be removed and replaced immediately.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
The eyes are particularly susceptible to the corrosive effects of this compound. Appropriate eye and face protection is mandatory whenever handling this chemical.
Levels of Protection:
| Protection Level | Equipment | When to Use |
| Primary Protection | Chemical Splash Goggles | Minimum requirement for all handling of this compound. They provide a seal around the eyes, protecting from splashes from all angles. |
| Secondary Protection | Face Shield | Worn in addition to chemical splash goggles when there is a higher risk of splashing, such as when transferring large volumes or working with pressurized systems. |
Operational Plan for Eye and Face Protection:
-
Ensure that chemical splash goggles meet ANSI Z87.1 standards for impact and splash protection.
-
A face shield should be worn over goggles to protect the entire face.
-
In the event of eye contact, immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes and seek prompt medical attention.[5][10][11]
Body Protection: A Barrier Against Spills and Splashes
Protective clothing is essential to prevent skin contact with this compound in the event of a spill or splash.
Essential Garments:
-
Laboratory Coat: A flame-resistant lab coat made of a chemically resistant material should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a high likelihood of splashes, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.
-
Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed, chemical-resistant shoes are mandatory in any laboratory where hazardous chemicals are handled.
Respiratory Protection: Safeguarding Against Inhalation Hazards
While working in a fume hood is the primary method of controlling vapor inhalation, respiratory protection may be necessary in certain situations, such as during a large spill or when engineering controls are not sufficient.
When is a Respirator Needed?
-
Emergency Situations: In the event of a significant spill or release outside of a fume hood.
-
Maintenance Activities: When working on contaminated equipment where vapors may be present.
-
Insufficient Ventilation: If work must be performed in an area with inadequate ventilation (this should be avoided whenever possible).
Selecting the Right Respirator:
The selection of a respirator is based on the Assigned Protection Factor (APF), which indicates the level of protection a respirator is expected to provide.[12][13][14]
| Respirator Type | Assigned Protection Factor (APF) | Cartridge Type | NIOSH Color Code |
| Half-Mask Air-Purifying Respirator | 10[15] | Organic Vapor/Acid Gas | Yellow[16][17] |
| Full-Facepiece Air-Purifying Respirator | 50[15] | Organic Vapor/Acid Gas | Yellow[16][17] |
| Powered Air-Purifying Respirator (PAPR) with Loose-Fitting Hood | 25[12] | Organic Vapor/Acid Gas | Yellow[16][17] |
Respiratory Protection Program: The use of respirators is governed by the OSHA Respiratory Protection Standard (29 CFR 1910.134).[18] Any personnel required to wear a respirator must be part of a comprehensive respiratory protection program that includes:
-
Medical evaluation
-
Fit testing (for tight-fitting respirators)
-
Training on proper use and maintenance
Procedural Guidance: Spill, Disposal, and Emergency Plans
A proactive approach to safety includes having well-defined plans for managing spills, waste, and emergencies.
Spill Response
For a Minor Spill (contained within the fume hood):
-
Alert others: Inform nearby personnel of the spill.
-
Don appropriate PPE: Ensure you are wearing gloves, goggles, and a lab coat.
-
Neutralize: Use a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid neutralizer.[4][19] Apply it from the outside of the spill inwards.
-
Absorb: Once neutralized, absorb the material with an inert absorbent, such as vermiculite or sand.[2][4]
-
Collect and Dispose: Scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a mild detergent and water.
For a Major Spill (outside of the fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.
-
Await professional response: Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Disposal
This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a clearly labeled, compatible container (e.g., polyethylene).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Emergency Exposure Plan
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][10][11] Remove contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][10][11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: A workflow for selecting appropriate PPE for handling this compound.
Conclusion
The safe handling of this compound is predicated on a deep understanding of its hazards and the implementation of a multi-layered safety strategy. By integrating robust engineering and administrative controls with a meticulously selected and properly used personal protective equipment ensemble, researchers can mitigate the risks associated with this valuable chemical. This guide serves as a foundational resource, empowering you to build a culture of safety that extends beyond the product to the very core of your laboratory operations.
References
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Assigned Protection Factors. Occupational Safety and Health Administration. [Link]
-
Assigned Protection Factor for Respiratory Protection. OccuSafe Industrial Hygiene Consulting. [Link]
-
HAZWOPER Respiratory Protection Factors. National Environmental Trainers. [Link]
-
OSHA Assigned Protection Factors. Moldex. [Link]
-
Acids, Organic. Washington State University. [Link]
-
1910.134 - Respiratory protection. Occupational Safety and Health Administration. [Link]
-
Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]
-
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group. [Link]
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What is the emergency treatment for acid exposure?. Dr.Oracle. [Link]
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Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]
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Standard Operating Procedures. Unknown. [Link]
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2-Methylpentanoic acid Safety Data Sheet. Synerzine. [Link]
-
Ansell 8th Edition Chemical Resistance Guide. All American Environmental Services Inc. [Link]
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Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. [Link]
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ansell-8th-chemical-resistance-guide.pdf. USU Office of Research. [Link]
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CHEMICAL HANDLING GLOVE GUIDE. Health, Safety and Environment Office. [Link]
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Niosh Approved Respirator Cartridges. Scribd. [Link]
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Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Unknown. [Link]
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Chemical Resistance of Gloves.pdf. Unknown. [Link]
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Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc. [Link]
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KIMBERLY-CLARK* Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
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Butyl Gloves. The Glove Guru. [Link]
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Guide to Nitrile Gloves Chemical Resistance. International Enviroguard. [Link]
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Viton Chemical Compatibility Chart. Foxx Life Sciences India. [Link]
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Viton Chemical Compatibility Chart. Unknown. [Link]
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VITON® CHEMICAL COMPATIBILITY CHART. Chemtools. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
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- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
